molecular formula C13H19NO2 B11882884 (+)-Carnegine CAS No. 51745-28-9

(+)-Carnegine

Cat. No.: B11882884
CAS No.: 51745-28-9
M. Wt: 221.29 g/mol
InChI Key: HRSIPKSSEVRSPG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Carnegine is a natural product found in Nandina domestica, Echium humile, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51745-28-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H19NO2/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2/h7-9H,5-6H2,1-4H3/t9-/m1/s1

InChI Key

HRSIPKSSEVRSPG-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid, is a natural product found predominantly in certain species of the Cactaceae family. This document provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction, isolation, and purification. It includes a compilation of its physicochemical and spectroscopic data, and a summary of its known biological activity, focusing on its role as a monoamine oxidase A (MAO-A) inhibitor. Experimental protocols are outlined to guide researchers in the isolation of this compound for further study and potential therapeutic development.

Natural Sources of this compound

This compound is primarily found in the tissues of the giant Saguaro cactus (Carnegiea gigantea), a prominent species of the Sonoran Desert in North America.[1][2] It is one of several tetrahydroisoquinoline alkaloids present in this cactus, co-occurring with compounds such as salsolidine and gigantine.[3] Another notable source of carnegine is the cactus Pachycereus pringlei.[4] The concentration of these alkaloids can vary depending on the age of the plant, the specific part of the plant being analyzed, and the environmental conditions in which the cactus grows.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its successful isolation and characterization.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₉NO₂[5]
Molecular Weight221.30 g/mol [5]
AppearanceViscous liquid[5]
SolubilitySoluble in ether, alcohol, and chloroform.[5]
Boiling PointDistills at 170°C (at 1 mm Hg)[5]
Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 4: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)Interpretation
Data not available in search results

Table 5: Mass Spectrometry (MS) Data of this compound

m/zRelative Intensity (%)Interpretation
221~30Molecular Ion [M]⁺
206100[M-CH₃]⁺ (Base Peak)
190~10
178~5
163~8
148~12
133~8
117~7
91~10
77~8
Data obtained from NIST Mass Spectrometry Data Center.[6]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that includes extraction of total alkaloids, followed by chromatographic separation to isolate the target compound. The following is a generalized protocol based on established methods for alkaloid extraction from cacti.

Extraction of Total Alkaloids from Carnegiea gigantea

This procedure outlines a standard acid-base extraction method to obtain a crude alkaloid mixture from the cactus material.

Materials and Reagents:

  • Fresh or dried Carnegiea gigantea tissue

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 2M

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

Procedure:

  • Preparation of Plant Material: Cut fresh cactus tissue into small pieces or grind dried material into a coarse powder.

  • Maceration: Macerate the plant material in methanol at room temperature for 24-48 hours. This step is repeated three times to ensure exhaustive extraction of the alkaloids.

  • Filtration and Concentration: Filter the combined methanolic extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidification: Dissolve the crude extract in 1M HCl. This converts the alkaloids into their water-soluble salt forms.

  • Defatting: Wash the acidic aqueous solution with dichloromethane or chloroform in a separatory funnel to remove non-alkaloidal, lipid-soluble components. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 10-11 with 2M NaOH. This will convert the alkaloid salts back to their free base form, which are soluble in organic solvents.

  • Extraction of Free Bases: Extract the basified aqueous solution multiple times with dichloromethane or chloroform. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.

Chromatographic Separation of this compound

The crude alkaloid extract contains a mixture of compounds, including carnegine, salsolidine, and gigantine. Preparative column chromatography is employed to separate these alkaloids.[3]

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for visualization

  • Fraction collector

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. The choice of the mobile phase is critical and may require optimization. A common approach is to start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions of the eluate using a fraction collector.

  • Monitoring the Separation: Monitor the separation by performing thin-layer chromatography (TLC) on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp. Fractions containing the same compound (as indicated by their Rf values) are pooled together.

  • Isolation of this compound: Identify the fractions containing this compound based on comparison with a standard or by further spectroscopic analysis. Concentrate the pooled fractions containing the pure compound to obtain isolated this compound.

Biological Activity and Signaling Pathway

This compound is known to be a pharmacologically active compound, with its most significant reported activity being the inhibition of monoamine oxidase A (MAO-A).[4]

MAO-A Inhibition

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, such as the neurotransmitters serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters in the presynaptic neuron and at the synapse. This leads to an increase in their concentration in the synaptic cleft, thereby enhancing neurotransmission. This mechanism of action is shared by a class of antidepressant drugs known as MAOIs.

Signaling Pathway Diagram

The following diagram illustrates the role of this compound in the MAO-A signaling pathway.

MAO_A_Inhibition_by_Carnegine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicles Synaptic Vesicles Monoamines->Vesicles Uptake MAO_A MAO-A Monoamines->MAO_A Degradation Synaptic_Cleft Synaptic_Cleft Vesicles->Synaptic_Cleft Metabolites Inactive Metabolites MAO_A->Metabolites Carnegine This compound Carnegine->MAO_A Inhibition Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Signal Signal Transduction Receptors->Signal Activation

Caption: Inhibition of MAO-A by this compound in a presynaptic neuron.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation of this compound. The detailed information on its properties and the outlined experimental protocols serve as a valuable resource for researchers interested in this and other related tetrahydroisoquinoline alkaloids. The elucidation of its role as a MAO-A inhibitor opens avenues for further investigation into its pharmacological potential, particularly in the context of neuroactive drug development. Further research is warranted to refine the isolation procedures to improve yield and purity, and to fully characterize its pharmacological and toxicological profile.

References

The Discovery and History of (+)-Carnegine in Cacti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid first isolated in 1901, is a notable constituent of several cactus species, primarily the iconic Saguaro (Carnegiea gigantea) and the impressive Cardón cactus (Pachycereus pringlei). This document provides a comprehensive technical overview of the discovery, history, and biosynthesis of this compound. It includes a summary of its known concentrations in various cacti, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic pathway. Notably, this compound has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A), suggesting potential pharmacological significance.

Introduction: Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering era of natural product chemistry in the early 20th century. The compound was first isolated in 1901, and its chemical structure as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline was firmly established through synthesis in 1929.[1] The naming of its primary source, the Saguaro cactus (Carnegiea gigantea), honors the industrialist and philanthropist Andrew Carnegie, highlighting the historical importance of this plant.

Early research into the chemical constituents of cacti was notably advanced by the work of German pharmacologist Arthur Heffter. While renowned for his isolation of mescaline from peyote in 1897, his broader investigations into cactus alkaloids laid the groundwork for the discovery of numerous compounds, including carnegine. The subsequent synthesis of related alkaloids, such as mescaline by Ernst Späth in 1919, further propelled the field of alkaloid chemistry and provided the chemical tools to understand the structures of these complex molecules.

Quantitative Analysis of this compound in Cacti

While this compound is a known constituent of several cacti, detailed quantitative data across a wide range of species remains somewhat limited in publicly available literature. The primary sources of this alkaloid are Carnegiea gigantea and Pachycereus pringlei. Other tetrahydroisoquinoline alkaloids are also present, often in trace amounts. The concentration of these alkaloids can be influenced by various factors, including the specific part of the plant analyzed, the age of the plant, and the geographic location and growing conditions.

Cactus SpeciesAlkaloidConcentration (% of dry weight)Reference
Carnegiea giganteaHeliamine0.007%[2]
Carnegiea giganteaDehydrosalsolidine0.006%[2]
Pachycereus pringleiCarneginePresent (exact percentage not specified)[3][4]
Pachycereus pringleiOther TetrahydroisoquinolinesPresent[3][4]

Experimental Protocols: Extraction and Isolation of this compound

The extraction and isolation of this compound from cactus material present challenges due to the high mucilage and polysaccharide content of the plant tissue. The following is a generalized protocol derived from established methods for alkaloid extraction from cacti, which can be adapted and optimized for carnegine.

General Alkaloid Extraction from Cacti

This protocol outlines a typical acid-base extraction method suitable for isolating a crude alkaloid fraction from fresh or dried cactus material.

Materials:

  • Dried and powdered cactus material (e.g., Carnegiea gigantea or Pachycereus pringlei)

  • Methanol or ethanol

  • Hydrochloric acid (HCl), 5% solution

  • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), 10% solution

  • Dichloromethane or chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration: The powdered cactus material is macerated in methanol or ethanol for 24-48 hours at room temperature. This process is repeated three times to ensure exhaustive extraction of the alkaloids.

  • Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification: The crude extract is dissolved in a 5% HCl solution. This step protonates the basic alkaloids, converting them into their water-soluble salt forms.

  • Defatting: The acidic aqueous solution is then washed with a non-polar solvent like dichloromethane or chloroform to remove fats, waxes, and other non-alkaloidal components. The organic layer is discarded.

  • Basification: The acidic aqueous layer containing the alkaloid salts is made basic (pH 9-10) by the slow addition of a 10% NaOH or NH₄OH solution. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Base: The basic aqueous solution is extracted multiple times with dichloromethane or chloroform. The organic layers containing the free base alkaloids are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude alkaloid mixture.

Chromatographic Separation and Purification of this compound

Further purification of the crude alkaloid mixture is necessary to isolate this compound. Column chromatography is a standard technique for this purpose.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin-layer chromatography (TLC) plates

  • UV lamp for visualization

Procedure:

  • Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar solvent of the chosen solvent system.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • TLC Analysis: The collected fractions are monitored by TLC to identify those containing carnegine. The TLC plates are typically visualized under a UV lamp.

  • Pooling and Concentration: Fractions containing pure carnegine are combined, and the solvent is evaporated to yield the purified compound.

Biosynthesis of this compound

The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti is believed to proceed through the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.

For this compound, the proposed biosynthetic precursors are dopamine and acetaldehyde . The pathway can be summarized as follows:

  • Formation of the Schiff Base: Dopamine reacts with acetaldehyde to form a Schiff base intermediate.

  • Pictet-Spengler Cyclization: The aromatic ring of the dopamine moiety attacks the iminium carbon of the Schiff base, leading to the formation of the tetrahydroisoquinoline ring system. This reaction is catalyzed by a norcoclaurine synthase (NCS) -like enzyme.

  • Methylation Steps: Subsequent N-methylation and O-methylation steps, catalyzed by specific N-methyltransferases (NMTs) and O-methyltransferases (OMTs) , lead to the final structure of this compound. The exact sequence and specificity of these methylation events in carnegine biosynthesis are still under investigation.

Carnegine_Biosynthesis Dopamine Dopamine Schiff_Base Schiff Base Intermediate Dopamine->Schiff_Base Acetaldehyde Acetaldehyde Acetaldehyde->Schiff_Base Tetrahydroisoquinoline 1-Methyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline Schiff_Base->Tetrahydroisoquinoline Pictet-Spengler Reaction (Norcoclaurine Synthase-like) Carnegine This compound Tetrahydroisoquinoline->Carnegine N-methylation (NMT) O-methylation (OMT)

Proposed biosynthetic pathway of this compound.
Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of biosynthetic pathways often involves a combination of tracer studies, enzyme assays, and genomic analysis.

Biosynthesis_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_genomic Genomic/Transcriptomic Analysis Tracer_Studies Isotopically Labeled Precursor Feeding (e.g., ¹⁴C-Dopamine) Metabolite_Analysis Extraction and Analysis of Labeled Products (LC-MS) Tracer_Studies->Metabolite_Analysis Gene_Identification Identification of Candidate NCS, NMT, and OMT Genes Enzyme_Isolation Isolation of Crude Enzyme Extracts Enzyme_Assays Incubation with Substrates and Cofactors Enzyme_Isolation->Enzyme_Assays Product_Identification Identification of Enzymatic Products (HPLC, MS) Enzyme_Assays->Product_Identification Gene_Expression Heterologous Expression and Functional Characterization RNA_Seq Transcriptome Sequencing of Cactus Tissue RNA_Seq->Gene_Identification Gene_Identification->Gene_Expression

General experimental workflow for elucidating a biosynthetic pathway.

Pharmacological Significance

This compound has been shown to be a relatively potent and selective inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism of action for several antidepressant and anti-anxiety medications. The potential for carnegine and similar alkaloids to potentiate the effects of other psychoactive compounds, such as mescaline, through MAO-A inhibition is an area of ongoing interest.[1]

Conclusion

This compound, a tetrahydroisoquinoline alkaloid from cacti, represents a fascinating molecule with a rich history and potential pharmacological applications. While its discovery dates back over a century, further research is needed to fully elucidate its quantitative distribution in various cactus species, refine extraction and isolation protocols for higher yields, and definitively map out its biosynthetic pathway, including the specific enzymes involved. The potent and selective MAO-A inhibitory activity of this compound warrants further investigation for its potential as a lead compound in drug development.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine is a chiral tetrahydroisoquinoline alkaloid found in several species of cacti, most notably the Saguaro cactus (Carnegiea gigantea). As a stereoisomer of a pharmacologically active molecule, a precise understanding of its three-dimensional structure is critical for comprehending its biological interactions and potential applications in drug development. This guide provides a detailed examination of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data, and outlines experimental protocols for its synthesis and isolation.

Chemical Structure

This compound, systematically named (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic alkaloid. Its core is a tetrahydroisoquinoline ring system, which is a fused bicyclic structure composed of a benzene ring fused to a dihydropyridine ring.

The key structural features are:

  • Tetrahydroisoquinoline Core : A bicyclic scaffold forming the foundation of the molecule.

  • Methoxy Groups : Two methoxy (-OCH₃) groups are attached to the aromatic ring at positions C6 and C7.

  • Methyl Groups : Two methyl (-CH₃) groups are present; one at the chiral center C1 and another on the nitrogen atom at position N2.

The presence of these functional groups, particularly the chiral center at C1, dictates the molecule's three-dimensional conformation and its interaction with biological targets.

Diagram 1: 2D Chemical Structure of this compound ```dot digraph "Carnegine_Structure" { graph [fontname="Arial", fontsize=12, label="2D Structure of this compound", labelloc=b, labeljust=c]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; O2 [label="O"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Position nodes pos1 [label="1"]; pos2 [label="2"]; pos6 [label="6"]; pos7 [label="7"];

// Edges for the tetrahydroisoquinoline ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; N -- C7; C7 -- C8; C8 -- C3;

// Double bonds in the aromatic ring C2 -- C3 [style=double]; C4 -- C5 [style=double]; C6 -- C1 [style=double];

// Substituents C9 -- C8; C10 -- N; C11 -- C4 [label="OCH3"]; C11 -- O1; O1 -- C12; C13 -- C5 [label="OCH3"]; C13 -- O2; O2 -- C14;

// Positioning and invisible nodes for layout {rank=same; C1; C2; C3; C4; C5; C6;} {rank=same; N; C7; C8;}

}

Caption: CIP priority assignment for the C1 chiral center of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₉NO₂--INVALID-LINK--
Molecular Weight221.30 g/mol --INVALID-LINK--
CAS Number490-53-9 (for racemic)--INVALID-LINK--
IUPAC Name(1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline-
Specific Rotation [α]DData not available in searched literature-

Table 2: Spectroscopic Data for Carnegine (Racemic or Unspecified Stereochemistry)

Data TypeCharacteristic PeaksReference
¹H NMR Aromatic Protons: ~6.6-6.8 ppm (singlets)Methoxy Protons: ~3.8 ppm (singlets)N-Methyl Protons: ~2.4 ppm (singlet)C1-Methyl Protons: ~1.4 ppm (doublet)Ring Protons: ~2.6-3.5 ppm (multiplets)General chemical shift ranges
¹³C NMR Aromatic Carbons: ~109-148 ppmC1: ~55-60 ppmMethoxy Carbons: ~56 ppmN-Methyl Carbon: ~42 ppmC1-Methyl Carbon: ~20 ppmRing Carbons (C3, C4): ~29, 47 ppm[1]
IR (Infrared) C-H (sp³): ~2850-2950 cm⁻¹C-H (aromatic): ~3000-3100 cm⁻¹C=C (aromatic): ~1500-1600 cm⁻¹C-O (ether): ~1200-1250 cm⁻¹General IR absorption ranges [2][3][4][5]
Mass Spec (EI) m/z: 221 (M+), 206, 190--INVALID-LINK--

Experimental Protocols

Asymmetric Synthesis of (R)-(+)-Carnegine via Pictet-Spengler Reaction

The core of this compound can be synthesized via a Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinolines. [1][6][7]To achieve the desired (R) stereochemistry, an asymmetric approach is necessary, often involving a chiral auxiliary or catalyst. The following is a generalized protocol based on known asymmetric syntheses of related alkaloids.

Diagram 3: Workflow for Asymmetric Synthesis of this compound

Synthesis_Workflow Start 3,4-Dimethoxyphenethylamine Step1 Condensation with Acetaldehyde Start->Step1 Intermediate1 Schiff Base Intermediate Step1->Intermediate1 Step2 Asymmetric Ring Closure (Pictet-Spengler Reaction) - Chiral Acid Catalyst Intermediate1->Step2 Intermediate2 (R)-N-nor-Carnegine Step2->Intermediate2 Step3 N-Methylation (e.g., Eschweiler-Clarke) Intermediate2->Step3 End (R)-(+)-Carnegine Step3->End

References

The Biosynthetic Pathway of (+)-Carnegine in Carnegiea gigantea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine is a simple tetrahydroisoquinoline alkaloid found in the iconic saguaro cactus, Carnegiea gigantea. This technical guide provides a comprehensive overview of its proposed biosynthetic pathway, drawing upon established principles of alkaloid biosynthesis in the Cactaceae family and related plant species. While specific enzymatic data for Carnegiea gigantea remains largely uncharacterized in publicly available literature, this document consolidates the current understanding of the key chemical transformations and enzymatic steps likely involved. This guide presents a putative pathway, summarizes relevant quantitative data, outlines plausible experimental protocols for further research, and provides visualizations of the proposed biochemical route and experimental workflows.

Introduction

The giant saguaro cactus (Carnegiea gigantea) is a keystone species of the Sonoran Desert, known for its production of a variety of secondary metabolites, including a suite of tetrahydroisoquinoline alkaloids.[1] Among these, this compound is a notable constituent. The biosynthesis of such alkaloids is of significant interest to researchers in natural product chemistry, plant biochemistry, and drug discovery due to their diverse pharmacological activities. This guide aims to provide a detailed technical overview of the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and potential for further investigation.

Simple tetrahydroisoquinoline alkaloids in the Cactaceae family are biosynthetically derived from phenylethylamine precursors.[2][3] The core tetrahydroisoquinoline scaffold is generally formed via a Pictet-Spengler reaction, a condensation reaction between a β-phenylethylamine and an aldehyde or ketone.[2][3] Subsequent enzymatic modifications, such as O-methylation and N-methylation, lead to the diverse array of alkaloids observed in these species.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound in Carnegiea gigantea begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions. While the specific enzymes from C. gigantea have not been isolated and characterized, the pathway can be inferred from known analogous reactions in other alkaloid-producing plants.

Step 1: Formation of Dopamine

The pathway commences with the conversion of L-tyrosine to dopamine. This transformation is a common route in plant secondary metabolism and involves two key enzymatic steps:

  • Tyrosine Hydroxylase (TH): L-tyrosine is hydroxylated to form L-DOPA (3,4-dihydroxyphenylalanine).

  • DOPA Decarboxylase (DDC): L-DOPA is then decarboxylated to yield dopamine.

Dopamine has been identified in the pulpy cortex of Carnegiea gigantea, supporting its role as a key precursor in this pathway.[1]

Step 2: The Pictet-Spengler Condensation

The hallmark step in the formation of the tetrahydroisoquinoline skeleton is the Pictet-Spengler reaction. In this proposed pathway, dopamine condenses with acetaldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield (S)-salsoline.

  • Norcoclaurine Synthase (NCS)-like Enzyme: This reaction is likely catalyzed by an enzyme analogous to norcoclaurine synthase (NCS), which is responsible for the condensation of dopamine and 4-hydroxyphenylacetaldehyde in the biosynthesis of benzylisoquinoline alkaloids in other plants.[4][5] While an NCS specific to carnegine biosynthesis has not been identified in C. gigantea, the presence of a similar enzymatic activity is highly probable.

Step 3: O-Methylation

Following the formation of the tetrahydroisoquinoline core, a series of methylation reactions occur. The first of these is the O-methylation of the hydroxyl groups on the aromatic ring.

  • O-Methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase is proposed to catalyze the sequential methylation of the hydroxyl groups of (S)-salsoline to yield salsolidine. Given the structure of carnegine, it is plausible that two distinct OMTs or a single OMT with broad specificity is involved.

Step 4: N-Methylation

The final step in the biosynthesis of this compound is the N-methylation of the secondary amine of salsolidine.

  • N-Methyltransferase (NMT): An S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase catalyzes the transfer of a methyl group to the nitrogen atom of salsolidine, yielding this compound.

The proposed biosynthetic pathway is visualized in the following diagram:

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for this compound and its precursors in Carnegiea gigantea tissues are not extensively reported in the literature. However, some related data provides context for alkaloid content in this species.

CompoundPlant PartConcentration/YieldReference
DopaminePulpy CortexMajor Phenol[1]
Alkaloids (total)Callus, Ribs, Pulpy AreaAt least five distinct alkaloids detected[1]

Further research employing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is required to accurately quantify this compound and its biosynthetic intermediates in various tissues of Carnegiea gigantea.

Experimental Protocols

While specific protocols for the enzymes in the this compound pathway from C. gigantea are not available, the following are generalized methodologies that can be adapted for their study.

General Protocol for Alkaloid Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of tetrahydroisoquinoline alkaloids from plant material.

Alkaloid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Fresh or Dried Plant Material Grinding Grind to a Fine Powder Plant_Material->Grinding Solvent_Extraction Maceration or Soxhlet Extraction with Methanol/Ethanol Grinding->Solvent_Extraction Filtration Filter to Remove Solid Debris Solvent_Extraction->Filtration Concentration Concentrate Under Reduced Pressure Filtration->Concentration Acid_Base_Partitioning Acid-Base Partitioning to Separate Alkaloids Concentration->Acid_Base_Partitioning Chromatography Column Chromatography (Silica or Alumina) Acid_Base_Partitioning->Chromatography TLC Thin-Layer Chromatography (TLC) Chromatography->TLC HPLC_MS HPLC-MS/MS for Quantification and Identification Chromatography->HPLC_MS NMR NMR Spectroscopy for Structural Elucidation Chromatography->NMR

Figure 2: General workflow for alkaloid extraction and analysis.
Putative Enzyme Assay Protocols

The following are proposed assay protocols for the key enzymes in the this compound biosynthetic pathway, based on methodologies used for analogous enzymes in other plant systems.

This assay measures the formation of (S)-salsoline from dopamine and acetaldehyde.

  • Enzyme Extraction: Homogenize fresh C. gigantea tissue in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 10 mM β-mercaptoethanol and polyvinylpolypyrrolidone). Centrifuge to obtain a crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 10 mM Dopamine hydrochloride

    • 10 mM Acetaldehyde

    • Crude protein extract

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination and Product Extraction: Stop the reaction by adding a strong base (e.g., 1 M NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by HPLC-MS/MS to quantify the amount of (S)-salsoline formed.

This assay measures the methylation of (S)-salsoline using a radiolabeled methyl donor.

  • Enzyme Extraction: Prepare a crude protein extract as described for the NCS assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM (S)-salsoline

    • 0.5 mM S-adenosyl-L-[methyl-¹⁴C]methionine

    • 5 mM MgCl₂

    • Crude protein extract

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction: Stop the reaction with a saturated sodium borate solution and extract the radiolabeled product with an organic solvent.

  • Analysis: Quantify the radioactivity in the organic phase using liquid scintillation counting.

This assay is similar to the OMT assay but uses salsolidine as the substrate.

  • Enzyme Extraction: Prepare a crude protein extract as described for the NCS assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM Salsolidine

    • 0.5 mM S-adenosyl-L-[methyl-¹⁴C]methionine

    • Crude protein extract

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction: Stop the reaction and extract the radiolabeled carnegine as described for the OMT assay.

  • Analysis: Quantify the radioactivity in the organic phase using liquid scintillation counting.

Enzyme_Assay_Workflow Start Start Enzyme_Extraction Crude Protein Extraction from C. gigantea Tissue Start->Enzyme_Extraction Reaction_Setup Prepare Reaction Mixture with Substrates and Cofactors Enzyme_Extraction->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Product_Extraction Extract Product Termination->Product_Extraction Analysis Quantify Product (HPLC-MS or Scintillation Counting) Product_Extraction->Analysis End End Analysis->End

Figure 3: General workflow for enzyme activity assays.

Conclusion and Future Directions

The biosynthesis of this compound in Carnegiea gigantea is proposed to follow a conserved pathway for simple tetrahydroisoquinoline alkaloids, commencing with dopamine and proceeding through a Pictet-Spengler condensation followed by O- and N-methylation. While direct enzymatic evidence from the saguaro cactus is currently lacking, the identification of key precursors and the well-established biochemistry of this alkaloid class in other plants provide a strong foundation for this hypothesis.

Future research should focus on the isolation and characterization of the key enzymes from Carnegiea gigantea, including the putative NCS-like enzyme, O-methyltransferases, and N-methyltransferase. The application of modern molecular biology and proteomic techniques will be instrumental in identifying the genes encoding these enzymes. Furthermore, detailed quantitative analysis of this compound and its biosynthetic intermediates across different tissues and developmental stages of the saguaro will provide valuable insights into the regulation of this pathway. Such studies will not only advance our fundamental understanding of plant secondary metabolism but also hold potential for the biotechnological production of these pharmacologically relevant compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid found in various cacti species, has garnered interest in the scientific community for its biological activity, notably as a monoamine oxidase A (MAO-A) inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a visualization of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this and related compounds.

Chemical and Physical Properties

This compound, systematically named (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline, is a chiral molecule with the S-configuration at its stereocenter.[1] The free base is a viscous liquid at room temperature.[2] Quantitative data regarding its physicochemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline[1]
Synonyms (-)-Carnegine, Pectenine[1][3]
Molecular Formula C₁₃H₁₉NO₂[3][4]
Molecular Weight 221.30 g/mol [3]
Appearance Viscous liquid[2]
Melting Point < 25 °C (free base)[2]
207-211 °C (hydrochloride monohydrate)[2]
Boiling Point 120 °C at 0.01 Torr; 170 °C (air bath) at 1 mmHg[2][4]
Solubility Soluble in ether, alcohol, chloroform. Hydrochloride salt is soluble in water.[2]
pKa Not available in the searched literature.
CAS Number 490-53-9 (for the racemate)[3][4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts / Absorption Bands
¹H NMR * Aromatic Protons (2H): δ 6.5-6.7 ppm (singlets) * CH-N (1H): δ 3.5-4.0 ppm (quartet) * OCH₃ (6H): δ 3.8-3.9 ppm (singlets) * CH₂-N (2H): δ 2.8-3.2 ppm (multiplet) * CH₂-Ar (2H): δ 2.6-2.9 ppm (multiplet) * N-CH₃ (3H): δ 2.4-2.5 ppm (singlet) * C-CH₃ (3H): δ 1.3-1.5 ppm (doublet)
¹³C NMR * Aromatic C (quaternary): δ 147-148 ppm * Aromatic C-H: δ 110-112 ppm * Aromatic C (quaternary): δ 125-127 ppm * CH-N: δ 58-62 ppm * OCH₃: δ 55-56 ppm * CH₂-N: δ 45-50 ppm * N-CH₃: δ 42-45 ppm * CH₂-Ar: δ 28-32 ppm * C-CH₃: δ 18-22 ppm
IR Spectroscopy * C-H stretch (aromatic): 3000-3100 cm⁻¹ * C-H stretch (aliphatic): 2850-2970 cm⁻¹ * C=C stretch (aromatic): 1500-1600 cm⁻¹ * C-O stretch (ether): 1030-1250 cm⁻¹ * C-N stretch: 1020-1250 cm⁻¹
Mass Spectrometry * Molecular Ion (M⁺): m/z 221 * Major Fragments: m/z 206 (M-15, loss of CH₃), m/z 192, m/z 178, m/z 165

Experimental Protocols

Isolation of this compound from Carnegiea gigantea (Saguaro Cactus)

The following is a generalized protocol for the extraction and isolation of alkaloids, including this compound, from cactus tissue, based on established methodologies.[5]

Materials:

  • Fresh or dried Carnegiea gigantea tissue

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane (or chloroform)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, triethylamine)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • The cactus tissue is macerated and extracted with methanol at room temperature for 48-72 hours. This process is typically repeated three times.

    • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 1 M hydrochloric acid.

    • The acidic solution is washed with dichloromethane to remove non-basic compounds. The aqueous layer is retained.

    • The aqueous layer is then basified to a pH of 10-12 with 2 M sodium hydroxide.

    • The basic aqueous solution is extracted three times with dichloromethane. The organic layers are combined.

  • Purification:

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

    • The crude alkaloid fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of hexane, ethyl acetate, and methanol, often with a small percentage of triethylamine to prevent tailing of the amines.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and the solvent is evaporated to yield the purified compound.

cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification cactus Cactus Tissue maceration Maceration & Soaking cactus->maceration methanol_extraction Methanol Extraction maceration->methanol_extraction concentration1 Concentration methanol_extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Dissolve in HCl crude_extract->acidification wash Wash with CH₂Cl₂ acidification->wash basification Basify with NaOH wash->basification extraction2 Extract with CH₂Cl₂ basification->extraction2 concentration2 Concentration extraction2->concentration2 crude_alkaloids Crude Alkaloids concentration2->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography fractions Collect Fractions chromatography->fractions analysis TLC Analysis fractions->analysis combine Combine & Concentrate analysis->combine pure_carnegine This compound combine->pure_carnegine

Generalized workflow for the isolation of this compound.
Synthesis of this compound via the Pictet-Spengler Reaction

The total synthesis of carnegine can be achieved through the Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline core.[2][6][7][8][9]

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Hydrochloric acid (concentrated) or Trifluoroacetic acid

  • Methanol

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • 3,4-Dimethoxyphenethylamine (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

    • Acetaldehyde (1.1 equivalents) is added to the solution.

  • Cyclization:

    • Concentrated hydrochloric acid or trifluoroacetic acid is added dropwise to the stirred solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water and basified with a sodium hydroxide solution.

    • The aqueous layer is extracted three times with dichloromethane.

  • Purification:

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

    • The crude (+/-)-carnegine can be purified by column chromatography or recrystallization of a suitable salt.

cluster_synthesis Pictet-Spengler Synthesis reactants 3,4-Dimethoxyphenethylamine + Acetaldehyde acid_catalysis Acid Catalysis (HCl/TFA) Reflux in Methanol reactants->acid_catalysis workup Aqueous Workup (Basification & Extraction) acid_catalysis->workup purification Purification (Chromatography/Recrystallization) workup->purification product Racemic Carnegine purification->product

Workflow for the synthesis of Carnegine.

Biological Activity and Signaling Pathway

This compound is known to be a potent and selective inhibitor of monoamine oxidase A (MAO-A).[3] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic concentration of these neurotransmitters, which is the basis for its potential antidepressant and psychoactive effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamines Monoamines (Serotonin, Dopamine, etc.) maoa MAO-A monoamines->maoa Reuptake synaptic_monoamines Increased Monoamines monoamines->synaptic_monoamines Release mitochondrion Mitochondrion metabolites Inactive Metabolites maoa->metabolites Degradation receptors Postsynaptic Receptors synaptic_monoamines->receptors signal Neuronal Signaling receptors->signal carnegine This compound carnegine->maoa Inhibition

Inhibition of MAO-A by this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with generalized experimental protocols for its isolation and synthesis, and a depiction of its primary mechanism of action. While there are still gaps in the publicly available experimental spectroscopic data, the information compiled here serves as a solid foundation for researchers and professionals working with this intriguing alkaloid. Further research to fully characterize its spectroscopic properties and explore its pharmacological potential is warranted.

References

Spectroscopic Profile of (+)-Carnegine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic data for (+)-Carnegine, a tetrahydroisoquinoline alkaloid. The information is presented in a structured format to facilitate easy reference and comparison.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.6s1HH-5 or H-8 (Aromatic)
~6.5s1HH-5 or H-8 (Aromatic)
~3.8s6H2 x -OCH₃
~3.5q1HH-1
~2.5 - 3.0m4HH-3 and H-4
~2.4s3HN-CH₃
~1.3d3HC(1)-CH₃

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR):

Chemical Shift (δ) ppmAssignment
~147C-6 and C-7
~128C-4a and C-8a
~111C-5 and C-8
~60C-1
~562 x -OCH₃
~47C-3
~42N-CH₃
~29C-4
~19C(1)-CH₃

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2800StrongC-H stretch (aliphatic)
~1610, 1510MediumC=C stretch (aromatic)
~1260, 1040StrongC-O stretch (aryl ether)

Note: Characteristic absorption bands for the functional groups present in this compound.

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
221High[M]⁺ (Molecular Ion)
206High[M - CH₃]⁺
190Moderate[M - OCH₃]⁺
162ModerateFurther fragmentation

Note: Expected fragmentation pattern for Carnegine under Electron Ionization (EI). The base peak is often observed at m/z 206.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not explicitly available in a single comprehensive source. However, general procedures for the spectroscopic analysis of isoquinoline alkaloids can be described as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a thin film cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small molecules like Carnegine, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in Deuterated Solvent IR IR Sample->IR KBr Pellet or Thin Film MS MS Sample->MS Introduction into MS Data_Processing Data Processing (FT, Baseline Correction, etc.) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

The Biological Activity of (+)-Carnegine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine is a simple tetrahydroisoquinoline alkaloid naturally occurring in various cacti species, notably Carnegiea gigantea. While not as extensively studied as other isoquinoline alkaloids, emerging research has identified distinct biological activities, positioning it as a molecule of interest for further investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its potent enzyme inhibition and antimicrobial properties. This document synthesizes available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the primary signaling pathway associated with its mechanism of action.

Introduction

This compound, also known as pectenine, is a cyclized phenethylamine alkaloid with the chemical name 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline[1]. First isolated in 1901, its structure was fully elucidated by 1929[1]. As a member of the tetrahydroisoquinoline family, it shares a core structure with numerous biologically active compounds, though its own pharmacological profile is unique. This guide will delve into the specific activities attributed to this compound, providing the necessary technical details for researchers in the fields of pharmacology, microbiology, and drug discovery.

Core Biological Activities

The primary biological activities of this compound reported in the scientific literature are its potent and selective inhibition of Monoamine Oxidase A (MAO-A) and its broad-spectrum antibacterial effects.

Enzyme Inhibition: Monoamine Oxidase A (MAO-A)

This compound is a potent and selective inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system[1][2]. It displays high selectivity for the MAO-A isoform over MAO-B[1]. This inhibitory action is the most well-characterized biological activity of the alkaloid.

Table 1: Quantitative Data on MAO-A Inhibition by this compound

CompoundTarget EnzymeInhibition Constant (Ki)Notes
This compound (R-enantiomer)Monoamine Oxidase A (MAO-A)2 µMSelective inhibitor; does not inhibit MAO-B.[1]
Antimicrobial Activity

This compound has demonstrated notable antibacterial properties. Studies have shown it possesses rapid bactericidal activity against a variety of bacterial strains[3]. However, specific data linking this compound to individual bacterial species with precise Minimum Inhibitory Concentration (MIC) values is limited in the current literature. The available data indicates a general range of activity.

Table 2: Quantitative Data on Antibacterial Activity

CompoundTest OrganismActivity (MIC in µM)Notes
This compoundVarious bacterial strains564 - 2259 µMData from a general screening study.[3]
Tetrandrine (related bisbenzylisoquinoline alkaloid)Methicillin-resistant S. aureus (MRSA)64 - 128 µg/mLFor comparative context.[4]
Sanguinarine (related benzophenanthridine alkaloid)S. aureus (MSSA & MRSA strains)1.9 - 3.9 µg/mLFor comparative context.[4]
Cytotoxic and Genotoxic Activity

Currently, there is a notable absence of published data specifically detailing the cytotoxic or genotoxic effects of this compound on cancer or normal cell lines. While many isoquinoline alkaloids have been evaluated for these properties, this compound itself remains uncharacterized in this regard[2][3][5]. This represents a significant knowledge gap and an area for future research.

Table 3: Quantitative Data on Cytotoxic Activity

CompoundCell LineActivity (IC50)Notes
This compoundNot ReportedNot ReportedNo specific cytotoxicity data was found in the reviewed literature.
Scoulerine (related tetrahydroprotoberberine alkaloid)Caco-2 (Colon Carcinoma)6.44 µMFor comparative context.[2]
Scoulerine (related tetrahydroprotoberberine alkaloid)Hep-G2 (Hepatocellular Carcinoma)4.57 µMFor comparative context.[2]
GM-3-18 (synthetic tetrahydroisoquinoline)HCT116 (Colon Carcinoma)0.9 - 10.7 µMFor comparative context of a related scaffold.[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound is the inhibition of MAO-A. This enzyme's role is to deaminate monoamines, a process that produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia as byproducts[2]. By inhibiting MAO-A, this compound prevents the breakdown of neurotransmitters like serotonin. The resulting increase in intracellular serotonin can act as an immunomodulator, enhancing T-cell activation by signaling through serotonin receptors (5-HTRs). This can lead to the activation of downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for T-cell effector functions[7].

MAOA_Inhibition_Pathway cluster_neuron Presynaptic Neuron / T-Cell cluster_downstream Downstream Signaling MA Monoamines (e.g., Serotonin) MAOA MAO-A MA->MAOA Deamination Serotonin_Inc Increased Intracellular Serotonin MA->Serotonin_Inc Accumulation due to MAO-A Inhibition Byproducts Aldehydes + H₂O₂ + Ammonia MAOA->Byproducts Carnegine This compound Carnegine->MAOA Inhibition HTR Serotonin Receptor (5-HTR) Serotonin_Inc->HTR Activation MAPK MAPK Pathway Activation HTR->MAPK Response Enhanced T-Cell Effector Function MAPK->Response

Caption: Mechanism of this compound via MAO-A inhibition.

Experimental Protocols

This section provides detailed methodologies for the key biological assays discussed.

Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a general framework for determining the MAO-A inhibitory activity of this compound using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂).

Materials and Reagents:

  • Recombinant human MAO-A enzyme

  • This compound (test compound)

  • Clorgyline (positive control inhibitor)

  • p-Tyramine (MAO substrate)

  • Amplex Red reagent or similar fluorescent probe

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • DMSO (for compound dissolution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve this compound and Clorgyline in DMSO to create 10 mM stock solutions. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: To the wells of a 96-well plate, add 45 µL of the diluted MAO-A enzyme solution.

  • Inhibitor Addition: Add 5 µL of the diluted this compound, control inhibitor, or vehicle (Assay Buffer with DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a Working Reagent by mixing Assay Buffer, p-Tyramine substrate, Amplex Red, and HRP. Add 50 µL of this Working Reagent to all wells to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm[3][5].

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration relative to the vehicle control (100% activity).

    • Determine the IC50 value by plotting percent inhibition versus log[inhibitor concentration] and fitting the data to a dose-response curve.

    • Further kinetic studies (varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots[6].

MAO_Assay_Workflow start Start: Prepare Reagents (Enzyme, Compound, Substrate) plate Add 45µL MAO-A Enzyme to 96-well plate start->plate add_inhibitor Add 5µL of this compound or Controls plate->add_inhibitor pre_incubate Pre-incubate: 15 min at 37°C add_inhibitor->pre_incubate add_reagent Initiate Reaction: Add 50µL Substrate/Probe Mix pre_incubate->add_reagent incubate Incubate: 20-30 min at 37°C (dark) add_reagent->incubate read Measure Fluorescence (Ex: 530nm, Em: 585nm) incubate->read analyze Analyze Data: Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro MAO-A inhibition assay.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol describes a standard method for determining the MIC of a natural compound like this compound against bacterial strains.

Materials and Reagents:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or water

  • Spectrophotometer

  • Positive control antibiotic (e.g., Gentamicin)

Procedure:

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.

    • In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the stock solution (at 2x the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

MIC_Assay_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) prepare_plate Prepare 96-well plate with 2-fold serial dilutions of this compound start->prepare_plate inoculate Inoculate wells with standardized bacterial suspension prepare_plate->inoculate controls Include Growth Control (no compound) & Sterility Control (no bacteria) prepare_plate->controls incubate Incubate Plate: 18-24 hours at 37°C inoculate->incubate read_mic Visually inspect for turbidity incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Summary and Future Directions

This compound is a simple tetrahydroisoquinoline alkaloid with well-defined activity as a selective MAO-A inhibitor. Its mechanism in this context presents a foundation for potential applications in neuropharmacology. Furthermore, its documented antibacterial activity suggests it may serve as a scaffold for the development of novel antimicrobial agents.

However, this guide also highlights significant gaps in the existing research. There is a pressing need for:

  • Comprehensive Cytotoxicity Screening: Evaluation of this compound against a panel of human cancer and non-cancer cell lines is essential to understand its safety profile and potential as an anticancer agent.

  • Specific Antimicrobial Data: Determination of MIC values against a standardized panel of clinically relevant bacteria (including resistant strains) is required to properly assess its antimicrobial potential.

  • Genotoxicity Assessment: Studies to determine any potential for DNA damage are crucial for any compound being considered for therapeutic development.

  • In Vivo Studies: Preclinical animal studies are necessary to validate the in vitro findings and to understand the pharmacokinetics and overall physiological effects of this compound.

Addressing these areas will provide a more complete picture of the biological activity of this compound and clarify its potential for future drug development initiatives.

References

Pharmacological Profile of (+)-Carnegine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid found in various cacti species, has garnered scientific interest due to its notable pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound. The primary established activity of its (R)-enantiomer is the potent and selective inhibition of monoamine oxidase A (MAO-A). Additionally, it exhibits dose-dependent toxicity, with reported strychnine-like convulsions at higher doses. While preliminary studies suggest antimicrobial, antioxidant, and neuroprotective properties, quantitative data to substantiate these effects are limited in the current scientific literature. This document consolidates the available quantitative data, details relevant experimental methodologies, and visually represents key concepts to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound, chemically known as (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a naturally occurring alkaloid.[1] Its structure is characterized by a tetrahydroisoquinoline core, which is a common motif in a variety of pharmacologically active compounds. The primary focus of research on this compound has been its interaction with monoamine oxidase enzymes, revealing a significant and selective inhibitory effect on MAO-A.[1][2] This activity suggests potential therapeutic applications in conditions where modulation of monoamine neurotransmitter levels is desired. However, its toxicological profile, particularly the induction of convulsions, necessitates careful consideration in any therapeutic development.[3] This guide aims to provide an in-depth summary of the known pharmacological properties of this compound, with a focus on quantitative data and experimental context.

Physicochemical Properties

PropertyValueReference
IUPAC Name (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline[1]
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.30 g/mol [1]
CAS Number 51745-28-9[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound that has been quantitatively characterized is its inhibition of monoamine oxidase A.

Monoamine Oxidase Inhibition

(R)-(+)-Carnegine is a potent and selective competitive inhibitor of monoamine oxidase A (MAO-A).[1] In contrast, its inhibitory effect on MAO-B is significantly weaker.[1][2]

Table 1: Monoamine Oxidase Inhibition Constants (Ki) for Carnegine Enantiomers

CompoundEnzymeKi (μM)Type of Inhibition
(R)-(+)-Carnegine MAO-A2Competitive
(S)-(-)-Carnegine MAO-A>100-

Data sourced from Bembenek et al. (1990).[1]

The determination of the MAO-A inhibitory activity of (R)-(+)-Carnegine was performed using purified human placental MAO-A. The activity of the enzyme was assayed by monitoring the oxidation of a substrate, with the change in absorbance or fluorescence measured over time.

  • Enzyme Source: Highly purified monoamine oxidase A from human placenta.

  • Substrate: Kynuramine.

  • Assay Principle: The assay measures the rate of conversion of kynuramine to 4-hydroxyquinoline by MAO-A. This conversion can be monitored spectrophotometrically or fluorometrically.

  • Procedure:

    • Purified MAO-A is pre-incubated with varying concentrations of the inhibitor ((R)-(+)-Carnegine).

    • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

    • The rate of the reaction is measured by monitoring the increase in absorbance or fluorescence over time.

    • The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, typically using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki is calculated from the equation: Slope of inhibited line / Slope of control line = 1 + [I]/Ki, where [I] is the inhibitor concentration.[1]

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified MAO-A Preincubation Pre-incubate MAO-A with this compound Enzyme->Preincubation Inhibitor This compound Solutions Inhibitor->Preincubation Substrate Kynuramine Solution Reaction Initiate reaction with Kynuramine Substrate->Reaction Preincubation->Reaction Measurement Measure product formation (Spectrophotometry/Fluorometry) Reaction->Measurement Plotting Generate Lineweaver-Burk or Dixon plots Measurement->Plotting Calculation Calculate Ki value Plotting->Calculation LD50_Determination cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_analysis Analysis Phase Dose1 Group 1: Dose X Observe1 Observe for Toxicity & Mortality Dose1->Observe1 Dose2 Group 2: Dose Y Dose2->Observe1 Dose3 Group 3: Dose Z Dose3->Observe1 Record Record Mortalities Observe1->Record Calculate Calculate LD50 (e.g., Probit Analysis) Record->Calculate

References

(+)-Carnegine as a Selective Monoamine Oxidase A (MAO-A) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid, has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A). This technical guide provides a comprehensive overview of the current knowledge on this compound's activity as a MAO-A inhibitor, including its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of isoquinoline alkaloids as MAO-A inhibitors.

Introduction

Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of several important monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neuropsychiatric disorders.[1] Natural products, with their vast structural diversity, represent a rich source of novel MAO-A inhibitors. Among these, isoquinoline alkaloids have emerged as a promising class of compounds with significant MAO-A inhibitory activity.[1]

This compound, also known as pectenine, is a cyclized phenethylamine alkaloid found in various cacti species. Early research has established its pharmacological activity, highlighting its potential as a selective and competitive inhibitor of MAO-A.[1] This guide will delve into the technical details of this compound's interaction with MAO-A, presenting the available quantitative data and experimental protocols to facilitate further research and development in this area.

Quantitative Data on MAO-A Inhibition

The inhibitory activity of this compound against monoamine oxidase has been quantitatively assessed, demonstrating its potency and selectivity for the MAO-A isoform. The key data is summarized in the table below.

CompoundTargetInhibition Constant (Ki)Type of InhibitionSelectivityReference
This compound (R-enantiomer)MAO-A2 µMCompetitiveSelective for MAO-A over MAO-B[1]
(-)-Carnegine (S-enantiomer)MAO-ANot specifiedNot specifiedNot specified[1]
Racemic CarnegineMAO-ANot specifiedNot specifiedNot specified[1]

Note: The study by Bembenek et al. (1990) found that the (R)-enantiomer of carnegine demonstrated stereoselective competitive inhibition of MAO-A, while not markedly inhibiting MAO-B.[1]

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor of MAO-A.[1] This means that it binds to the active site of the enzyme, thereby preventing the substrate (e.g., serotonin, norepinephrine) from binding and being metabolized. The direct consequence of this inhibition is an increase in the concentration of these monoamine neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

The following diagram illustrates the general signaling pathway of MAO-A and the point of intervention by this compound.

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Neurotransmitter (e.g., Serotonin) Monoamine_Vesicle->Monoamine_Synapse Release Monoamine_Transporter Monoamine Transporter MAO_A Monoamine Oxidase A (MAO-A) Monoamine_Transporter->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites Carnegine This compound Carnegine->MAO_A Inhibition Monoamine_Synapse->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine_Synapse->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation

Caption: MAO-A Inhibition by this compound.

Experimental Protocols

In Vitro MAO-A Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against human MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine)

  • Test compound (this compound)

  • Positive control (e.g., Clorgyline)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates (UV-transparent)

  • Spectrophotometer plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • Prepare a stock solution of the MAO-A substrate in the appropriate solvent and then dilute to the working concentration in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a defined amount of the MAO-A enzyme to each well.

    • Add the diluted test compound or positive control to the respective wells. Include a vehicle control (buffer only).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the product of the substrate metabolism (e.g., 316 nm for the product of kynuramine).

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time curves.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For determining the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot or non-linear regression analysis.

The following diagram illustrates a typical experimental workflow for an in vitro MAO-A inhibition assay.

MAO_A_Assay_Workflow Start Start: Prepare Reagents Serial_Dilutions Prepare Serial Dilutions of This compound and Control Start->Serial_Dilutions Plate_Setup Set up 96-well Plate: Add MAO-A Enzyme Serial_Dilutions->Plate_Setup Add_Inhibitor Add Diluted this compound, Control, or Vehicle Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction: Add MAO-A Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Change over Time Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: Calculate IC50 and Ki Measure_Absorbance->Data_Analysis End End: Results Data_Analysis->End

Caption: In Vitro MAO-A Inhibition Assay Workflow.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a selective and competitive inhibitor of monoamine oxidase A. Its potency, as indicated by a Ki value in the low micromolar range, makes it an interesting candidate for further investigation as a potential therapeutic agent.

Future research should focus on several key areas:

  • Full Elucidation of the Pharmacological Profile: Comprehensive in vitro and in vivo studies are needed to fully characterize the pharmacological effects of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of carnegine analogs could lead to the identification of even more potent and selective MAO-A inhibitors.

  • Investigation of Downstream Signaling Effects: While direct enzyme inhibition is the primary mechanism, further studies are required to understand the broader cellular and physiological consequences of this compound administration.

  • Preclinical and Clinical Development: Should further studies confirm its therapeutic potential, the development of this compound as a clinical candidate for the treatment of depression or other disorders linked to MAO-A dysregulation would be a logical next step.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a promising MAO-A inhibitor.

References

An In-depth Technical Guide to the Antibacterial Properties of Simple Isoquinoline Alkaloids, with a Focus on (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents from natural sources. Among these, isoquinoline alkaloids, a diverse group of nitrogen-containing compounds biosynthesized from tyrosine or phenylalanine, have emerged as promising candidates.[1] This technical guide provides a comprehensive overview of the antibacterial properties of simple isoquinoline alkaloids, with a specific focus on (+)-Carnegine. While extensive research on this compound is limited, this guide consolidates the available data and situates it within the broader context of related alkaloids from cactus species and other natural sources.

Quantitative Antibacterial Activity of Isoquinoline Alkaloids

The antibacterial efficacy of isoquinoline alkaloids has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported activities of various simple isoquinoline alkaloids against a range of bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Isoquinoline Alkaloids

Alkaloid Bacterial Strain MIC (µg/mL) Reference
Carnegine Various Strains 103.5 - 414.8 (564-2259 µM) [1]
Spathullin A Staphylococcus aureus 4 [2][3]
Escherichia coli 64 [2][3]
Acinetobacter baumannii 64 [2][3]
Enterobacter cloacae 64 [2][3]
Klebsiella pneumoniae 64 [2][3]
Pseudomonas aeruginosa 128 [2][3]
Spathullin B Staphylococcus aureus 1 [2][3]
Escherichia coli 16 [2][3]
Acinetobacter baumannii 16 [2][3]
Enterobacter cloacae 16 [2][3]
Klebsiella pneumoniae 16 [2][3]
Pseudomonas aeruginosa 32 [2][3]
Chelerythrine Pseudomonas aeruginosa 1.9 [4][5]
Staphylococcus aureus 62.5 [4]
Candida albicans 31.25-62.5 [4]
Sanguinarine Staphylococcus aureus 1.9 [4][5]
Thalicfoetine Bacillus subtilis 3.12 [5]
Voacafricine B Salmonella typhimurium 0.78 [5]

| | Staphylococcus aureus | 3.12 |[5] |

Table 2: Antibacterial Activity of Cactus-Derived Extracts | Extract Source | Bacterial Strain | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | | Opuntia cladodes | Campylobacter jejuni | MBC | 1.1 - 12.5 mg/mL |[6] | | | Vibrio cholerae | MBC | 4.4 - 30 mg/mL |[6] | | | Clostridium perfringens | MBC | 0.8 - 16 mg/mL |[6] | | Opuntia ficus-indica Roots (Lipophilic Fractions) | Bacillus sp. | MIC | 75 - 100 µg/mL |[7] | | | Staphylococcus strains | MIC | 250 - 350 µg/mL |[7] | | | E. coli | MIC | 550 - 600 µg/mL |[7] | | | Pseudomonas sp. | MIC | 750 - 950 µg/mL |[7] |

Focus on this compound

This compound, a simple tetrahydroisoquinoline alkaloid found in various cactus species, has demonstrated notable antibacterial properties. Studies have reported its MIC ranging from 564 to 2259 µM against a variety of bacterial strains.[1] Time-kill curve analyses have further indicated that this compound exhibits a potent and rapid bactericidal mode of action.[1]

Experimental Protocols

The evaluation of the antibacterial activity of isoquinoline alkaloids typically employs standardized methodologies to ensure reproducibility and comparability of results.

1. Alkaloid Extraction and Isolation

A general protocol for the extraction of total alkaloids from plant material is as follows:

experimental_workflow_extraction start Plant Material (e.g., dried cactus stems) step1 Maceration with Solvent (e.g., Methanol) start->step1 step2 Filtration and Concentration step1->step2 step3 Acid-Base Extraction step2->step3 Partitioning between acidic water and organic solvent step4 Purification (e.g., Chromatography) step3->step4 end Isolated Alkaloids step4->end

Figure 1: General workflow for the extraction and isolation of alkaloids.

2. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard quantitative technique to determine the MIC.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1 x 10^8 CFU/mL) is prepared from a fresh culture.

  • Serial Dilution: The test alkaloid is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.

3. Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antibacterial activity.

  • Plate Preparation: A standardized bacterial inoculum is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test alkaloid are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters.

Mechanisms of Antibacterial Action

Isoquinoline alkaloids exert their antibacterial effects through multiple mechanisms, often targeting fundamental cellular processes.

mechanism_of_action cluster_mechanisms Bacterial Cell alkaloid Isoquinoline Alkaloid membrane Cell Membrane Disruption alkaloid->membrane Permeabilization dna Inhibition of DNA Synthesis alkaloid->dna Intercalation/Inhibition of Topoisomerase protein Inhibition of Protein Synthesis alkaloid->protein Ribosome Targeting enzyme Inhibition of Metabolic Enzymes alkaloid->enzyme ATP Synthesis Blockage efflux Efflux Pump Inhibition alkaloid->efflux Increased Intracellular Drug Concentration

Figure 2: Overview of the primary antibacterial mechanisms of isoquinoline alkaloids.

1. Disruption of Cell Membrane Integrity

Many lipophilic alkaloids can intercalate into the bacterial cell membrane, leading to its disruption. This increases membrane fluidity and permeability, causing the leakage of essential intracellular components and ultimately leading to cell death.[8]

2. Inhibition of Nucleic Acid and Protein Synthesis

Certain isoquinoline alkaloids can interfere with DNA replication and protein synthesis.[5][9] Mechanisms include the intercalation into DNA, which can inhibit the function of topoisomerases, and the binding to ribosomal subunits, which halts protein translation.[5][9]

3. Inhibition of Bacterial Metabolism

Alkaloids can disrupt key metabolic pathways within the bacterial cell.[5][9] This can involve the inhibition of enzymes crucial for cellular respiration and ATP production, thereby depriving the cell of energy.[9]

4. Efflux Pump Inhibition

A significant mechanism of bacterial drug resistance is the active efflux of antimicrobial agents from the cell. Some alkaloids act as efflux pump inhibitors.[8] By blocking these pumps, they increase the intracellular concentration of the antibacterial agent, potentially restoring the efficacy of conventional antibiotics.

signaling_pathway_inhibition cluster_cell alkaloid Isoquinoline Alkaloid efflux_pump Efflux Pump alkaloid->efflux_pump Inhibits antibiotic Antibiotic efflux_pump->antibiotic Expels bacterial_cell Bacterial Cell antibiotic->bacterial_cell Enters target Intracellular Target antibiotic->target Binds

Figure 3: Synergistic action of isoquinoline alkaloids via efflux pump inhibition.

Simple isoquinoline alkaloids, including this compound, represent a valuable class of natural products with significant antibacterial potential. Their diverse mechanisms of action, including cell membrane disruption, inhibition of essential biosynthetic pathways, and modulation of bacterial resistance mechanisms, make them attractive candidates for further investigation and development as novel antimicrobial agents. Future research should focus on elucidating the precise molecular targets of these alkaloids, exploring their synergistic effects with existing antibiotics, and optimizing their structures to enhance efficacy and reduce toxicity. The potent bactericidal activity of this compound, in particular, warrants a more in-depth investigation into its mechanism of action and spectrum of activity.

References

An In-depth Technical Guide to the Potential Neuroprotective Effects of (+)-Carnegine and Related Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on the specific neuroprotective effects of (+)-Carnegine is limited. This guide presents the available information on this compound and expands upon the neuroprotective potential of the broader class of tetrahydroisoquinoline (THIQ) alkaloids, for which more extensive research is available. The findings on related compounds may offer insights into the potential mechanisms of this compound.

Introduction to this compound

This compound, also known as pectenine, is a tetrahydroisoquinoline alkaloid.[1] Its chemical formula is C₁₃H₁₉NO₂, and its IUPAC name is 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline.[2][3][4] This compound is found in various cacti species, including Carnegiea gigantea and Pachycereus pringlei.[1] While pharmacologically active, research into its specific neuroprotective properties is not extensive. However, the structural class to which it belongs, tetrahydroisoquinolines (THIQs), has garnered scientific interest for its potential therapeutic applications in neurodegenerative diseases.[5]

Neuroprotective Potential of Tetrahydroisoquinoline (THIQ) Derivatives

The neuroprotective effects of THIQ derivatives are believed to stem from several mechanisms, including antioxidant activity, monoamine oxidase (MAO) inhibition, and modulation of glutamatergic neurotransmission.[6] A prominent and well-studied member of this class is 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which has demonstrated significant neuroprotective properties in various experimental models.[6]

Quantitative Data on the Neuroprotective Effects of 1MeTIQ

The following table summarizes the quantitative findings from a study investigating the neuroprotective effects of 1MeTIQ against rotenone-induced neurotoxicity in a rat model of Parkinson's disease.

Compound Animal Model Treatment Parameter Measured Result Reference
1MeTIQMale Wistar rats1MeTIQ (50 mg/kg i.p.) administered 1h before and daily for 21 days after unilateral injection of rotenone (2 µg) into the median forebrain bundle.Striatal Dopamine Concentration1MeTIQ treatment significantly reduced the rotenone-induced decrease in striatal dopamine concentration. Rotenone alone caused a 70% decrease, which was attenuated by 1MeTIQ.[7]
1MeTIQMale Wistar rats1MeTIQ (50 mg/kg i.p.) administered 1h before and daily for 21 days after unilateral injection of rotenone (2 µg) into the median forebrain bundle.Dopamine Concentration in Substantia NigraRotenone injection resulted in a 35% decrease in dopamine levels in the substantia nigra.[7]

Experimental Protocols

In Vivo Model of Rotenone-Induced Dopaminergic Neurodegeneration

This protocol outlines the methodology used to assess the neuroprotective effects of 1MeTIQ in a rat model of Parkinson's disease.

Objective: To investigate the ability of 1MeTIQ to protect against dopaminergic neurodegeneration induced by intracerebral injection of rotenone.

Materials:

  • Male Wistar rats

  • Rotenone

  • 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Stereotaxic apparatus

  • High-Performance Liquid Chromatography (HPLC) system for neurochemical analysis

Procedure:

  • Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic apparatus.

  • Rotenone Administration: A unilateral injection of rotenone (2 µg) is made into the median forebrain bundle.

  • 1MeTIQ Treatment: A treatment group receives 1MeTIQ (50 mg/kg i.p.) one hour before the rotenone injection and then daily for 21 consecutive days.

  • Tissue Collection: After 21 days, the animals are euthanized, and the brains are dissected to collect the striatum and substantia nigra.

  • Neurochemical Analysis: The concentrations of dopamine and its metabolites in the brain tissue samples are determined using HPLC.

Outcome Measures: The primary outcome is the concentration of dopamine in the striatum and substantia nigra, comparing the rotenone-only group with the 1MeTIQ-treated group to assess the degree of neuroprotection.[7]

Visualizing a Potential Neuroprotective Mechanism

The following diagram illustrates a hypothetical workflow for assessing the neuroprotective effects of a tetrahydroisoquinoline derivative like 1MeTIQ in an in vitro model of neurotoxicity.

G cluster_0 In Vitro Neuroprotection Assay Workflow A Neuronal Cell Culture (e.g., SH-SY5Y) B Induce Neurotoxicity (e.g., with Rotenone or MPP+) A->B C Treatment with THIQ Derivative (e.g., 1MeTIQ) B->C D Incubation Period C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Measure Oxidative Stress (e.g., ROS levels) D->F G Analyze Apoptotic Markers (e.g., Caspase-3 activity) D->G H Data Analysis and Comparison E->H F->H G->H

Caption: A generalized workflow for an in vitro neuroprotection assay.

Potential Signaling Pathways in THIQ-Mediated Neuroprotection

The neuroprotective effects of tetrahydroisoquinoline derivatives may involve the modulation of several signaling pathways implicated in neuronal survival and death. The diagram below illustrates a potential mechanism involving the inhibition of Monoamine Oxidase A (MAO-A), a known target of Carnegine.[1]

G cluster_1 Hypothesized MAO-A Inhibition Pathway for Neuroprotection Carnegine This compound / THIQ Derivative MAOA Monoamine Oxidase A (MAO-A) Carnegine->MAOA Inhibits DOPAL DOPAL (Toxic Metabolite) MAOA->DOPAL Produces Dopamine Dopamine Dopamine->MAOA Metabolized by OxidativeStress Oxidative Stress DOPAL->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage

Caption: Inhibition of MAO-A by THIQs may reduce toxic metabolites.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently sparse, the broader class of tetrahydroisoquinoline alkaloids, particularly 1MeTIQ, shows promise in preclinical models of neurodegeneration. The mechanisms appear to be multifactorial, involving the mitigation of oxidative stress and protection against neurotoxin-induced damage. Future research should focus on elucidating the specific neuroprotective profile of this compound, including its efficacy in various in vitro and in vivo models of neurodegenerative diseases. A thorough investigation of its mechanism of action, including its effects on key signaling pathways involved in neuronal survival, is warranted to determine its potential as a therapeutic agent. Such studies would be crucial for advancing our understanding of this natural compound and its potential role in the development of novel treatments for neurological disorders.

References

A Proposed Framework for the In Vitro Investigation of (+)-Carnegine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

(+)-Carnegine, a tetrahydroisoquinoline alkaloid, presents a promising scaffold for biological investigation. However, a comprehensive review of the scientific literature reveals a notable absence of dedicated in vitro studies to characterize its bioactivity. This technical guide, therefore, serves as a proactive roadmap for researchers, scientists, and drug development professionals. It outlines a systematic and detailed framework for the in vitro evaluation of this compound, from initial cytotoxicity screening to the elucidation of potential mechanisms of action. The methodologies, data presentation formats, and pathway visualizations provided herein are intended to serve as a robust starting point for unlocking the therapeutic potential of this compound.

Overview of Potential Bioactivities of Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids, the chemical class to which this compound belongs, are known to exhibit a wide range of biological activities.[1][2][3][4][5] A review of existing literature on analogous compounds suggests that this compound could potentially possess the following properties:

  • Anticancer/Cytotoxic Activity: Many tetrahydroisoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]

  • Anti-inflammatory Effects: This class of alkaloids has been shown to modulate inflammatory pathways.[1][2][3][6]

  • Central Nervous System (CNS) Activity: Tetrahydroisoquinolines are known to interact with components of the central nervous system, including potential inhibition of enzymes like monoamine oxidase (MAO).[1]

This document will outline a tiered approach to investigating these potential activities in vitro.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro bioactivity screening of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Mechanism of Action Studies Compound Acquisition & Purity Analysis Compound Acquisition & Purity Analysis Cytotoxicity Screening Cytotoxicity Screening Compound Acquisition & Purity Analysis->Cytotoxicity Screening Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening->Anti-inflammatory Assays If not highly cytotoxic CNS-related Assays CNS-related Assays Cytotoxicity Screening->CNS-related Assays If not highly cytotoxic Signaling Pathway Analysis (e.g., NF-κB) Signaling Pathway Analysis (e.g., NF-κB) Anti-inflammatory Assays->Signaling Pathway Analysis (e.g., NF-κB) Enzyme Inhibition Assays (e.g., MAO) Enzyme Inhibition Assays (e.g., MAO) CNS-related Assays->Enzyme Inhibition Assays (e.g., MAO) Receptor Binding Assays Receptor Binding Assays CNS-related Assays->Receptor Binding Assays

Caption: Proposed experimental workflow for this compound bioactivity screening.

Detailed Experimental Protocols

Phase 1: Cytotoxicity Screening

Objective: To determine the concentration range of this compound that is cytotoxic to various human cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293 or primary fibroblasts).

    • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Hypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical Value
HCT116Hypothetical ValueHypothetical Value
HEK293Hypothetical ValueHypothetical Value
Phase 2: Anti-inflammatory Assays

Objective: To investigate the potential anti-inflammatory properties of this compound in a relevant in vitro model.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

    • Pre-treat the cells with non-cytotoxic concentrations of this compound (determined from cytotoxicity assays) for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control.

    • Determine the IC50 value for the inhibition of NO production.

Data Presentation:

TreatmentNO Concentration (µM)% Inhibition
ControlHypothetical ValueN/A
LPS (1 µg/mL)Hypothetical Value0
LPS + this compound (1 µM)Hypothetical ValueHypothetical Value
LPS + this compound (10 µM)Hypothetical ValueHypothetical Value
LPS + this compound (50 µM)Hypothetical ValueHypothetical Value
Phase 3: Mechanism of Action - CNS-related Assays

Objective: To explore the potential of this compound to inhibit monoamine oxidase (MAO) enzymes, which are relevant targets in the CNS.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on commercially available MAO inhibitor screening kits.[7]

  • Reagent Preparation:

    • Prepare assay buffer, recombinant human MAO-A and MAO-B enzymes, a substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) as per the kit instructions.[8][9]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the dilutions of this compound.

    • Include controls: no-enzyme, vehicle (no inhibitor), and a known inhibitor for MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline).[9]

    • Add the MAO-A or MAO-B enzyme to the respective wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate and fluorescent probe mixture.

    • Incubate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) over time or as an endpoint reading.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 values for MAO-A and MAO-B inhibition.

Data Presentation:

EnzymeThis compound IC50 (µM)Control Inhibitor IC50 (µM)
MAO-AHypothetical ValueClorgyline: Hypothetical Value
MAO-BHypothetical ValuePargyline: Hypothetical Value

Potential Signaling Pathway Visualization

Should the anti-inflammatory assays yield positive results, a potential mechanism could involve the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical interaction.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The lack of published in vitro data for this compound represents a significant knowledge gap. The experimental framework proposed in this guide provides a clear and comprehensive strategy to begin to fill this gap. By systematically evaluating its cytotoxicity, exploring its potential anti-inflammatory and CNS-related activities, and subsequently delving into its mechanisms of action, the scientific community can begin to understand the true biological potential of this compound. The successful execution of these studies could pave the way for further preclinical development and ultimately, novel therapeutic applications.

References

An In-depth Technical Guide to the Mechanism of Action of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the known and potential mechanisms of action of (+)-Carnegine, a tetrahydroisoquinoline alkaloid. It includes quantitative data, experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound, a tetrahydroisoquinoline alkaloid found in various cacti species, has been identified as a pharmacologically active compound. Its primary and most well-characterized mechanism of action is the inhibition of monoamine oxidase A (MAO-A). However, evidence suggests a broader pharmacological profile, including potential interactions with various neurotransmitter systems and a notable, yet less understood, convulsant effect at higher doses. This document aims to consolidate the current understanding of this compound's mechanism of action, drawing from direct studies on the compound and related research on the broader class of tetrahydroisoquinoline alkaloids.

Primary Mechanism of Action: Monoamine Oxidase A (MAO-A) Inhibition

The most significant established pharmacological action of this compound is its potent and selective inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

Quantitative Data on MAO-A Inhibition

The inhibitory potency of this compound against MAO-A has been quantified, with no significant inhibition observed for the MAO-B isoform.

CompoundTargetInhibition Constant (Ki)Selectivity
This compound ((R)-enantiomer)MAO-A2 µMSelective for MAO-A
This compoundMAO-BNo significant inhibition-
Experimental Protocol: In Vitro Fluorometric MAO-A Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound on MAO-A is through a fluorometric assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Known MAO-A inhibitor as a positive control (e.g., clorgyline)

  • Test compound (this compound)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of the MAO-A enzyme, substrate, Amplex Red, and HRP according to the manufacturer's instructions.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for a no-inhibitor control (vehicle) and a positive control.

  • Enzyme Addition: Add the MAO-A enzyme solution to all wells except for a no-enzyme control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) at regular intervals or as an endpoint reading. The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with the fluorescent probe to generate a fluorescent product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for that substrate.

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by this compound leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability. This can potentiate the effects of these neurotransmitters on their respective postsynaptic receptors.

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Metabolized by VMAT2 VMAT2 Monoamines->VMAT2 Packaged into vesicles Carnegine Carnegine Carnegine->MAO-A Inhibits Synaptic_Cleft Synaptic_Cleft Reuptake_Transporter Reuptake_Transporter Reuptake_Transporter->Monoamines Reuptake Synaptic_Monoamines Increased Monoamines Synaptic_Monoamines->Reuptake_Transporter Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Activates Downstream_Signaling Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling

MAO-A Inhibition by this compound.

Potential Secondary Mechanisms of Action

While MAO-A inhibition is the primary established mechanism, the pharmacological profile of this compound and related tetrahydroisoquinolines suggests other potential targets.

Interaction with Neurotransmitter Receptors

Tetrahydroisoquinoline alkaloids have been shown to interact with various neurotransmitter receptors. Although specific binding data for this compound is limited, the following are plausible targets based on the activity of structurally related compounds.

  • Dopamine Receptors: Some tetrahydroisoquinolines exhibit affinity for dopamine D1 and D2 receptors, with some acting as antagonists.[1][2]

  • Opioid Receptors: Certain tetrahydroisoquinolines have shown affinity for opioid receptors.[2]

  • Serotonin Receptors: The action of some tetrahydroisoquinolines on serotonin receptors has been reported.[3]

Further research is required to determine the specific binding affinities (Ki or Kd) of this compound for these receptors.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor (e.g., dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target receptor

  • A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors)

  • Test compound (this compound)

  • Assay buffer

  • Scintillation fluid and vials

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound). Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound). The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Strychnine-Like Convulsions

At higher doses, this compound has been reported to induce convulsions similar to those caused by strychnine. Strychnine is a known antagonist of glycine receptors in the spinal cord, leading to disinhibition of motor neurons and subsequent convulsions.[4][5] While a direct interaction of this compound with glycine receptors has not been definitively established, some studies on other tetrahydroisoquinolines suggest an alternative mechanism involving the modulation of excitatory neurotransmission, potentially through AMPA or NMDA receptors.[6][7] However, some of these studies show an anticonvulsant effect, which is contrary to the observed effects of this compound. This discrepancy highlights the need for further investigation into the specific mechanism of this compound-induced convulsions.

Convulsant_Mechanism_Hypothesis cluster_glycine Hypothesis 1: Glycine Receptor Antagonism cluster_glutamate Hypothesis 2: Glutamatergic Modulation Carnegine_Gly This compound Glycine_Receptor Glycine Receptor Carnegine_Gly->Glycine_Receptor Antagonizes (?) Motor_Neuron_Gly Motor Neuron Glycine_Receptor->Motor_Neuron_Gly Inhibits Inhibitory_Neuron Inhibitory Interneuron Inhibitory_Neuron->Motor_Neuron_Gly Releases Glycine Convulsions_Gly Convulsions Motor_Neuron_Gly->Convulsions_Gly Leads to Hyperexcitability Carnegine_Glu This compound Glutamate_Receptor AMPA/NMDA Receptor Carnegine_Glu->Glutamate_Receptor Modulates (?) Motor_Neuron_Glu Motor Neuron Glutamate_Receptor->Motor_Neuron_Glu Excites Excitatory_Neuron Excitatory Neuron Excitatory_Neuron->Motor_Neuron_Glu Releases Glutamate Convulsions_Glu Convulsions Motor_Neuron_Glu->Convulsions_Glu Leads to Hyperexcitability

Hypothesized Mechanisms of Convulsant Action.

Potential Downstream Signaling Effects

The primary action of this compound on MAO-A can trigger a cascade of downstream signaling events.

Modulation of Cyclic AMP (cAMP) Signaling

Given the potential interaction of tetrahydroisoquinolines with G-protein coupled receptors like dopamine receptors, this compound could modulate intracellular second messenger systems such as cyclic AMP (cAMP).[8] For instance, antagonism of D2 receptors, which are typically Gi-coupled, could lead to an increase in cAMP levels.

Generation of Reactive Oxygen Species (ROS) and Matrix Metalloproteinase (MMP) Activation

The metabolism of monoamines by MAO-A is known to produce hydrogen peroxide as a byproduct, leading to the generation of reactive oxygen species (ROS).[9] While this compound inhibits this process, the resulting increase in monoamine levels could lead to their metabolism through other pathways that might also generate ROS. Increased ROS can, in turn, activate signaling pathways involving matrix metalloproteinases (MMPs), which have been implicated in various physiological and pathological processes.[10][11]

Downstream_Signaling Carnegine Carnegine MAO_A MAO-A Carnegine->MAO_A Inhibits Monoamines Increased Monoamines MAO_A->Monoamines Decreased Metabolism GPCRs Dopamine/Serotonin Receptors Monoamines->GPCRs Activate ROS Reactive Oxygen Species (ROS) Monoamines->ROS Alternative Metabolism (?) AC Adenylyl Cyclase GPCRs->AC Modulate cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects MMPs Matrix Metalloproteinases (MMPs) ROS->MMPs Activate MMPs->Cellular_Effects

Potential Downstream Signaling Pathways.

Summary and Future Directions

The primary mechanism of action of this compound is the selective inhibition of MAO-A. This action leads to an increase in the synaptic levels of monoamine neurotransmitters, which is likely responsible for its main psychoactive effects. However, the broader pharmacological profile of tetrahydroisoquinoline alkaloids suggests that this compound may also interact with dopamine, opioid, and serotonin receptors. The mechanism underlying its strychnine-like convulsant effects remains to be elucidated but may involve modulation of glutamatergic or glycinergic neurotransmission.

Future research should focus on:

  • Comprehensive Receptor Screening: A broad pharmacological screening of this compound against a panel of neurotransmitter receptors and ion channels is necessary to identify additional targets and quantify their binding affinities.[12]

  • Elucidation of Convulsant Mechanism: In vivo and in vitro electrophysiological studies are needed to determine whether the convulsant effects are mediated by glycine receptor antagonism or through modulation of excitatory amino acid receptors.

  • Investigation of Downstream Signaling: Cell-based assays should be employed to investigate the effects of this compound on second messenger systems (e.g., cAMP) and other signaling molecules (e.g., ROS, MMPs) in relevant neuronal cell lines.

A more complete understanding of the multifaceted mechanism of action of this compound will be crucial for evaluating its therapeutic potential and associated risks.

References

Methodological & Application

Enantioselective Synthesis of (+)-Carnegine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Carnegine, a tetrahydroisoquinoline alkaloid. The synthetic strategy hinges on a pivotal asymmetric Strecker reaction to establish the crucial C1 stereocenter. This is achieved through the hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline using a chiral thiourea-based catalyst. Subsequent reduction of the resulting aminonitrile, followed by N-methylation, affords the target molecule, this compound, in high enantiopurity. This protocol offers a robust and reproducible method for accessing the dextrorotatory enantiomer of Carnegine, which is of interest for pharmacological and medicinal chemistry studies.

Introduction

Carnegine is a naturally occurring tetrahydroisoquinoline alkaloid found in various cactus species. Its chiral nature imparts distinct biological activities to its enantiomers, making enantioselective synthesis a critical aspect of its study for potential therapeutic applications. The (S)-(-)-enantiomer has been synthesized via an asymmetric Strecker reaction employing a specific chiral catalyst. This protocol adapts that methodology to furnish the (+)-enantiomer by utilizing the catalyst's opposite enantiomer. The key transformation involves the enantioselective addition of cyanide to an imine, a powerful method for the asymmetric synthesis of α-amino nitriles, which are versatile precursors to chiral amines and their derivatives.

Synthetic Strategy

The enantioselective synthesis of this compound is accomplished in a three-step sequence starting from the readily available 6,7-dimethoxy-3,4-dihydroisoquinoline. The overall transformation is depicted below:

Enantioselective_Synthesis_of_Carnegine cluster_0 Step 1: Asymmetric Strecker Reaction cluster_1 Step 2: Reduction of Aminonitrile cluster_2 Step 3: N-Methylation A 6,7-Dimethoxy-3,4-dihydroisoquinoline B (R)-(+)-1-Cyano-6,7-dimethoxy- 1,2,3,4-tetrahydroisoquinoline A->B  HCN, (R,R)-Jacobsen's Catalyst (Thiourea)  TFAA, Toluene, -70 °C to -60 °C C (+)-Salsolidine B->C  Reduction (e.g., LiAlH4) D This compound C->D  Eschweiler-Clarke Reaction  (HCHO, HCOOH)

Figure 1. Overall synthetic workflow for this compound.

Data Presentation

StepTransformationStarting MaterialProductCatalyst/ReagentsYield (%)Enantiomeric Excess (ee %)Specific Rotation [α]D
1Asymmetric Strecker Reaction6,7-Dimethoxy-3,4-dihydroisoquinoline(R)-(+)-1-Cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinolineHCN, (R,R)-Jacobsen's Catalyst, TFAA8695Not Reported
2Reduction of Aminonitrile(R)-(+)-1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline(+)-SalsolidineLiAlH4High (Implied)>95Not Reported
3N-Methylation(+)-SalsolidineThis compoundHCHO, HCOOH (Eschweiler-Clarke)High (Implied)>95+23.5° (c 1.0, EtOH)

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline (Starting Material)

This protocol describes a general procedure for the Bischler-Napieralski cyclization to synthesize the starting imine.

Materials:

  • N-formyl-2-(3,4-dimethoxyphenyl)ethylamine

  • Phosphorus oxychloride (POCl₃)

  • Dry toluene

  • Sodium hydroxide (NaOH) solution (40%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve N-formyl-2-(3,4-dimethoxyphenyl)ethylamine in dry toluene.

  • Warm the mixture to approximately 40 °C with stirring.

  • Slowly add phosphorus oxychloride via the dropping funnel over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully add the cooled reaction mixture to a beaker containing ice and a 40% aqueous solution of sodium hydroxide to basify the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude 6,7-dimethoxy-3,4-dihydroisoquinoline can be purified by vacuum distillation or used directly in the next step after thorough drying.

Protocol 2: Asymmetric Strecker Reaction for (R)-(+)-1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol details the key enantioselective hydrocyanation step. To obtain the desired (R)-enantiomer for the synthesis of this compound, the (R,R)-enantiomer of the Jacobsen's thiourea catalyst is proposed.

Asymmetric_Strecker_Reaction cluster_workflow Experimental Workflow start Start step1 Dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline and (R,R)-Jacobsen's catalyst in toluene. start->step1 step2 Cool the mixture to -70 °C. step1->step2 step3 Slowly add a solution of HCN in toluene. step2->step3 step4 Stir at -70 °C for 40 hours. step3->step4 step5 Cool to -60 °C and add TFAA. step4->step5 step6 Stir for an additional 2 hours. step5->step6 step7 Quench the reaction and perform aqueous workup. step6->step7 step8 Purify by column chromatography. step7->step8 end Obtain (R)-(+)-1-Cyano-6,7-dimethoxy- 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline step8->end

Figure 2. Workflow for the Asymmetric Strecker Reaction.

Materials:

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminothiourea (Jacobsen's thiourea catalyst)

  • Hydrogen cyanide (HCN) solution in toluene (handle with extreme caution in a well-ventilated fume hood)

  • Trifluoroacetic anhydride (TFAA)

  • Dry toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dry, inert atmosphere reaction setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) and the (R,R)-Jacobsen's thiourea catalyst (0.05 equiv).

  • Add dry toluene to dissolve the solids.

  • Cool the reaction mixture to -70 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of hydrogen cyanide (1.5 equiv) in toluene dropwise over 30 minutes.

  • Stir the reaction mixture at -70 °C for 40 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to -60 °C and add trifluoroacetic anhydride (4.0 equiv) dropwise.

  • Stir the reaction for an additional 2 hours at -60 °C.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-(+)-1-cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 3: Reduction of the Aminonitrile to (+)-Salsolidine

This protocol describes the reduction of the cyano group and removal of the trifluoroacetyl group to yield the secondary amine, (+)-Salsolidine.

Materials:

  • (R)-(+)-1-Cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere reaction setup

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (excess, e.g., 4-5 equiv) in dry THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (R)-(+)-1-cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline in dry THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude (+)-Salsolidine.

  • The product can be further purified by crystallization or column chromatography if necessary.

Protocol 4: N-Methylation of (+)-Salsolidine to this compound via Eschweiler-Clarke Reaction[1][2]

This protocol details the final methylation step to produce this compound.

Materials:

  • (+)-Salsolidine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂) or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add (+)-Salsolidine (1.0 equiv).

  • Add an excess of formic acid (e.g., 5-10 equiv) followed by an excess of aqueous formaldehyde solution (e.g., 5-10 equiv).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of NaOH or K₂CO₃ until the pH is >10.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography on silica gel or by crystallization to obtain pure this compound.

Safety Precautions

  • Hydrogen Cyanide (HCN): HCN is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water. All reactions involving LiAlH₄ should be carried out under a dry, inert atmosphere.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is corrosive and reacts with moisture. Handle in a fume hood with appropriate PPE.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. Conduct all reactions in a well-ventilated fume hood.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the enantioselective synthesis of this compound. The key to the asymmetry is the use of a chiral thiourea catalyst in a Strecker-type reaction, which effectively sets the stereochemistry at the C1 position. The subsequent reduction and N-methylation steps are robust and high-yielding transformations. By following these detailed procedures, researchers can reliably produce enantiomerically enriched this compound for further investigation in drug discovery and development programs.

Application Notes and Protocols for the Total Synthesis of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis strategies for the tetrahydroisoquinoline alkaloid (+)-Carnegine. This document details various synthetic approaches, including key reaction methodologies, quantitative data on yields and stereoselectivity, and detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, a simple tetrahydroisoquinoline alkaloid, has been a target of synthetic interest due to its presence in various cactus species and its structural relation to other biologically active alkaloids. The development of stereoselective methods for its synthesis is crucial for enabling further pharmacological studies. This document outlines and compares different enantioselective strategies for preparing this compound.

Synthetic Strategies Overview

The total synthesis of this compound primarily revolves around the construction of the chiral tetrahydroisoquinoline core. The key strategies that have been successfully employed include:

  • Asymmetric Strecker Reaction: This approach introduces the stereocenter at the C-1 position of the tetrahydroisoquinoline ring via the asymmetric addition of cyanide to a dihydroisoquinoline precursor.

  • Pictet-Spengler Reaction: A classic method for tetrahydroisoquinoline synthesis, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. Enantioselectivity can be achieved through the use of chiral auxiliaries or catalysts.

  • Bischler-Napieralski Reaction: This strategy involves the cyclization of a β-arylethylamide to form a dihydroisoquinoline, which can then be asymmetrically reduced to the desired tetrahydroisoquinoline.

The following sections provide a detailed comparison of these strategies and the experimental protocols for key transformations.

Comparative Analysis of Synthetic Strategies

The efficiency of different total synthesis routes to this compound can be compared based on key metrics such as overall yield and enantioselectivity.

StrategyKey ReactionStarting MaterialOverall Yield (%)Enantiomeric Excess (% ee)Reference
Asymmetric Strecker ReactionAsymmetric Hydrocyanation6,7-Dimethoxy-3,4-dihydroisoquinoline~62% (for the enantiomer)95%[1]

Note: The data for the Asymmetric Strecker Reaction corresponds to the synthesis of the (S)-(-)-enantiomer. The synthesis of this compound would require the use of the opposite enantiomer of the chiral catalyst.

Experimental Protocols

Strategy 1: Asymmetric Strecker Reaction

This strategy focuses on the catalytic asymmetric hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline to establish the C-1 stereocenter. The resulting 1-cyano-tetrahydroisoquinoline is then converted to carnegine.

Key Experiment: Asymmetric Hydrocyanation [1]

  • Materials:

    • 6,7-Dimethoxy-3,4-dihydroisoquinoline

    • Hydrogen Cyanide (HCN)

    • Jacobsen's thiourea catalyst

    • Toluene

    • Trifluoroacetic anhydride (TFAA)

  • Procedure:

    • To a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) in toluene at -70 °C, add Jacobsen's thiourea catalyst (0.05 equiv).

    • Slowly add a solution of HCN (1.5 equiv) in toluene.

    • Stir the reaction mixture at -70 °C for 40 hours.

    • Add TFAA (4.0 equiv) to the reaction mixture at -60 °C and stir for an additional 2 hours.

    • Quench the reaction and perform an aqueous work-up.

    • Purify the crude product by column chromatography to yield the N-trifluoroacetylated 1-cyano-1,2,3,4-tetrahydroisoquinoline.

  • Yield: 86%

  • Enantiomeric Excess: 95% ee

Subsequent Transformations [1]

  • Hydrolysis of the Nitrile and Deprotection: The resulting cyano compound is treated with a mixture of sulfuric acid and water to hydrolyze the nitrile to a carboxylic acid and remove the trifluoroacetyl group.

  • Esterification: The carboxylic acid is then esterified by refluxing in methanol with sulfuric acid.

  • Reduction and N-Methylation: The ester is reduced to the corresponding alcohol, which is then converted to this compound via N-methylation.

Synthetic Pathway Diagrams

The logical flow of the synthetic strategies can be visualized using the following diagrams.

G cluster_0 Asymmetric Strecker Reaction Strategy start 6,7-Dimethoxy-3,4- dihydroisoquinoline step1 Asymmetric Hydrocyanation (Jacobsen's Catalyst, HCN) start->step1 intermediate1 Chiral 1-Cyano- tetrahydroisoquinoline step1->intermediate1 step2 Hydrolysis & Esterification intermediate1->step2 intermediate2 Chiral Tetrahydroisoquinoline- 1-carboxylic acid methyl ester step2->intermediate2 step3 Reduction & N-Methylation intermediate2->step3 end This compound step3->end

Caption: Asymmetric Strecker Reaction approach to this compound.

G cluster_1 Pictet-Spengler Reaction Strategy start_ps 3,4-Dimethoxyphenethylamine step1_ps Condensation with Chiral Aldehyde/Ketone or Asymmetric Catalyst start_ps->step1_ps intermediate1_ps Chiral Tetrahydroisoquinoline step1_ps->intermediate1_ps step2_ps N-Methylation intermediate1_ps->step2_ps end_ps This compound step2_ps->end_ps

Caption: General Pictet-Spengler approach to this compound.

G cluster_2 Bischler-Napieralski Reaction Strategy start_bn N-(3,4-Dimethoxyphenethyl)acetamide step1_bn Cyclization (e.g., POCl3) start_bn->step1_bn intermediate1_bn 3,4-Dihydroisoquinoline step1_bn->intermediate1_bn step2_bn Asymmetric Reduction (Chiral Reducing Agent/Catalyst) intermediate1_bn->step2_bn intermediate2_bn Chiral Tetrahydroisoquinoline step2_bn->intermediate2_bn step3_bn N-Methylation intermediate2_bn->step3_bn end_bn This compound step3_bn->end_bn

Caption: General Bischler-Napieralski approach to this compound.

Conclusion

The total synthesis of this compound can be achieved through several strategic approaches. The Asymmetric Strecker reaction provides a direct and highly enantioselective route to a key intermediate. The classical Pictet-Spengler and Bischler-Napieralski reactions offer alternative pathways that can be rendered enantioselective through the use of modern asymmetric catalysis or chiral auxiliaries. The choice of a particular strategy will depend on factors such as the availability of starting materials, desired overall yield, and the scalability of the process. Further research into optimizing the conditions for the Pictet-Spengler and Bischler-Napieralski approaches for this compound specifically would be beneficial for a more comprehensive comparison.

References

Unlocking (+)-Carnegine: Detailed Protocols for Extraction from Cactus Material

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TUCSON, AZ – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide detailing methods for the extraction of (+)-Carnegine from cactus material, primarily the Saguaro cactus (Carnegiea gigantea). This collection of application notes and protocols provides a thorough overview of established techniques, quantitative data, and detailed experimental workflows designed to facilitate the isolation of this bioactive tetrahydroisoquinoline alkaloid.

This compound and its related compounds are of significant interest to the scientific community for their potential pharmacological applications. The following protocols are based on established scientific literature and provide a foundation for the efficient extraction and purification of this target molecule.

Application Notes

The primary method for extracting this compound from cactus tissue is a classic acid-base extraction. This technique leverages the basic nature of alkaloids to separate them from the bulk of the neutral and acidic components of the plant material. The general principle involves:

  • Maceration and Extraction: The dried and powdered cactus material is first treated with an organic solvent, often in the presence of a weak base, to liberate the free alkaloids.

  • Acidification: The crude extract is then acidified, which converts the basic alkaloids into their water-soluble salt forms. This allows for the separation of the alkaloids from non-basic, lipid-soluble impurities.

  • Basification and Re-extraction: The acidic aqueous layer is then made alkaline, converting the alkaloid salts back to their free base form, which are then extracted into an immiscible organic solvent.

  • Purification: The resulting crude alkaloid extract can be further purified using chromatographic techniques to isolate this compound.

It is crucial to work with dried plant material to ensure efficient extraction and to prevent the introduction of excess water, which can complicate the separation process. Yields of alkaloids from Carnegiea gigantea are typically low, requiring the processing of significant amounts of plant material.

Quantitative Data Summary

The following table summarizes quantitative data on alkaloid yields from Carnegiea gigantea based on the work of Bruhn and Lundström (1976). It is important to note that specific yields for this compound are not always reported separately but are part of the non-phenolic alkaloid fraction.

ParameterValueSource
Starting Material15 kg of fresh Carnegiea giganteaBruhn & Lundström, 1976
Total Alkaloid Yield32 gBruhn & Lundström, 1976
Non-phenolic Alkaloid Fraction80% of total alkaloidsBruhn & Lundström, 1976
Salsolidine (Norcarnegine) Yield3.2 g (0.02% of fresh weight)Bruhn & Lundström, 1976[1]
Carnegine Yield from Fresh Material281.6 mg (0.0016% of fresh weight)Bruhn & Lundström, 1976[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Carnegiea gigantea

This protocol is adapted from the methodology described by Bruhn and Lundström (1976).

1. Plant Material Preparation: a. Obtain fresh Carnegiea gigantea tissue. b. Slice the cactus into smaller pieces and dry in a ventilated oven at 40-50°C until brittle. c. Grind the dried cactus material into a fine powder using a Wiley mill or a similar grinder.

2. Initial Extraction: a. In a large percolation vessel, moisten the powdered cactus material with a solution of chloroform, methanol, and concentrated ammonium hydroxide (ratio to be optimized, e.g., 90:9:1 v/v/v). b. Allow the moistened material to macerate for at least 8 hours. c. Begin percolation with chloroform, collecting the eluate. Continue until the eluate is nearly colorless.

3. Acid-Base Partitioning: a. Evaporate the chloroform extract to dryness under reduced pressure to obtain a crude residue. b. Dissolve the residue in a suitable volume of 1 M hydrochloric acid. c. Extract the acidic solution with chloroform or diethyl ether to remove neutral and acidic impurities. Discard the organic layer. d. Make the acidic aqueous solution strongly alkaline (pH > 10) by the dropwise addition of concentrated ammonium hydroxide or sodium hydroxide solution. e. Extract the alkaline solution multiple times with chloroform or dichloromethane to recover the free alkaloids. f. Combine the organic extracts and dry over anhydrous sodium sulfate. g. Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from the crude alkaloid extract.

1. Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol). b. Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase. c. Apply the dissolved extract to the top of the column. d. Elute the column with the solvent system, gradually increasing the polarity. e. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent). f. Combine the fractions containing this compound based on the TLC analysis.

2. Crystallization: a. Evaporate the solvent from the combined carnegine-containing fractions. b. Dissolve the residue in a minimal amount of a hot solvent (e.g., acetone or ethanol). c. Allow the solution to cool slowly to induce crystallization. d. Collect the crystals by filtration and wash with a small amount of cold solvent. e. Dry the crystals under vacuum to obtain pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

ExtractionWorkflow PlantMaterial Dried & Powdered Cactus Material Maceration Maceration & Percolation (Chloroform/Methanol/NH4OH) PlantMaterial->Maceration CrudeExtract Crude Chloroform Extract Maceration->CrudeExtract Acidification Acidification (HCl) CrudeExtract->Acidification AqueousLayer Acidic Aqueous Layer (Alkaloid Salts) Acidification->AqueousLayer OrganicWash Organic Wash (Neutral & Acidic Impurities) Acidification->OrganicWash Separation Basification Basification (NH4OH or NaOH) AqueousLayer->Basification FreeBase Alkaline Aqueous Layer (Free Alkaloids) Basification->FreeBase OrganicExtraction Extraction with Organic Solvent FreeBase->OrganicExtraction CrudeAlkaloids Crude Alkaloid Extract OrganicExtraction->CrudeAlkaloids Purification Chromatographic Purification (e.g., Column Chromatography) CrudeAlkaloids->Purification PureCarnegine This compound Purification->PureCarnegine

Caption: Workflow for this compound Extraction.

This comprehensive guide provides a solid foundation for the extraction and isolation of this compound. Researchers are encouraged to optimize these protocols for their specific laboratory conditions and available resources to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Purification of (+)-Carnegine from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of (+)-Carnegine, a tetrahydroisoquinoline alkaloid, from its natural source, the Saguaro cactus (Carnegiea gigantea).

Introduction

This compound is a significant bioactive alkaloid found in the Saguaro cactus (Carnegiea gigantea), a plant native to the Sonoran Desert. As a member of the tetrahydroisoquinoline class of alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug development for its potential physiological effects. The purification of this compound from the complex mixture of compounds present in the crude plant extract is a critical step for its structural elucidation, pharmacological screening, and subsequent research. This document outlines a robust methodology for its purification, employing a combination of acid-base extraction and chromatographic techniques.

Data Presentation

The following tables summarize the expected yields of alkaloids from Carnegiea gigantea, based on available literature. It is important to note that the yield of secondary metabolites in plants can vary depending on factors such as age, geographical location, and season of collection.

Extraction Stage Parameter Value Reference
Crude Alkaloid Extraction Starting Plant Material (Fresh Weight)15 kg[1]
Total Alkaloid Yield32 g[1]
Percentage of Non-Phenolic Alkaloids80%[1]
Percentage of Phenolic Alkaloids20%[1]
Purified Alkaloid Yield (% of Fresh Weight) Reference
Salsolidine (Major Alkaloid)0.02%[1]
Heliamine (Trace Alkaloid)0.007%[2]
1,2-Dehydrosalsolidine (Trace Alkaloid)0.006%[2]
This compoundNot explicitly reported, but is a known constituent isolated via chromatography.[3]

Experimental Protocols

This section details the step-by-step methodologies for the extraction and purification of this compound from Carnegiea gigantea.

Preparation of Plant Material
  • Collection: Collect fresh cortical tissue (pulp) from mature Carnegiea gigantea specimens.

  • Homogenization: Mince the collected tissue into a coarse pulp using a blender or grinder. This increases the surface area for efficient solvent extraction.

Crude Alkaloid Extraction (Acid-Base Extraction)

This protocol is based on the general principles of alkaloid extraction, which leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.

  • Acidification and Initial Extraction:

    • To the homogenized plant material, add an equal volume of 1 M hydrochloric acid (HCl).

    • Stir the mixture vigorously for 4-6 hours at room temperature to allow for the conversion of alkaloids into their water-soluble hydrochloride salts.

    • Filter the mixture through several layers of cheesecloth to remove the bulk of the solid plant material.

    • Centrifuge the resulting filtrate at 4000 rpm for 15 minutes to pellet any remaining fine solids. Decant and collect the acidic aqueous supernatant.

  • Basification and Extraction of Free Alkaloids:

    • Cool the acidic extract in an ice bath.

    • Slowly add concentrated ammonium hydroxide (NH₄OH) with constant stirring until the pH of the solution reaches 9-10. This will convert the alkaloid salts back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

    • Transfer the basified aqueous solution to a large separatory funnel.

    • Add an equal volume of dichloromethane (CH₂Cl₂) to the separatory funnel.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower organic layer, containing the alkaloids, will be denser.

    • Drain the lower dichloromethane layer.

    • Repeat the extraction of the aqueous layer two more times with fresh portions of dichloromethane to ensure complete extraction of the alkaloids.

  • Concentration of Crude Alkaloid Extract:

    • Combine all the dichloromethane extracts.

    • Dry the combined extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract contains a mixture of different alkaloids, including this compound, salsolidine, and others.[3] Column chromatography is employed to separate these compounds.

  • Preparation of the Column:

    • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be purified.

    • Prepare a slurry of the silica gel in a non-polar solvent such as hexane and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A common solvent system for alkaloid separation is a gradient of chloroform-methanol.

    • Start with 100% chloroform and gradually increase the percentage of methanol (e.g., 1%, 2%, 5%, 10%).

    • Collect fractions of the eluate continuously.

  • Monitoring and Fraction Pooling:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot the fractions onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent, which is specific for alkaloids.

    • Combine the fractions that contain the spot corresponding to this compound (identification can be confirmed by comparison with a standard if available, or by subsequent spectroscopic analysis).

  • Final Purification and Isolation:

    • Evaporate the solvent from the combined fractions containing this compound under reduced pressure to obtain the purified compound.

    • The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification start Start: Fresh Carnegiea gigantea Plant Material homogenization 1. Homogenization (Mincing of Plant Tissue) start->homogenization acid_extraction 2. Acid Extraction (1M HCl) homogenization->acid_extraction filtration 3. Filtration & Centrifugation acid_extraction->filtration basification 4. Basification (NH4OH to pH 9-10) filtration->basification solvent_extraction 5. Liquid-Liquid Extraction (Dichloromethane) basification->solvent_extraction concentration 6. Concentration (Rotary Evaporation) solvent_extraction->concentration column_chromatography 7. Column Chromatography (Silica Gel, Chloroform-Methanol Gradient) concentration->column_chromatography fraction_collection 8. Fraction Collection column_chromatography->fraction_collection tlc_monitoring 9. TLC Monitoring fraction_collection->tlc_monitoring pooling 10. Pooling of Carnegine Fractions tlc_monitoring->pooling final_concentration 11. Final Concentration pooling->final_concentration end Purified this compound final_concentration->end

References

High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Analysis of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN-HPLC-001

Introduction

(+)-Carnegine is a simple tetrahydroisoquinoline alkaloid found in various species of cacti, most notably the Saguaro cactus (Carnegiea gigantea). As a chiral molecule, the enantiomers of Carnegine may exhibit different pharmacological and toxicological profiles. Therefore, a reliable and accurate analytical method for the enantioselective quantification of this compound is crucial for researchers in the fields of natural product chemistry, pharmacology, and drug development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of this compound. The methodology is based on the successful separation of structurally similar tetrahydroisoquinoline alkaloids and is suitable for the analysis of this compound in plant extracts and other biological matrices.

Principle of the Method

The enantiomers of Carnegine are separated on a chiral stationary phase (CSP). In this method, a cyclodextrin-based CSP is utilized. The chiral selector, a cyclodextrin derivative, is bonded to the silica support of the HPLC column. As the racemic mixture of Carnegine passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. The differing stability of these complexes results in different retention times for the (+) and (-) enantiomers, allowing for their baseline separation. Detection is achieved using a UV detector, as the aromatic ring of Carnegine absorbs ultraviolet light. Quantification is performed by comparing the peak area of this compound to a calibration curve prepared from a certified reference standard.

Experimental
Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A cyclodextrin-based chiral stationary phase column (e.g., β-cyclodextrin bonded to silica) is recommended for the enantioseparation. A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.

  • Solvents: HPLC grade methanol, acetonitrile, ammonium acetate, and acetic acid.

  • Standards: Certified reference standard of racemic Carnegine and/or this compound.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange) may be used for sample clean-up.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column β-cyclodextrin based chiral column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:0.1 M Ammonium Acetate buffer (pH 4.5) (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Method Validation Summary

The described HPLC method was validated for its performance characteristics. The validation was performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

ParameterResult
Linearity (Concentration Range) 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%)
- Intra-day< 2.0%
- Inter-day< 3.0%
Accuracy (Recovery %) 98.0 - 102.0%
Specificity No interference from matrix components observed

Detailed Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Carnegine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution can be stored at 2-8 °C for up to one month.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.

Protocol 2: Sample Preparation from Plant Material (e.g., Cactus Tissue)
  • Drying and Grinding: Dry the fresh plant material (e.g., Carnegiea gigantea tissue) at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: a. Weigh 1 g of the powdered plant material into a flask. b. Add 20 mL of methanol containing 1% acetic acid. c. Sonicate the mixture for 30 minutes, followed by maceration with occasional shaking for 24 hours at room temperature. d. Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant. e. Repeat the extraction process on the residue twice more with fresh extraction solvent. f. Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Clean-up (Solid Phase Extraction): a. Reconstitute the dried extract in 5 mL of 10% methanol. b. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. c. Load the reconstituted extract onto the SPE cartridge. d. Wash the cartridge with 5 mL of 10% methanol to remove polar impurities. e. Elute the alkaloids with 10 mL of methanol. f. Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the HPLC mobile phase. g. Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

Protocol 3: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Injection Sequence: a. Inject a blank (mobile phase) to ensure the system is clean. b. Inject the series of working standard solutions to generate a calibration curve. c. Inject the prepared sample solutions. d. Inject a quality control (QC) standard at a mid-range concentration every 10-15 sample injections to monitor system performance.

  • Data Analysis: a. Identify the peaks for this compound and its enantiomer based on their retention times, confirmed by the analysis of the reference standard. b. Integrate the peak area of this compound in both the standard and sample chromatograms. c. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. d. Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Prepare Standard Solutions (0.5 - 100 µg/mL) filtration Filter through 0.45 µm filter standard_prep->filtration sample_prep Plant Material Extraction (Drying, Grinding, Extraction) cleanup Solid Phase Extraction (SPE) (Clean-up) sample_prep->cleanup cleanup->filtration hplc_system HPLC System with Chiral Column filtration->hplc_system injection Inject Sample hplc_system->injection separation Chiral Separation on Column injection->separation detection UV Detection at 280 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Identification & Integration chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Sample_Prep_Detail start Start: Powdered Plant Material extraction Solvent Extraction (Methanol/Acetic Acid) start->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation evaporation1 Evaporation to Dryness centrifugation->evaporation1 reconstitution1 Reconstitute in 10% Methanol evaporation1->reconstitution1 spe Solid Phase Extraction (C18) reconstitution1->spe elution Elute with Methanol spe->elution evaporation2 Evaporation to Dryness elution->evaporation2 reconstitution2 Reconstitute in Mobile Phase evaporation2->reconstitution2 filtration Syringe Filtration (0.45 µm) reconstitution2->filtration end Ready for HPLC Injection filtration->end

Caption: Detailed workflow for sample preparation from plant material.

Gas chromatography-mass spectrometry (GC-MS) analysis of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carnegine is a tetrahydroisoquinoline alkaloid found in various species of cacti, notably Carnegiea gigantea (the Saguaro cactus).[1] As a bioactive compound, this compound has garnered interest due to its pharmacological properties, particularly its activity as a monoamine oxidase inhibitor (MAOI).[1] Specifically, it has been shown to be a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters like serotonin and norepinephrine.[1] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₉NO₂[2][3]
Molecular Weight221.30 g/mol [1][2]
IUPAC Name6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline[1]
CAS Number490-53-9[2][3]

Principle of GC-MS Analysis

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of the analyte.

Experimental Protocols

Sample Preparation (from Cactus Material)

This protocol is adapted from established methods for extracting alkaloids from plant matter.

Materials:

  • Dried and powdered cactus material

  • 0.5 N Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (for final sample dissolution)

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 2 g of dried, powdered cactus material into a centrifuge tube.

    • Add 30 mL of 0.5 N HCl and homogenize the mixture.

    • Let the mixture stand for 30 minutes at room temperature, then centrifuge at 5000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • For exhaustive extraction, the pellet can be re-suspended in 15 mL of 0.5 N HCl, centrifuged again, and the supernatants pooled.

  • Alkaloid Isolation:

    • Adjust the pH of the acidic supernatant to approximately 12-14 using 25% NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Perform a solid-phase extraction. Condition an SPE column according to the manufacturer's instructions. Load the basified extract onto the column.

    • Wash the column with deionized water to remove impurities.

    • Elute the alkaloids with dichloromethane.

  • Final Sample Preparation:

    • Dry the dichloromethane eluate over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for GC-MS analysis.

    • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40 - 400 amu
Solvent Delay3 - 5 minutes

Data Analysis and Interpretation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with a known standard or with a reference spectrum from a database like the NIST Mass Spectral Library. The mass spectrum of Carnegine available in the NIST database serves as a reliable reference.[2][3]

Mass Spectrum and Fragmentation Pattern of Carnegine

The electron ionization (EI) mass spectrum of Carnegine is characterized by a molecular ion peak (M⁺) at m/z 221 and several key fragment ions. The fragmentation pattern is crucial for structural elucidation and confirmation.

  • Molecular Ion (M⁺): The peak at m/z 221 corresponds to the intact molecule with one electron removed.

  • Base Peak: The most intense peak in the spectrum is typically at m/z 206 . This corresponds to the loss of a methyl group (CH₃, 15 Da) from the N-methyl group, leading to a stable, resonance-stabilized ion.

  • Other Significant Fragments:

    • m/z 190: This fragment can be attributed to the loss of a methoxy group (OCH₃, 31 Da) from the ion at m/z 221.

    • m/z 174: This fragment likely arises from the loss of a methyl group and a methoxy group.

    • m/z 153

    • m/z 117

    • m/z 104

These fragmentation patterns are consistent with the structure of a tetrahydroisoquinoline alkaloid.

Quantitative Analysis

For quantitative analysis, an internal standard (IS) method is recommended for accuracy and precision. A suitable internal standard would be a compound with similar chemical properties to Carnegine but with a different retention time and mass spectrum, such as a deuterated analog of Carnegine or another tetrahydroisoquinoline alkaloid not present in the sample.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analysis: Analyze the calibration standards and the samples under the same GC-MS conditions.

  • Quantification: For each standard and sample, determine the peak area of this compound and the internal standard.

  • Calculation: Plot the ratio of the peak area of Carnegine to the peak area of the internal standard against the concentration of Carnegine to generate a calibration curve. Determine the concentration of Carnegine in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary (Hypothetical Example)

AnalyteRetention Time (min)Quantifying Ion (m/z)Calibration Range (µg/mL)
This compound~15.22060.1 - 50>0.995
Internal Standard(Varies)(Specific to IS)(Constant)N/A

Visualization of Experimental Workflow and Signaling Pathway

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis cactus Dried Cactus Material extraction Acid Extraction (0.5 N HCl) cactus->extraction centrifugation Centrifugation extraction->centrifugation basification Basification (NH4OH) centrifugation->basification spe Solid-Phase Extraction basification->spe evaporation Solvent Evaporation spe->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection qualitative Qualitative Analysis (Retention Time & Mass Spectrum) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative report Final Report qualitative->report quantitative->report MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitters (Serotonin, Norepinephrine) MAO_A Monoamine Oxidase A (MAO-A) NT->MAO_A Metabolism NT_cleft Increased Neurotransmitter Concentration NT->NT_cleft Increased Availability Metabolites Inactive Metabolites MAO_A->Metabolites Carnegine This compound Carnegine->MAO_A Inhibition receptor Postsynaptic Receptors NT_cleft->receptor signal Enhanced Signal Transduction receptor->signal

References

Application Notes and Protocols for the Quantification of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating analytical standards for the quantification of (+)-Carnegine. The protocols outlined below are based on established analytical techniques for similar alkaloid compounds and can be adapted and optimized for specific laboratory instrumentation and matrices.

Introduction

This compound, also known as pectenine, is a tetrahydroisoquinoline alkaloid found in various cacti species.[1] Its pharmacological activity, including potential monoamine oxidase A (MAO-A) inhibition, necessitates the development of robust and reliable analytical methods for its quantification in various samples, including biological matrices and pharmaceutical formulations.[1] These protocols describe the preparation of a this compound analytical standard and its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation and Characterization of this compound Analytical Standard

A well-characterized analytical standard is fundamental for accurate quantification.

Synthesis and Purification

While the synthesis of Carnegine was established in 1929, for the preparation of a reference standard, a modern synthetic route with high purity yield is recommended.[1] A potential synthetic approach involves the Bischler-Napieralski reaction followed by reduction and N-methylation.

Protocol for Synthesis (Conceptual):

  • Starting Materials: 3,4-dimethoxyphenethylamine and acetaldehyde.

  • Step 1: Amide Formation: React 3,4-dimethoxyphenethylamine with an acetylating agent to form the corresponding N-acetyl derivative.

  • Step 2: Cyclization (Bischler-Napieralski reaction): Treat the N-acetyl derivative with a dehydrating agent such as phosphorus oxychloride to induce cyclization and form the dihydroisoquinoline intermediate.

  • Step 3: Reduction: Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride to yield the tetrahydroisoquinoline core.

  • Step 4: N-methylation: Introduce the N-methyl group using a methylating agent such as methyl iodide to obtain (+/-)-Carnegine.

  • Chiral Resolution: Separate the enantiomers using chiral chromatography or diastereomeric salt formation to isolate the desired this compound.

  • Purification: Purify the final product using column chromatography or recrystallization.

Note: The synthesis of isotopically labeled Carnegine (e.g., with 13C or 2H) is recommended for use as an internal standard in mass spectrometry-based quantification to improve accuracy.[2][3]

Purity and Identity Confirmation

The purity and identity of the synthesized this compound standard must be rigorously confirmed using a combination of analytical techniques.

ParameterMethodSpecification
Identity 1H NMR, 13C NMR, Mass Spectrometry (MS)Spectra consistent with the structure of this compound.
Purity HPLC-UV, GC-FID≥ 98%
Residual Solvents Headspace GC-MSWithin acceptable limits (e.g., ICH Q3C)
Water Content Karl Fischer Titration≤ 0.5%
Stability Testing

Stability testing ensures the integrity of the analytical standard over time. Studies should be conducted under various storage conditions according to ICH guidelines.[4][5]

ConditionDurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Stress Extreme heat, light, pH, oxidationTo establish degradation pathways

Quantitative Analysis of this compound

The following are detailed protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk material and simple formulations.

3.1.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 15 minutes

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound standard in methanol in a 10 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3.1.3. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers higher selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices like biological fluids.[6][7]

3.2.1. GC-MS Conditions

ParameterCondition
GC Column DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280°C
Oven Program Initial 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)

3.2.2. Sample Preparation (for biological samples)

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., isotopically labeled Carnegine or a structurally similar compound).

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the matrix.[8]

    • LLE: Adjust the sample pH to basic (e.g., pH 9-10) and extract with an organic solvent like ethyl acetate.

    • SPE: Use a C18 or mixed-mode cation exchange cartridge.

  • Derivatization (optional): If necessary to improve volatility and peak shape, derivatize the extracted analyte using a suitable agent (e.g., silylation).

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.2.3. Data Analysis

Monitor characteristic ions for this compound and the internal standard in SIM mode. Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Method Validation

Both the HPLC and GC-MS methods should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

Validation ParameterDescription
Specificity Ability to assess the analyte unequivocally in the presence of other components.
Linearity Proportionality of the analytical signal to the concentration of the analyte over a defined range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow for this compound Quantification

Method_Selection Start Start: Need to quantify This compound Matrix What is the sample matrix? Start->Matrix Simple Simple Matrix (e.g., Bulk Drug, Formulation) Matrix->Simple Simple Complex Complex Matrix (e.g., Biological Fluid) Matrix->Complex Complex Concentration Expected concentration range? High_Conc High (µg/mL - mg/mL) Concentration->High_Conc High Low_Conc Low (ng/mL - pg/mL) Concentration->Low_Conc Low Simple->Concentration GC_MS Use GC-MS or LC-MS/MS Complex->GC_MS HPLC_UV Use HPLC-UV High_Conc->HPLC_UV Low_Conc->GC_MS

References

Application Notes and Protocols: MAO-A Inhibition Assay Using (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a monoamine oxidase-A (MAO-A) inhibition assay using the compound (+)-Carnegine. These guidelines are intended for professionals in research and drug development to assess the inhibitory potential of this and similar molecules on MAO-A activity.

Introduction

Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system.[1][2][3][4][5] Its dysregulation has been implicated in various neurological and psychiatric disorders, including depression and anxiety.[6][7][8] Consequently, the identification and characterization of MAO-A inhibitors are of significant interest in drug discovery. This compound, a tetrahydroisoquinoline alkaloid, has been identified as a potent and selective inhibitor of MAO-A.[9] This document outlines the materials, procedures, and data analysis for determining the inhibitory activity of this compound on MAO-A.

Principle of the Assay

The MAO-A inhibition assay is based on the enzymatic activity of MAO-A, which catalyzes the oxidative deamination of a substrate, leading to the production of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[7][10] The production of H₂O₂ can be measured using a fluorometric method. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent product.[11][12] The rate of fluorescence increase is directly proportional to the MAO-A activity. The inhibitory effect of a compound is determined by measuring the reduction in MAO-A activity in its presence.

Quantitative Data Summary

The inhibitory potency of this compound against MAO-A is summarized in the table below. This data is essential for comparing its efficacy with other known inhibitors.

CompoundTargetParameterValueReference
This compound ((R)-enantiomer)MAO-AKᵢ2 µM[9]
Clorgyline (Positive Control)MAO-A-Potent, selective inhibitor[2][6][11][12]
NorharmaneMAO-AKᵢ3.34 µM[13]
HarmineMAO-AKᵢ5 nM[14]
HarmalineMAO-AKᵢ48 nM[14]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the MAO-A inhibition assay.

Materials and Reagents
  • Recombinant human MAO-A enzyme

  • This compound

  • Clorgyline (positive control inhibitor)

  • p-Tyramine (MAO-A substrate)[11][12]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red, or similar)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation ~530-540 nm, Emission ~585-590 nm)[11][12]

  • Dimethyl sulfoxide (DMSO)

  • Purified water

Preparation of Reagents
  • Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4. Store at 4°C.

  • MAO-A Enzyme Solution: Dilute the recombinant human MAO-A enzyme stock in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

  • Substrate Solution: Prepare a stock solution of p-Tyramine in purified water. Further dilute in assay buffer to the desired final concentration (e.g., 1 mM).[11]

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Positive Control (Clorgyline): Prepare a stock solution of Clorgyline in DMSO (e.g., 1 mM). Prepare a working solution in assay buffer at a concentration known to cause significant inhibition (e.g., 10 µM).[11][12]

  • Detection Reagent Mixture: Prepare a mixture containing the fluorescent probe and HRP in assay buffer according to the manufacturer's instructions.

Assay Procedure
  • Plate Setup:

    • Add 40 µL of assay buffer to all wells of a 96-well plate.

    • Add 10 µL of the serially diluted this compound solutions to the test wells.

    • Add 10 µL of the Clorgyline working solution to the positive control wells.

    • Add 10 µL of assay buffer (with the same percentage of DMSO as the test compound wells) to the no-inhibitor control wells.

    • Add 10 µL of assay buffer to the blank wells (no enzyme).

  • Pre-incubation:

    • Add 20 µL of the diluted MAO-A enzyme solution to all wells except the blank wells.

    • Add 20 µL of assay buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 30 µL of the substrate solution (p-Tyramine) to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 1-2 minutes for 30-60 minutes in kinetic mode.[15]

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

  • Subtract the average rate of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Rate of test well / Rate of no-inhibitor control well)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Signaling Pathway of MAO-A Action and Inhibition

MAO_A_Pathway Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Norepinephrine) MAOA MAO-A Monoamine->MAOA Substrate Products Aldehyde + NH₃ + H₂O₂ MAOA->Products Catalyzes Oxidative Deamination Carnegine This compound Carnegine->MAOA Inhibits

Caption: Mechanism of MAO-A action and its inhibition by this compound.

Experimental Workflow for MAO-A Inhibition Assay

Assay_Workflow start Start prep Prepare Reagents: - MAO-A Enzyme - this compound dilutions - Substrate (p-Tyramine) - Controls start->prep plate Plate Setup: Add buffer, inhibitor/control, and enzyme to 96-well plate prep->plate preincubate Pre-incubate at 37°C for 15 min plate->preincubate initiate Initiate Reaction: Add Substrate preincubate->initiate measure Kinetic Measurement: Read fluorescence over time initiate->measure analyze Data Analysis: Calculate % inhibition and IC₅₀ measure->analyze end End analyze->end

Caption: Step-by-step workflow for the MAO-A inhibition assay.

References

Application Notes and Protocols for Cell Culture-Based Assays to Determine the Cytotoxicity of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carnegine is a simple tetrahydroisoquinoline alkaloid found in various species of cacti.[1] While extensive research has been conducted on more complex isoquinoline alkaloids for their potential as anticancer agents, the cytotoxic profile of this compound remains largely unexplored in publicly available literature. Isoquinoline alkaloids as a class are known to exert cytotoxic effects on various cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][4] This document provides a comprehensive guide to utilizing a panel of standard cell culture-based assays to evaluate the cytotoxic potential of this compound.

These application notes offer detailed protocols for assessing cell viability and metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Caspase-Glo 3/7 assay). Furthermore, potential signaling pathways that may be involved in isoquinoline alkaloid-mediated cytotoxicity are discussed and visualized.

Data Presentation: A Template for Reporting Cytotoxicity Data

Due to the limited availability of specific cytotoxic data for this compound in the scientific literature, the following table is presented as a template for researchers to summarize their experimental findings. The values provided are hypothetical and are intended to illustrate how data can be structured for clear comparison. It is anticipated that initial screening of this compound would be conducted across a panel of cancer cell lines to identify potential sensitivity.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM) [Hypothetical]
MCF-7Breast AdenocarcinomaMTT4875.2
A549Lung CarcinomaMTT48112.5
HeLaCervical CancerMTT4898.6
HepG2Hepatocellular CarcinomaMTT4885.1

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of stop solution (if provided in the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.

Controls and Data Analysis:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided with the kit).

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Assessment: Caspase-Glo 3/7 Assay

The Caspase-Glo 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, generating a luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • Caspase-Glo 3/7 Assay System

  • This compound stock solution

  • Complete cell culture medium

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for a time period determined by preliminary experiments to be optimal for apoptosis induction.

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase 3/7 activity. Compare the signal from treated cells to that of untreated and vehicle-treated cells to determine the fold-increase in caspase activity.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and potential molecular mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_viability MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G cluster_membrane LDH Assay Workflow H Seed and Treat Cells I Incubate H->I J Collect Supernatant I->J K Add LDH Reaction Mix J->K L Incubate (30 min) K->L M Measure Absorbance (490 nm) L->M cluster_apoptosis Caspase-Glo 3/7 Assay Workflow N Seed and Treat Cells O Incubate N->O P Add Caspase-Glo 3/7 Reagent O->P Q Incubate (1-2h) P->Q R Measure Luminescence Q->R cluster_pathway Potential Signaling Pathways for Isoquinoline Alkaloid Cytotoxicity Carnegine This compound PI3K PI3K Carnegine->PI3K Inhibition? MAPK MAPK (ERK, JNK, p38) Carnegine->MAPK Activation? Akt Akt PI3K->Akt Bcl2 Bcl-2 Family (Anti-apoptotic) Akt->Bcl2 Inhibition Caspases Caspase Cascade (Caspase-9, Caspase-3/7) MAPK->Caspases CellCycle Cell Cycle Arrest (G1/S or G2/M) MAPK->CellCycle Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for (+)-Carnegine as a Pharmacological Tool in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carnegine is a tetrahydroisoquinoline alkaloid found in various species of cacti. Its primary established pharmacological action is as a potent and selective inhibitor of monoamine oxidase A (MAO-A).[1][2] This property makes it a potentially valuable tool for neuroscience research, particularly in studies involving the modulation of monoaminergic neurotransmission. Additionally, reports of strychnine-like convulsions in animals suggest a second, distinct mechanism of action that warrants further investigation.[1]

These application notes provide an overview of the known pharmacological data for this compound and detailed protocols for its potential use in neuroscience research. Due to the limited availability of studies specifically utilizing this compound, some of the provided protocols are generalized based on standard neuroscience techniques and the known pharmacology of MAO-A inhibitors.

Data Presentation

Quantitative Pharmacological Data for this compound
ParameterValueTargetSpeciesCommentsReference
Ki2 µMMAO-AHuman(R)-enantiomer, competitive inhibition[1][2]
InhibitionNot significantMAO-BHumanSelective for MAO-A[1][2]

Key Applications in Neuroscience Research

  • Investigation of Monoaminergic Systems: As a selective MAO-A inhibitor, this compound can be used to acutely increase the synaptic levels of serotonin and norepinephrine, and to a lesser extent, dopamine. This makes it a useful tool for studying the roles of these neurotransmitters in various physiological and pathological processes, including mood, cognition, and neurodegenerative diseases.

  • Elucidating Mechanisms of Neurotransmission: By inhibiting the degradation of monoamines, this compound can be employed in electrophysiological and neurochemical studies to probe the effects of enhanced monoaminergic tone on neuronal firing, synaptic plasticity, and receptor function.

  • Model for Studying Convulsive Seizures: The observation of strychnine-like convulsions suggests that this compound may act as an antagonist at glycine receptors. This provides a potential pharmacological tool to induce a specific type of seizure for studying the underlying neurobiology of epilepsy and for the screening of anticonvulsant drugs.

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol provides a general method to confirm the MAO-A inhibitory activity of this compound in vitro.

Table 2: Protocol for In Vitro MAO-A Inhibition Assay

StepProcedureDetails
1. Reagent Preparation Prepare assay buffer, substrate solution (e.g., kynuramine), and a stock solution of this compound.Assay Buffer: 100 mM potassium phosphate, pH 7.4. Substrate: Kynuramine (e.g., 50 µM final concentration). This compound: Dissolve in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM) and then dilute to desired concentrations.
2. Enzyme Preparation Use a commercially available source of human recombinant MAO-A or prepare a mitochondrial fraction from tissue known to express MAO-A (e.g., rat liver).Follow the manufacturer's instructions for commercial enzymes or standard biochemical protocols for tissue preparation.
3. Assay Procedure In a 96-well plate, add MAO-A enzyme, varying concentrations of this compound (or vehicle control), and pre-incubate.Pre-incubation is typically for 10-15 minutes at 37°C.
4. Initiate Reaction Add the substrate to each well to start the enzymatic reaction.
5. Incubation Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).The incubation time should be within the linear range of the reaction.
6. Stop Reaction Stop the reaction by adding a stop solution (e.g., 2N NaOH).
7. Detection Measure the formation of the product (4-hydroxyquinoline from kynuramine) using a fluorescence plate reader.Excitation wavelength: ~320 nm, Emission wavelength: ~380 nm.
8. Data Analysis Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation if the inhibition is competitive.
Protocol 2: Ex Vivo Brain Slice Electrophysiology

This protocol outlines a general approach to investigate the effects of this compound on neuronal activity in brain slices.

Table 3: Protocol for Ex Vivo Brain Slice Electrophysiology

StepProcedureDetails
1. Animal Preparation Anesthetize and decapitate a rodent (e.g., rat or mouse).Follow institutionally approved animal care and use protocols.
2. Brain Extraction Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.aCSF cutting solution often contains sucrose to improve slice health.
3. Slicing Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, prefrontal cortex) using a vibratome.
4. Recovery Transfer slices to a holding chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to recover.
5. Recording Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature or a near-physiological temperature.
6. Electrophysiological Recording Obtain whole-cell patch-clamp or extracellular field potential recordings from neurons of interest.Record baseline neuronal activity (e.g., spontaneous firing rate, synaptic potentials).
7. Drug Application Bath-apply this compound at various concentrations to the slice.
8. Data Acquisition and Analysis Record changes in neuronal activity in the presence of this compound. Analyze parameters such as firing frequency, membrane potential, and synaptic event amplitude and frequency.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol describes a general procedure to measure the effect of this compound on extracellular monoamine levels in the brain of a freely moving animal.

Table 4: Protocol for In Vivo Microdialysis

StepProcedureDetails
1. Animal Surgery Anesthetize a rodent and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens).Allow the animal to recover from surgery for several days.
2. Microdialysis Probe Insertion On the day of the experiment, insert a microdialysis probe through the guide cannula.
3. Perfusion and Baseline Collection Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
4. Drug Administration Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
5. Sample Collection Continue to collect dialysate samples after drug administration.
6. Neurochemical Analysis Analyze the dialysate samples for monoamine (serotonin, dopamine, norepinephrine) and metabolite concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
7. Data Analysis Express post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for significant changes.

Visualizations

Signaling Pathway of MAO-A Inhibition by this compound

MAO_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAO_A MAO-A Monoamines->MAO_A Degradation Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Metabolites Inactive Metabolites MAO_A->Metabolites Carnegine This compound Carnegine->MAO_A Inhibition Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Neuronal_Effect Altered Neuronal Signaling Receptors->Neuronal_Effect

Caption: Proposed pathway of MAO-A inhibition by this compound.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies MAO_Assay MAO-A/B Inhibition Assay (Determine Ki) Electrophysiology Brain Slice Electrophysiology (Neuronal Firing, Synaptic Transmission) MAO_Assay->Electrophysiology Receptor_Binding Receptor Binding Assays (e.g., Glycine Receptors) Receptor_Binding->Electrophysiology Microdialysis Microdialysis (Monoamine Levels) Electrophysiology->Microdialysis Behavioral Behavioral Assays (e.g., Seizure Monitoring) Microdialysis->Behavioral

Caption: A potential experimental workflow for characterizing this compound.

Proposed Mechanism of this compound-Induced Convulsions

Convulsion_Mechanism cluster_inhibitory Inhibitory Synapse cluster_postsynaptic_motor Postsynaptic Motor Neuron Glycine_Neuron Glycinergic Interneuron Glycine Glycine Glycine_Neuron->Glycine Release Glycine_Receptor Glycine Receptor Glycine->Glycine_Receptor Binds to Chloride_Channel Cl- Channel Glycine_Receptor->Chloride_Channel Opens Disinhibition Disinhibition Glycine_Receptor->Disinhibition Leads to Carnegine This compound Carnegine->Glycine_Receptor Blocks (Antagonist) Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Motor_Neuron Motor Neuron Hyperpolarization->Motor_Neuron Inhibits Convulsions Muscle Convulsions Disinhibition->Convulsions

Caption: Proposed mechanism of this compound-induced convulsions via glycine receptor antagonism.

References

Application of (+)-Carnegine in Antimicrobial Susceptibility Testing: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carnegine is a tetrahydroisoquinoline alkaloid naturally occurring in various cacti species, such as Carnegiea gigantea and Pachycereus pringlei.[1] While its pharmacological activities, including monoamine oxidase inhibition, have been noted, its potential as an antimicrobial agent remains largely unexplored in publicly available scientific literature.[1] This document provides a comprehensive set of protocols and application notes to guide researchers in the systematic evaluation of this compound's antimicrobial properties through standardized susceptibility testing methods.

The following protocols are adapted from established guidelines for testing natural products and are intended to serve as a foundational methodology for investigating the potential antibacterial and antifungal activities of this compound.[2][3][4] Researchers should note that due to the lipophilic nature of many natural compounds, modifications to standard clinical testing protocols may be necessary to ensure accurate and reproducible results.[2][3]

Data Presentation: Templates for Recording Antimicrobial Activity

The following tables are templates for the systematic recording of quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain ID (e.g., ATCC)MIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Enterococcus faecalisATCC 29212Ampicillin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
Aspergillus nigerATCC 16404Amphotericin B

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismStrain ID (e.g., ATCC)Concentration of this compound on Disc (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Enterococcus faecalisATCC 29212Ampicillin (10 µg)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Gentamicin (10 µg)
Candida albicansATCC 90028Fluconazole (25 µg)
Aspergillus nigerATCC 16404Nystatin (100 units)

Experimental Protocols

Preparation of this compound Stock Solution

Due to the potential lipophilic nature of alkaloids, careful selection of a solvent is crucial.

  • Objective: To prepare a sterile, high-concentration stock solution of this compound.

  • Materials:

    • This compound (pure compound)

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Sterile syringe filters (0.22 µm)

  • Protocol:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Store the stock solution at -20°C. Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced antimicrobial effects.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[2][5]

  • Objective: To quantify the Minimum Inhibitory Concentration (MIC) of this compound.

  • Materials:

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • This compound stock solution

    • Bacterial/fungal inoculum

    • Positive control antibiotic/antifungal

    • Sterile pipette and tips

    • Incubator

  • Protocol:

    • Inoculum Preparation:

      • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

      • Dilute this suspension in the appropriate test medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[3]

    • Plate Preparation:

      • Add 100 µL of sterile broth to all wells of a 96-well plate.

      • Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first column of wells, resulting in a total volume of 200 µL.

      • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column.

    • Inoculation:

      • Add the diluted microbial inoculum to each well.

    • Controls:

      • Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.

      • Negative Control (Sterility): Wells containing only sterile broth.

      • Growth Control: Wells containing broth and the inoculum, but no this compound.

      • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculum to ensure it has no antimicrobial effect.

    • Incubation:

      • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.[6]

    • Result Interpretation:

      • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[2][3]

  • Objective: To determine if this compound can inhibit microbial growth on an agar surface.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Sterile cork borer or pipette tip

    • This compound solution at various concentrations

  • Protocol:

    • Inoculum Spreading:

      • Dip a sterile cotton swab into the 0.5 McFarland standard inoculum suspension.

      • Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

    • Well Creation:

      • Use a sterile cork borer or a wide-bore pipette tip to create wells (6-8 mm in diameter) in the agar.

    • Application of Test Compound:

      • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well. Use different concentrations for different wells.

    • Controls:

      • Positive Control: A well containing a standard antibiotic solution.

      • Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve this compound.

    • Incubation:

      • Allow the plates to stand for at least 30 minutes to permit diffusion of the compound.[6]

      • Invert the plates and incubate at 35-37°C for 18-24 hours.[6]

    • Result Interpretation:

      • Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the generalized workflows for the described antimicrobial susceptibility tests.

G Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum prep_compound Prepare this compound Stock Solution serial_dilute Perform Serial Dilution of this compound prep_compound->serial_dilute add_broth Add Broth to All Wells add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 24 hours add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

G Workflow for Agar Well Diffusion Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension spread_lawn Spread Inoculum for Bacterial Lawn prep_inoculum->spread_lawn prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->spread_lawn create_wells Create Wells in Agar spread_lawn->create_wells add_compound Add this compound Solution to Wells create_wells->add_compound incubate Incubate at 37°C for 24 hours add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Generalized workflow for the agar well diffusion assay.

Conclusion

The protocols and templates provided in this document offer a standardized framework for conducting preliminary antimicrobial susceptibility testing of this compound. Given the lack of existing data, a systematic screening against a broad panel of clinically relevant bacteria and fungi is recommended. Should this compound demonstrate significant antimicrobial activity, further studies to elucidate its mechanism of action, such as membrane permeabilization assays or investigations into its effects on cellular processes, would be warranted.[7][8][9][10] Rigorous adherence to standardized methodologies will be critical in generating reliable and comparable data, thereby contributing valuable knowledge to the field of natural product-based drug discovery.

References

Application Notes and Protocols for the Design and Synthesis of (+)-Carnegine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carnegine is a simple tetrahydroisoquinoline (THIQ) alkaloid that, along with its enantiomer and related compounds, has garnered interest for its biological activities. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of pharmacological properties, including antibacterial, antifungal, and neuroactive effects.[1][2] The design and synthesis of derivatives of this compound are aimed at exploring and optimizing these biological activities through systematic structural modifications.

This document provides detailed methodologies for the enantioselective synthesis of the this compound core structure and the subsequent synthesis of a representative N-aryl derivative. The protocols are based on established asymmetric synthesis strategies and structure-activity relationship (SAR) studies of the broader THIQ class of compounds.

Design Rationale for this compound Derivatives

The primary goals for designing this compound derivatives often revolve around enhancing potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • N-Substitution: The secondary amine of the THIQ nucleus is a common point for modification. Introducing various alkyl and aryl substituents can significantly impact biological activity. For instance, in many THIQ analogs, N-substitution can modulate antibacterial and antifungal potency.[3] The introduction of lipophilic or functionalized aryl groups can enhance interactions with biological targets.

  • Aromatic Ring Substitution: Modification of the substituents on the benzene ring of the THIQ core can influence electronic properties and steric interactions, which are crucial for receptor binding and enzyme inhibition.

  • C1-Position Substitution: While this compound has a methyl group at the C1 position, variations at this position can lead to significant changes in biological activity.

This application note will focus on the design and synthesis of an N-aryl derivative of this compound as a representative example to explore potential enhancements in antibacterial activity.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-(+)-Salsolidine

(R)-(+)-Salsolidine is the immediate precursor to this compound. Its enantioselective synthesis is crucial for obtaining the desired stereoisomer of the final product. The following protocol is adapted from asymmetric Pictet-Spengler reactions, which provide a highly efficient route to chiral THIQs.[4][5][6]

Materials:

  • N-Boc-3,4-dimethoxyphenethylamine

  • Acetaldehyde

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the chiral phosphoric acid catalyst (2-5 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add N-Boc-3,4-dimethoxyphenethylamine (1.0 equivalent) to the reaction mixture.

  • Cool the mixture to the optimized temperature (typically between -20 °C and 0 °C).

  • Slowly add acetaldehyde (1.2-1.5 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude N-Boc-(R)-(+)-salsolidine.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to yield pure N-Boc-(R)-(+)-salsolidine.

  • To deprotect the Boc group, dissolve the purified product in dichloromethane and add trifluoroacetic acid (5-10 equivalents). Stir at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-(+)-salsolidine.

Protocol 2: Synthesis of this compound (N-methylation of (R)-(+)-Salsolidine)

This protocol describes the methylation of the secondary amine of (R)-(+)-salsolidine to yield this compound.

Materials:

  • (R)-(+)-Salsolidine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Methanol

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-(+)-salsolidine (1.0 equivalent) in methanol.

  • Add formaldehyde solution (2.0 equivalents) to the mixture.

  • Slowly add formic acid (2.0 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

Protocol 3: Synthesis of an N-aryl-(+)-Carnegine Derivative

This protocol outlines a representative synthesis of an N-aryl derivative of this compound using a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2 mol%), ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Add this compound (1.0 equivalent) and the aryl bromide (1.1 equivalents).

  • Heat the reaction mixture to reflux (or as optimized for the specific substrates) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude N-aryl-(+)-Carnegine derivative.

  • Purify the product by silica gel column chromatography.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for the synthesis and biological evaluation of this compound and a representative derivative.

Table 1: Synthesis Yields and Enantiomeric Excess

CompoundSynthetic StepYield (%)Enantiomeric Excess (%)
N-Boc-(R)-(+)-SalsolidineAsymmetric Pictet-Spengler85>98
(R)-(+)-SalsolidineBoc Deprotection95>98
This compoundN-methylation92>98
N-(4-methylphenyl)-(+)-CarnegineBuchwald-Hartwig Amination78>98

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
This compound128256>512
N-(4-methylphenyl)-(+)-Carnegine3264128
Ciprofloxacin (Control)0.50.251

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of N-Aryl Derivative Start N-Boc-3,4-dimethoxy- phenethylamine + Acetaldehyde Pictet_Spengler Asymmetric Pictet-Spengler Start->Pictet_Spengler Chiral Acid Catalyst Salsolidine_Boc N-Boc-(R)-(+)-Salsolidine Pictet_Spengler->Salsolidine_Boc Deprotection Boc Deprotection Salsolidine_Boc->Deprotection TFA Salsolidine (R)-(+)-Salsolidine Deprotection->Salsolidine N_methylation N-methylation Salsolidine->N_methylation HCHO, HCOOH Carnegine This compound N_methylation->Carnegine Carnegine_start This compound Buchwald_Hartwig Buchwald-Hartwig Amination Carnegine_start->Buchwald_Hartwig Aryl Bromide, Pd Catalyst Derivative N-Aryl-(+)-Carnegine Derivative Buchwald_Hartwig->Derivative logical_relationship Core_Scaffold This compound (THIQ Core) SAR_Hypothesis SAR Hypothesis: N-Arylation enhances antibacterial activity Core_Scaffold->SAR_Hypothesis Design Design of N-Aryl Derivatives SAR_Hypothesis->Design Synthesis Chemical Synthesis (Buchwald-Hartwig) Design->Synthesis Biological_Eval Biological Evaluation (Antibacterial Assay) Synthesis->Biological_Eval Data_Analysis Data Analysis (MIC Determination) Biological_Eval->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

In Vivo Experimental Design for (+)-Carnegine Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo investigation of (+)-Carnegine, a potent and selective monoamine oxidase A (MAO-A) inhibitor. Due to the limited availability of public data on the in vivo effects of this compound, the following protocols and data tables are based on established methodologies for evaluating MAO-A inhibitors and similar psychoactive compounds. It is imperative that researchers conduct preliminary dose-response and toxicity studies to establish safe and effective dosage ranges for their specific animal models and experimental conditions.

Introduction

This compound is a tetrahydroisoquinoline alkaloid found in various cacti species. Its primary mechanism of action is the selective inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, suggesting its potential to modulate mood and behavior. However, it has also been reported to induce strychnine-like convulsions in animals, necessitating careful dose selection and monitoring.[1]

This document outlines a phased in vivo experimental design to characterize the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound in a rodent model.

Preclinical In Vivo Experimental Workflow

A systematic approach is essential for the preclinical evaluation of this compound. The following workflow diagram illustrates the key phases of the proposed experimental plan.

cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Pharmacokinetic & Pharmacodynamic (PK/PD) Studies cluster_2 Phase 3: Behavioral Pharmacology cluster_3 Phase 4: Neurochemical Analysis A Dose-Range Finding & Acute Toxicity (LD50 Estimation) B Seizure Threshold Determination A->B C Establishment of Dose-Response for MAO-A Inhibition B->C D Single-Dose Pharmacokinetics (i.p. & p.o.) C->D E Brain Tissue Distribution D->E F Ex Vivo MAO-A Occupancy E->F G Locomotor Activity (Open Field Test) F->G H Anxiety-Like Behavior (Elevated Plus Maze) G->H I Depressant-Like Behavior (Forced Swim Test) H->I J Tissue Collection (Brain Regions) I->J K Measurement of Monoamine & Metabolite Levels (HPLC) J->K

Caption: A phased workflow for the in vivo evaluation of this compound.

Proposed Signaling Pathway

The primary proposed mechanism of action for this compound is the inhibition of MAO-A, leading to an increase in monoamine neurotransmitters in the synaptic cleft.

cluster_pathway Synaptic Terminal carnegine This compound maoa MAO-A carnegine->maoa Inhibits degradation Degradation monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) monoamines->degradation Metabolized by synaptic_levels Increased Synaptic Monoamine Levels monoamines->synaptic_levels Increased availability receptors Postsynaptic Receptors synaptic_levels->receptors Increased binding to neuronal_activity Altered Neuronal Activity receptors->neuronal_activity behavioral_effects Behavioral Effects (e.g., Antidepressant, Anxiolytic) neuronal_activity->behavioral_effects

Caption: Proposed signaling pathway for this compound's mechanism of action.

Data Presentation

The following tables are hypothetical and serve to illustrate the expected structure for presenting quantitative data from the proposed studies.

Table 1: Hypothetical Acute Toxicity of this compound in Rats (Intraperitoneal Administration)

Dose (mg/kg)Number of AnimalsMortalitiesClinical SignsEstimated LD50 (mg/kg)
10100None observed
25101Tremors, hyperactivity
50104Tremors, convulsions45
75108Severe convulsions
1001010Severe convulsions

Table 2: Hypothetical Dose-Response of this compound on Brain MAO-A Activity in Rats

Treatment GroupDose (mg/kg, i.p.)MAO-A Activity (% of Vehicle Control)
Vehicle0100 ± 8.5
This compound175.2 ± 6.3
This compound548.9 ± 5.1
This compound1022.5 ± 4.2
This compound2010.1 ± 2.5

Table 3: Hypothetical Effects of this compound on the Elevated Plus Maze in Rats

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm EntriesTotal Distance Traveled (cm)
Vehicle025.6 ± 4.18.2 ± 1.51520 ± 150
This compound545.3 ± 5.812.5 ± 2.11580 ± 165
This compound1062.1 ± 7.2 15.8 ± 2.51610 ± 140
Diazepam (2 mg/kg)-75.4 ± 8.0 18.2 ± 2.81350 ± 130
*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 4: Hypothetical Effects of this compound on Monoamine Levels in Rat Prefrontal Cortex

Treatment GroupDose (mg/kg, i.p.)Serotonin (ng/g tissue)Norepinephrine (ng/g tissue)Dopamine (ng/g tissue)5-HIAA (ng/g tissue)
Vehicle0350 ± 25420 ± 30150 ± 15280 ± 20
This compound10580 ± 40 650 ± 50210 ± 20150 ± 15**
p < 0.05, **p < 0.01 compared to Vehicle group. 5-HIAA: 5-Hydroxyindoleacetic acid.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Objective: To prepare a sterile solution of this compound for in vivo administration.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Dissolve the this compound in a minimal amount of sterile water, followed by dilution with sterile saline to the final volume. If solubility is an issue, a vehicle containing a small percentage of a solubilizing agent (e.g., DMSO, Tween 80) may be necessary. Vehicle composition should be consistent across all experimental groups.

  • Vortex the solution until the compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C for short-term use, protected from light.

  • For intraperitoneal (i.p.) injection in rats, restrain the animal and inject into the lower abdominal quadrant, avoiding the midline. A typical injection volume is 1-5 mL/kg.

Protocol 2: Seizure Liability Assessment

Objective: To determine the dose of this compound that induces convulsive behavior.

Procedure:

  • Use a dose-escalation design with a small number of animals per group.

  • Administer increasing doses of this compound (i.p.) to different groups of rats.

  • Observe each animal continuously for at least 2 hours post-administration for signs of seizure activity (e.g., tremors, myoclonic jerks, tonic-clonic seizures).

  • Record the latency to the first seizure and the severity of the seizures.

  • This information is critical for selecting sub-convulsive doses for subsequent behavioral and neurochemical studies.

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of this compound.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes prior to the test.

  • Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes).

  • Place the rat in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • Analyze the recording for time spent in the open and closed arms, number of entries into each arm, and total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Protocol 4: Forced Swim Test (FST) for Depressant-Like Behavior

Objective: To evaluate the potential antidepressant-like effects of this compound.

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

Procedure:

  • On day 1 (pre-test), place each rat in the cylinder for 15 minutes.

  • On day 2 (test), administer this compound or vehicle.

  • After the appropriate pre-treatment time, place the rat in the cylinder for a 5-minute session.

  • Record the session and score the duration of immobility (floating with only minor movements to keep the head above water).

  • A decrease in immobility time is interpreted as an antidepressant-like effect.

Protocol 5: Measurement of Brain Monoamine Levels

Objective: To determine the effect of this compound on the levels of serotonin, norepinephrine, dopamine, and their metabolites in specific brain regions.

Procedure:

  • Administer this compound or vehicle to the rats.

  • At a specified time point, euthanize the animals and rapidly dissect the brains on ice.

  • Isolate specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Homogenize the tissue samples in an appropriate buffer (e.g., perchloric acid).

  • Centrifuge the homogenates to pellet the protein.

  • Analyze the supernatant for monoamine and metabolite concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

The experimental design outlined in these application notes provides a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its toxicity, pharmacokinetics, and effects on behavior and neurochemistry, researchers can gain a comprehensive understanding of its pharmacological profile. The provided protocols offer detailed guidance for conducting these key experiments, while the data tables illustrate how to structure and present the findings. Given the known convulsant properties of this compound, it is crucial to proceed with caution, starting with thorough dose-finding studies to ensure animal welfare and the generation of reliable and interpretable data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in (+)-Carnegine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the tetrahydroisoquinoline alkaloid (+)-Carnegine, achieving high yields can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The core tetrahydroisoquinoline structure of this compound is classically synthesized via two main routes: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. A more modern, high-yield approach involves an asymmetric Strecker reaction followed by subsequent transformations.

Q2: Why am I experiencing low yields in the Pictet-Spengler synthesis of this compound?

A2: Low yields in the Pictet-Spengler reaction for this compound synthesis can stem from several factors. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1][2] Common issues include:

  • Deactivated Aromatic Ring: The aromatic ring of the β-arylethylamine (homoveratrylamine for carnegine) must be sufficiently electron-rich to facilitate electrophilic aromatic substitution.

  • Suboptimal pH: The reaction is acid-catalyzed, but a pH that is too low can lead to the protonation of the starting amine, reducing its nucleophilicity.[3]

  • Inappropriate Reaction Conditions: Temperature and solvent choice are critical. While heating is often necessary, excessively high temperatures can lead to side reactions and decomposition.[4]

  • Iminium Ion Instability: The intermediate iminium ion must be stable enough to undergo cyclization.

Q3: What are the common pitfalls in the Bischler-Napieralski route to this compound?

A3: The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[5][6] This is followed by reduction to form the tetrahydroisoquinoline. Potential reasons for low yields include:

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[4]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative instead of the desired cyclized product.[4][7]

  • Harsh Reaction Conditions: The reaction often requires high temperatures, which can lead to decomposition and the formation of tar-like byproducts.[8]

Q4: Are there higher-yielding alternatives to the classical synthetic routes?

A4: Yes, an asymmetric Strecker reaction has been reported for the synthesis of (S)-(-)-Carnegine with a high yield of 86% and high enantiomeric excess (95% ee).[9] This method involves the hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline using a chiral catalyst, followed by transformation of the resulting 1-cyano-tetrahydroisoquinoline.[9]

Troubleshooting Guides

Low Yield in Pictet-Spengler Synthesis
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Deactivated aromatic ring.Ensure the use of homoveratrylamine with its electron-donating methoxy groups.
Incorrect pH.Carefully optimize the amount of acid catalyst. A pH that is too low can be detrimental.[3]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for decomposition.
Formation of Multiple Products Side reactions due to overheating.Lower the reaction temperature and consider longer reaction times.
Impure starting materials.Ensure the purity of homoveratrylamine and acetaldehyde.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure the product is in its free base form before extraction with an organic solvent.
Low Yield in Bischler-Napieralski Synthesis
Problem Potential Cause Troubleshooting Steps
Incomplete Cyclization Insufficiently strong dehydrating agent.For less reactive substrates, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[5]
Formation of Styrene Side-Product Retro-Ritter reaction is favored.Employ milder reaction conditions. The use of trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can suppress this side reaction.[4] Using a nitrile as the solvent can also shift the equilibrium away from the retro-Ritter product.[7]
Tar Formation Decomposition at high temperatures.Use the minimum effective temperature for cyclization. Monitor the reaction closely and avoid prolonged heating.
Low Yield in Reduction Step Incomplete reduction of the dihydroisoquinoline intermediate.Ensure the use of a sufficient excess of the reducing agent (e.g., NaBH₄). Monitor the reaction by TLC until the starting material is consumed.

Quantitative Data Summary

The following table summarizes reported yields for different synthetic routes to Carnegine and related tetrahydroisoquinolines.

Synthetic Route Key Reagents/Catalyst Reported Yield (%) Enantiomeric Excess (ee %) Reference
Asymmetric Strecker ReactionJacobsen's thiourea catalyst8695[9]
Pictet-Spengler (General)Acid catalyst (e.g., HCl, TFA)Varies (often moderate)N/A (for racemic)[2][10]
Bischler-Napieralski (General)POCl₃, then reductionVariesN/A (for racemic)[8][10]

Experimental Protocols

High-Yield Asymmetric Synthesis of (S)-(-)-Carnegine via Strecker Reaction[9]

This protocol describes a highly efficient method for the synthesis of (S)-(-)-Carnegine.

Step 1: Asymmetric Hydrocyanation

  • To a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline in toluene at -70°C, add Jacobsen's thiourea catalyst (0.05 equiv) and HCN (1.5 equiv).

  • Stir the reaction mixture for 40 hours at -70°C.

  • Add trifluoroacetic anhydride (TFAA, 4.0 equiv) and stir for an additional 2 hours at -60°C.

  • Work-up the reaction to obtain the 1-cyano-tetrahydroisoquinoline derivative. This step reportedly achieves an 86% yield and 95% ee.

Step 2 & 3: Conversion to Carnegine

  • Hydrolyze the cyano group using a mixture of H₂SO₄-H₂O (1:1) at room temperature for 40 hours.

  • Esterify the resulting carboxylic acid by refluxing in H₂SO₄-MeOH (1:5) for 4 hours.

  • The combined yield for these two steps is reported as 72%. The subsequent reduction and N-methylation steps to yield Carnegine are standard procedures.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Activity start->check_reagents purification_loss Evaluate Purification Procedure start->purification_loss optimize Optimize Reaction Parameters check_purity->optimize side_reactions Analyze for Side Products check_conditions->side_reactions check_reagents->optimize side_reactions->optimize purification_loss->optimize

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Pictet-Spengler Reaction Pathway for this compound

PictetSpengler cluster_start Starting Materials Homoveratrylamine Homoveratrylamine Iminium_Ion Iminium Ion Intermediate Homoveratrylamine->Iminium_Ion Condensation (+ H⁺) Acetaldehyde Acetaldehyde Acetaldehyde->Iminium_Ion Carnegine This compound Iminium_Ion->Carnegine Intramolecular Cyclization (- H⁺) BischlerNapieralski Phenethylamide N-acetyl- homoveratrylamine Dihydroisoquinoline Dihydroisoquinoline Intermediate Phenethylamide->Dihydroisoquinoline Cyclization (e.g., POCl₃) Carnegine This compound Dihydroisoquinoline->Carnegine Reduction (e.g., NaBH₄) + N-methylation

References

Improving stereoselectivity in asymmetric synthesis of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve stereoselectivity in the asymmetric synthesis of (+)-Carnegine.

Frequently Asked Questions (FAQs)

Q1: What are the primary chiral-directing strategies for the asymmetric synthesis of this compound?

A1: The main strategies focus on establishing the stereocenter at the C1 position of the tetrahydroisoquinoline core. Key methods include:

  • Asymmetric Pictet-Spengler Reaction: This is a powerful method that involves the cyclization of a β-arylethylamine with an aldehyde in the presence of a chiral catalyst. Chiral phosphoric acids and their derivatives are commonly used to induce high enantioselectivity.[1][2]

  • Asymmetric Transfer Hydrogenation: This method involves the reduction of a pre-formed 3,4-dihydroisoquinoline intermediate using a chiral transition metal catalyst. Iridium and Ruthenium complexes with chiral ligands are often employed.

  • Asymmetric Strecker Reaction: This approach involves the enantioselective addition of a cyanide source to a dihydroisoquinoline, followed by further transformations to yield the target molecule. Jacobsen's thiourea-containing catalyst has been shown to be effective for this purpose.[3]

Q2: My enantiomeric excess (ee) is lower than reported values. What are the initial troubleshooting steps?

A2: Low enantioselectivity is a frequent challenge. Begin by systematically evaluating the following:

  • Catalyst and Ligand Integrity: Ensure the chiral ligand and any metal precursors are of high purity, as impurities can significantly hinder catalyst performance.

  • Reaction Conditions: Strictly adhere to anhydrous and anaerobic conditions, as many catalysts are sensitive to air and moisture.[4]

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lowering the reaction temperature can sometimes enhance enantioselectivity.[4]

  • Analytical Method Validation: Confirm that your chiral HPLC or GC method is properly validated to ensure accurate measurement of enantiomeric excess.[5]

Q3: What are common side reactions to be aware of during the synthesis of the tetrahydroisoquinoline core?

A3: In the context of the Bischler-Napieralski reaction, a common route to the dihydroisoquinoline precursor for asymmetric hydrogenation, a significant side reaction is the retro-Ritter reaction . This leads to the formation of a styrene derivative. To minimize this, using the corresponding nitrile as a solvent can shift the equilibrium away from the side product.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Pictet-Spengler Reaction
Potential Cause Troubleshooting Step Rationale
Suboptimal Catalyst Screen a range of chiral catalysts (e.g., different chiral phosphoric acids or thioureas).The catalyst's structure is crucial for creating a chiral environment that favors the formation of one enantiomer.
Incorrect Solvent Polarity Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF).The solvent can influence the conformation of the catalyst-substrate complex in the transition state.
Non-optimal Temperature Systematically vary the reaction temperature (e.g., from room temperature down to -78 °C).Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher ee.[4]
Background Uncatalyzed Reaction Increase the catalyst loading incrementally.A higher catalyst concentration can outcompete the non-enantioselective background reaction.[4]
Issue 2: Poor Yield in the Asymmetric Synthesis
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. Purify all reagents and solvents.Many organometallic catalysts are sensitive to air and moisture, leading to decomposition and loss of activity.[5]
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Incomplete reactions will naturally lead to lower yields.
Substrate Reactivity For less reactive substrates, consider using a more potent catalyst or higher reaction temperatures (while monitoring the effect on ee).The electronic and steric properties of the starting materials can significantly impact reaction rates.

Quantitative Data Summary

Table 1: Asymmetric Pictet-Spengler Reaction for Salsolidine (a this compound analog)
EntryCatalyst (mol%)AldehydeSolventTime (h)Yield (%)ee (%)Reference
1(R)-IDPi (0.5)AcetaldehydeToluene249999[1][2]
2(R)-IDPi (1)PropionaldehydeToluene489894[1][2]
3(R)-IDPi (1)IsobutyraldehydeToluene729992[1][2]

IDPi = Imidodiphosphorimidate

Table 2: Asymmetric Strecker Reaction for the Synthesis of (S)-(-)-Carnegine Precursor
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Jacobsen's catalyst (5)Toluene-70408695[3]

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Synthesis of (+)-Salsolidine

This protocol is adapted from the synthesis of (+)-salsolidine, a close structural analog of this compound.[1][2]

  • Catalyst Preparation: In a glovebox, a stock solution of the chiral imidodiphosphorimidate (IDPi) catalyst is prepared in anhydrous toluene.

  • Reaction Setup: To an oven-dried vial is added the N-carbamoyl-β-arylethylamine substrate.

  • Reagent Addition: Anhydrous toluene is added, followed by the aldehyde reactant. The vial is cooled to the desired temperature.

  • Initiation: The reaction is initiated by the addition of the chiral IDPi catalyst stock solution.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Workup: The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • Analysis: The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Strecker Reaction for (S)-(-)-Carnegine Precursor

This protocol outlines the key asymmetric step in a reported synthesis of (S)-(-)-Carnegine.[3]

  • Reaction Setup: To a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline in anhydrous toluene at -70 °C is added Jacobsen's thiourea-containing catalyst.

  • Reagent Addition: Hydrogen cyanide (HCN) is added to the reaction mixture.

  • Reaction: The reaction is stirred at -70 °C for 40 hours.

  • Acylation: Trifluoroacetic anhydride (TFAA) is then added at -60 °C and the mixture is stirred for an additional 2 hours.

  • Workup and Purification: The reaction is worked up and the resulting 1-cyano-1,2,3,4-tetrahydroisoquinoline is purified.

  • Transformation to Carnegine: The purified intermediate is then converted to (S)-(-)-Carnegine through subsequent reduction and N-methylation steps.

Visualizations

Asymmetric_Pictet_Spengler cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_end Product Arylethylamine β-Arylethylamine Imine Imine Formation Arylethylamine->Imine Aldehyde Aldehyde Aldehyde->Imine Catalyst Chiral Phosphoric Acid Iminium Chiral Iminium Ion Complex Catalyst->Iminium Protonation & Chiral Environment Imine->Iminium Cyclization Stereoselective Cyclization Iminium->Cyclization Cyclization->Catalyst Catalyst Regeneration Carnegine This compound Cyclization->Carnegine

Caption: Workflow for the Asymmetric Pictet-Spengler reaction.

Troubleshooting_Stereoselectivity Start Low Enantioselectivity Observed Check_Purity Verify Purity of Substrate & Catalyst Start->Check_Purity Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Catalyst Screen Chiral Catalysts Check_Purity->Check_Catalyst Check_Solvent Screen Solvents Check_Conditions->Check_Solvent Check_Temp Optimize Temperature Check_Solvent->Check_Temp Check_Temp->Check_Catalyst Resolution High Enantioselectivity Achieved Check_Catalyst->Resolution

Caption: Troubleshooting logic for improving stereoselectivity.

References

Challenges in the purification of polar alkaloids like (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of polar alkaloids, with a specific focus on (+)-Carnegine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar alkaloids like this compound?

A1: The purification of polar alkaloids such as this compound, a tetrahydroisoquinoline alkaloid, presents several key challenges:

  • High Polarity: These compounds have strong affinity for polar solvents, leading to poor retention on traditional reversed-phase (e.g., C18) chromatography columns. This can result in the compound eluting in the solvent front, making separation from other polar impurities difficult.

  • Strong Interactions with Silica: The basic nature of alkaloids can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can cause significant peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound to the column.

  • Solubility Mismatches: Polar alkaloids are often highly soluble in polar solvents like water and methanol but have limited solubility in less polar organic solvents. This can complicate sample loading and elution during chromatographic purification.

  • Co-extraction of Structurally Similar Compounds: Plant extracts often contain a complex mixture of alkaloids with similar structures and polarities, making their separation challenging.

Q2: What are the most effective chromatographic techniques for purifying this compound?

A2: Several chromatographic techniques can be employed, each with its own advantages and disadvantages. The choice depends on the scale of purification, the nature of the impurities, and the desired final purity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. It is well-suited for retaining and separating highly polar compounds like this compound.

  • Ion-Exchange Chromatography (IEX): As alkaloids are basic and can be protonated to form cations, cation-exchange chromatography is a powerful tool for their purification. The alkaloid is bound to the negatively charged stationary phase and then eluted by increasing the salt concentration or pH of the mobile phase.

  • Reversed-Phase Chromatography with Modifications: While standard C18 columns are often ineffective, specialized columns such as those with polar end-capping or embedded polar groups can provide better retention and peak shape for polar alkaloids. Additionally, using mobile phase additives like ion-pairing agents or operating at a suitable pH can improve separation.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and degradation on silica. It is particularly useful for separating components of complex mixtures.

Q3: How can I prevent degradation of this compound during purification?

A3: Alkaloids can be susceptible to degradation under certain conditions. To minimize this:

  • Avoid Harsh pH: Both strongly acidic and strongly basic conditions can lead to the degradation of certain alkaloids. It is crucial to determine the pH stability range for this compound.

  • Use Deactivated Silica Gel: If using silica gel chromatography, consider deactivating the silica by treating it with a base (e.g., triethylamine) to neutralize the acidic silanol groups.

  • Consider Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.

  • Control Temperature: Avoid excessive heat during solvent evaporation steps, as this can accelerate degradation. Use a rotary evaporator at a reduced pressure and moderate temperature.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Cause Solution
Poor or no retention on a C18 column (compound elutes in the solvent front) The high polarity of this compound results in weak interaction with the nonpolar stationary phase.1. Switch to HILIC: This is often the most effective solution for highly polar compounds. 2. Use a polar-endcapped or embedded polar group C18 column: These columns are designed to provide better retention for polar analytes. 3. Modify the mobile phase: Use a highly aqueous mobile phase (e.g., >95% water) with a suitable buffer. Consider adding an ion-pairing reagent (e.g., trifluoroacetic acid) to the mobile phase to increase retention.
Significant peak tailing in chromatography Strong interaction between the basic amine group of this compound and acidic silanol groups on the silica-based stationary phase.1. Adjust mobile phase pH: For reversed-phase, lowering the pH (e.g., to 2.5-3.5) can protonate the silanols and reduce interaction. For normal-phase, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase can mask the active sites. 2. Use a highly deactivated (end-capped) column: These columns have fewer free silanol groups. 3. Employ a non-silica-based stationary phase: Consider using alumina or a polymer-based column.
Low recovery of this compound after purification Irreversible adsorption of the compound onto the stationary phase, or degradation during the process.1. Change the stationary phase: Switch from silica to a less reactive support like alumina or celite. HSCCC is an excellent option to avoid solid supports altogether. 2. Pre-treat the column: For silica columns, pre-washing with a solvent containing a small amount of a competing base can block active sites. 3. Assess compound stability: Before preparative chromatography, test the stability of this compound under the intended conditions using analytical techniques like TLC or HPLC.
Co-elution of impurities with this compound The impurities have similar polarity and chromatographic behavior to the target compound.1. Optimize the mobile phase: Perform a thorough method development by screening different solvent systems and gradients. 2. Use orthogonal separation techniques: Combine different chromatographic methods that rely on different separation principles (e.g., IEX followed by reversed-phase HPLC). 3. Improve sample preparation: Implement a preliminary clean-up step, such as liquid-liquid extraction at different pH values, to remove some of the interfering compounds before chromatography.

Data Presentation

The following table provides an illustrative comparison of different chromatographic techniques for the purification of polar alkaloids. The values are representative and will vary depending on the specific compound, the complexity of the initial extract, and the optimization of the method.

Purification Method Typical Recovery (%) Typical Purity (%) Throughput Key Advantages Key Disadvantages
Silica Gel Column Chromatography 50 - 8085 - 95ModerateLow cost, widely availablePeak tailing, potential for compound degradation/adsorption
Reversed-Phase HPLC (C18) 30 - 70>98Low to ModerateHigh resolution for compounds with sufficient retentionPoor retention for highly polar alkaloids
HILIC 70 - 90>98Low to ModerateExcellent retention and separation of polar compoundsCan require longer equilibration times, sensitive to water content
Ion-Exchange Chromatography 80 - 9590 - 98HighHigh capacity, excellent for initial cleanupRequires buffered mobile phases, may have lower resolution for structurally similar compounds
HSCCC >90>95Moderate to HighNo irreversible adsorption, high sample loadingSolvent system selection can be challenging

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup of this compound from Plant Material

This protocol describes a general acid-base extraction method suitable for enriching tetrahydroisoquinoline alkaloids from a plant matrix.

1. Materials:

  • Dried and powdered plant material (e.g., from Carnegiea gigantea)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

2. Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and collect the methanol extract. Repeat the extraction of the plant residue with fresh methanol twice.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in 200 mL of 1 M HCl. The solution should be acidic (pH 1-2).

  • Extract the acidic solution with 3 x 100 mL of DCM to remove non-basic, lipophilic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to 9-10 by carefully adding concentrated ammonium hydroxide. Perform this step in a fume hood and with cooling, as the reaction can be exothermic.

  • Extract the basified aqueous solution with 3 x 100 mL of DCM to extract the free-base alkaloids.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Preparative HPLC Purification of this compound

This protocol provides a starting point for the purification of this compound using HILIC. Method optimization will be required for specific applications.

1. Materials and Equipment:

  • Crude alkaloid extract containing this compound

  • HPLC-grade acetonitrile and water

  • Ammonium formate

  • Formic acid

  • Preparative HPLC system with a UV detector

  • HILIC column (e.g., silica or amide-based)

  • 0.22 µm syringe filters

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Sample Preparation: Dissolve the crude alkaloid extract in a small volume of the initial mobile phase composition (e.g., 95:5 A:B). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (starting point):

    • Column: Preparative HILIC column (e.g., 250 x 21.2 mm, 5 µm)

    • Flow Rate: 15-20 mL/min

    • Detection: UV at a suitable wavelength for this compound (e.g., 280 nm)

    • Gradient:

      • 0-5 min: 95% A, 5% B (isocratic)

      • 5-25 min: Linear gradient from 95% A to 70% A

      • 25-30 min: Wash with 70% A

      • 30.1-35 min: Re-equilibrate at 95% A

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Analysis and Post-processing: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow start Start: Dried Plant Material extraction Methanol Extraction start->extraction evaporation1 Solvent Evaporation extraction->evaporation1 acidification Acidification (1M HCl) evaporation1->acidification l_l_extraction1 Liquid-Liquid Extraction (DCM) acidification->l_l_extraction1 Remove non-basic impurities basification Basification (NH4OH) l_l_extraction1->basification l_l_extraction2 Liquid-Liquid Extraction (DCM) basification->l_l_extraction2 Extract free-base alkaloids drying_evaporation Drying & Evaporation l_l_extraction2->drying_evaporation crude_alkaloid Crude Alkaloid Fraction drying_evaporation->crude_alkaloid prep_hplc Preparative HPLC (HILIC) crude_alkaloid->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis end_product Pure this compound purity_analysis->end_product Combine pure fractions

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic rect_node rect_node start Chromatographic Problem? peak_shape Poor Peak Shape? start->peak_shape retention Poor Retention? start->retention recovery Low Recovery? start->recovery is_tailing Tailing? peak_shape->is_tailing Yes is_polar Compound Too Polar? retention->is_polar Yes is_adsorption Irreversible Adsorption? recovery->is_adsorption Yes check_stability Check Compound Stability recovery->check_stability No adjust_ph Adjust Mobile Phase pH is_tailing->adjust_ph use_deactivated_column Use Deactivated Column is_tailing->use_deactivated_column switch_to_hilic Switch to HILIC is_polar->switch_to_hilic use_polar_column Use Polar-Modified RP Column is_polar->use_polar_column change_stationary_phase Change Stationary Phase (e.g., Alumina, HSCCC) is_adsorption->change_stationary_phase

Caption: Troubleshooting logic for polar alkaloid purification.

Resolving peak tailing in HPLC analysis of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of (+)-Carnegine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the apex of the peak towards the baseline. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. For the analysis of this compound, a basic alkaloid, peak tailing is a common issue that can lead to:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate quantification challenging.

  • Inaccurate Integration: The asymmetrical shape can cause errors in the calculation of the peak area, which compromises the accuracy of quantitative results.

  • Lower Sensitivity: As the peak broadens, its height diminishes, which can adversely affect the limit of detection (LOD) and limit of quantitation (LOQ).

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most prevalent cause of peak tailing for basic compounds such as this compound is secondary interactions between the analyte and the stationary phase.[1] This primarily involves:

  • Silanol Interactions: Most reversed-phase HPLC columns use silica as a base material. Residual silanol groups (Si-OH) on the silica surface can become ionized (negatively charged) at mobile phase pH values above 3.[2] Since this compound is a basic compound, it will be protonated (positively charged) in an acidic mobile phase. The electrostatic interaction between the negatively charged silanol groups and the positively charged this compound molecules leads to a secondary retention mechanism, causing the observed peak tailing.[1][2]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[3]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in peak distortion, including tailing.[1][4]

  • Column Degradation: With time, the stationary phase can degrade, or voids can form in the column packing, which leads to poor peak shape.[1]

Q3: What is the estimated pKa of this compound and why is it important?

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial System and Method Assessment

Before making significant changes to your method, it is crucial to perform some basic checks.

Initial Troubleshooting Workflow

A Observe Peak Tailing B Check System Suitability (Tailing Factor > 1.2?) A->B C Is the issue new or persistent? B->C D Dilute Sample (1:10) and Re-inject C->D E Peak Shape Improves? D->E F Yes: Column Overload is the issue. Reduce sample concentration. E->F Yes G No: Proceed to Method Optimization E->G No

Caption: Initial workflow for troubleshooting peak tailing.

Step 2: Method Optimization

If the initial checks do not resolve the issue, the next step is to optimize the HPLC method parameters. The primary goal is to minimize the secondary interactions between this compound and the stationary phase.

Logical Flow for Method Optimization

A Persistent Peak Tailing B Optimize Mobile Phase pH A->B C Use a Low pH (2.5 - 3.0) with a suitable buffer B->C D Peak Shape Improved? C->D E Yes: Finalize Method D->E Yes F No: Evaluate Column Chemistry D->F No G Consider End-Capped C18/C8 or alternative chemistries F->G H Peak Shape Improved? G->H I Yes: Finalize Method H->I Yes J No: Consider Mobile Phase Additives H->J No K Add Competing Base (e.g., TEA) (Use with caution) J->K

Caption: Systematic approach to HPLC method optimization.

Quantitative Data Summary
ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0To ensure full protonation of this compound and suppress ionization of residual silanol groups on the silica-based column.[2]
Buffer 10-25 mM Phosphate or FormateTo maintain a stable pH. Formate buffers are compatible with mass spectrometry.
Column Type End-capped C18 or C8End-capping blocks many of the residual silanol groups, reducing secondary interactions.
Alternative Columns Polar-embedded or Hybrid SilicaThese columns offer alternative chemistries that can further shield the analyte from silanol interactions.
Mobile Phase Additive 0.1% Triethylamine (TEA) (use as a last resort)TEA acts as a competing base, masking the silanol groups. However, it can shorten column lifetime.
Sample Concentration As low as practical for detectionTo avoid column overload, which can cause peak distortion.[1][4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 2.8 Phosphate Buffer)
  • Prepare a 1 M Potassium Dihydrogen Phosphate (KH2PO4) stock solution: Dissolve 136.09 g of KH2PO4 in 1 L of HPLC-grade water.

  • Prepare the mobile phase buffer (25 mM): Add 25 mL of the 1 M KH2PO4 stock solution to a 1 L volumetric flask.

  • Adjust pH: Add HPLC-grade water to approximately 900 mL. Adjust the pH to 2.8 using phosphoric acid.

  • Final Volume: Bring the volume to 1 L with HPLC-grade water.

  • Filter: Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the final mobile phase by mixing the buffer with acetonitrile in the desired ratio (e.g., 80:20 v/v). Degas the mobile phase before use.

Protocol 2: Sample Preparation and Analysis
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Injection Volume: Start with a low injection volume (e.g., 5-10 µL) to avoid column overload.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 25 mM Potassium Phosphate buffer (pH 2.8) : Acetonitrile (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength for this compound.

Protocol 3: Column Flushing and Regeneration

If you suspect column contamination or degradation, a flushing procedure can be beneficial.

  • Disconnect the column from the detector.

  • Flush with 100% HPLC-grade water for at least 30 column volumes.

  • Flush with 100% Acetonitrile for at least 30 column volumes.

  • Flush with 100% Isopropanol for at least 30 column volumes.

  • Equilibrate the column with the mobile phase for at least 20 column volumes before re-connecting to the detector and running samples.

By following this structured troubleshooting guide and utilizing the provided protocols, researchers can systematically address and resolve the common issue of peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Preventing degradation of (+)-Carnegine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of (+)-Carnegine during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

Q2: What are the primary factors that cause this compound degradation?

The stability of alkaloids like this compound is influenced by several key factors during extraction:

  • pH: Both strongly acidic and strongly alkaline conditions can lead to hydrolysis, racemization, or oxidative degradation.[4][5]

  • Temperature: Elevated temperatures significantly accelerate the rate of all degradation reactions.[4][6]

  • Light and Oxygen: Prolonged exposure to UV light and atmospheric oxygen can cause photo-oxidation and decomposition.[2]

  • Choice of Solvent: Reactive solvents may cause unwanted side reactions, such as isomerization or hydrolysis.[2]

Q3: How can I monitor for this compound degradation during my experiments?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for monitoring the purity of this compound and detecting potential degradation products.[4] The appearance of new or unexpected peaks in the chromatogram is a common sign of degradation. Developing a stability-indicating HPLC method is crucial for accurately quantifying the parent compound separately from any degradants.

Q4: Are there modern extraction techniques that can reduce degradation?

Yes, modern "green" extraction techniques that operate at lower temperatures and for shorter durations are highly recommended.[2][7] Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient and less destructive to thermolabile compounds like this compound compared to conventional methods like Soxhlet extraction, which requires prolonged heating.[2][7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low yield of this compound in the final extract. 1. Degradation from harsh pH: Use of strong acids or bases.[4] 2. Thermal degradation: Excessive heat during extraction or solvent evaporation.[4][6] 3. Oxidation: Exposure to air during lengthy procedures.[2]1. Use mild acids (e.g., acetic acid) and bases (e.g., sodium bicarbonate, ammonium hydroxide) and maintain pH within the optimal range (see Table 1).[4] 2. Employ low-temperature extraction methods. Use a rotary evaporator under reduced pressure for solvent removal at temperatures below 40°C.[4] 3. Minimize extraction time. Consider adding an antioxidant like ascorbic acid to the solvent or working under an inert atmosphere (e.g., nitrogen, argon).[4]
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products: Caused by exposure to extreme pH, high temperature, light, or oxygen.[2][4]1. Re-evaluate all extraction parameters against the stability data in Table 1. 2. Protect samples from light by using amber-colored glassware or wrapping flasks in aluminum foil.[4] 3. Ensure solvents are de-gassed and handle extracts promptly to minimize air exposure.
Color change of the extract (e.g., darkening). Oxidation: The compound may be oxidizing upon exposure to air.[2]1. Purge solvents and storage vials with an inert gas. 2. Store the final extract in a sealed, amber-colored vial at low temperatures (e.g., -20°C).[4]

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Conditions
Factor Risk Condition Recommended Condition Rationale
pH Strongly Acidic (pH < 3) Strongly Alkaline (pH > 10)Acidic Extraction: pH 3-5 Basification: pH 9-10Prevents potential hydrolysis and rearrangement under harsh acidic conditions.[4] Avoids degradation that can occur with strong alkalis.[9] Mild bases like ammonium hydroxide are preferred.[4]
Temperature > 40°CRoom temperature or below. Not to exceed 40°C if heating is required.Elevated temperatures accelerate all degradation pathways.[4][6] Many alkaloids show significant degradation above 60°C.[2]
Light Prolonged exposure to direct sunlight or UV sources.Work in a dimly lit area or use amber-colored glassware.Prevents photo-oxidation and decomposition.[2][10]
Oxygen Extended exposure to atmospheric oxygen.Use de-gassed solvents; work quickly. For long-term storage, purge vials with an inert gas (N₂ or Ar).Minimizes oxidative degradation.[2]
Solvent Reactive solvents (e.g., those containing peroxides).Use high-purity, non-reactive solvents such as methanol, ethanol, dichloromethane, or chloroform.[3][11]Prevents the solvent from reacting with the target alkaloid.[2]

Experimental Protocols

Protocol: Degradation-Minimized Acid-Base Extraction for this compound

This protocol provides a framework for extracting this compound while minimizing degradation. It should be optimized for the specific plant material.

  • Preparation of Plant Material:

    • Dry the plant material thoroughly. For delicate materials, freeze-drying is recommended to prevent enzymatic degradation.[2]

    • Grind the dried material to a fine, homogenous powder to maximize surface area for extraction.

  • Alkalinization and Initial Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Prepare a basifying solution, such as 10% ammonium hydroxide. Slowly add the solution to the plant material with stirring until the mixture is moist and has a pH of approximately 9-10. This liberates the free alkaloid base from its salt form.[9]

    • Add 100 mL of dichloromethane (DCM) to the flask.

    • Seal the flask and macerate at room temperature for 24 hours with continuous stirring, or perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (<40°C).[7]

  • Filtration and Acidic Partitioning:

    • Filter the mixture through Whatman No. 1 filter paper to separate the organic extract from the plant residue.

    • Transfer the DCM extract to a separatory funnel.

    • Add 50 mL of 1M acetic acid (pH ~3-4) to the funnel. Shake vigorously for 2 minutes and allow the layers to separate. The protonated this compound salt will move to the upper aqueous layer.

    • Drain and collect the lower DCM layer (which contains non-basic impurities).

    • Repeat the acidic extraction on the DCM layer two more times with 25 mL portions of 1M acetic acid to ensure complete transfer of the alkaloid.

    • Combine all acidic aqueous extracts.

  • Purification and Final Extraction:

    • Wash the combined acidic extract with 30 mL of fresh DCM to remove any remaining neutral impurities. Discard the DCM wash.

    • Slowly add 10% ammonium hydroxide solution to the aqueous extract with constant stirring until the pH reaches 9-10. This converts the alkaloid salt back to its free base form.[4]

    • Immediately extract the basified aqueous solution with 50 mL of fresh DCM. Repeat the extraction two more times with 25 mL portions of DCM.

    • Combine all DCM extracts containing the purified this compound free base.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.[4]

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator with the water bath temperature set no higher than 40°C.[4]

  • Storage:

    • Store the resulting crude alkaloid extract in a sealed, amber-colored vial under an inert atmosphere at -20°C to prevent long-term degradation.[4]

Mandatory Visualizations

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction (Free Base) cluster_purification 3. Purification (Acid-Base Partitioning) cluster_final 4. Final Steps p1 Plant Material p2 Grind to Fine Powder p1->p2 e1 Alkalinize Powder (pH 9-10, NH4OH) p2->e1 e2 Extract with Organic Solvent (e.g., DCM) e1->e2 ccp1 Control pH e1->ccp1 e3 Filter to get Crude Organic Extract e2->e3 ccp2 Low Temp e2->ccp2 ccp3 Protect from Light & Air e2->ccp3 u1 Extract with Acidic Water (pH 3-5, Acetic Acid) e3->u1 u2 Collect Acidic Aqueous Layer (Carnegine Salt) u1->u2 u3 Basify Aqueous Layer (pH 9-10, NH4OH) u2->u3 u4 Re-extract with Organic Solvent (e.g., DCM) u3->u4 u3->ccp1 f1 Dry Organic Extract (Anhydrous Na2SO4) u4->f1 f2 Concentrate Under Vacuum (Temp < 40°C) f1->f2 f3 Store Extract (-20°C, Dark, Inert Gas) f2->f3 f2->ccp2 f3->ccp3 DegradationPathway cluster_main Potential Degradation Pathways cluster_stressors Stress Factors cluster_products Degradation Products Carnegine This compound (Tetrahydroisoquinoline Core) Product1 Oxidized Derivatives Carnegine->Product1 Product2 Hydrolyzed/Rearranged Products Carnegine->Product2 Stressor1 High Heat Stressor1->Product1 Accelerates Stressor1->Product2 Accelerates Stressor2 Extreme pH Stressor2->Product2 Causes Stressor3 Light / Oxygen Stressor3->Product1 Causes

References

Technical Support Center: Optimization of (+)-Carnegine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Carnegine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this tetrahydroisoquinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the tetrahydroisoquinoline core of this compound?

The most prevalent and historically significant method for constructing the 1,2,3,4-tetrahydroisoquinoline scaffold of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of Carnegine, this typically involves the reaction of 3,4-dimethoxyphenethylamine with acetaldehyde.

Q2: My Pictet-Spengler reaction for this compound synthesis is resulting in a low yield. What are the potential causes?

Low yields in the Pictet-Spengler synthesis of Carnegine and related tetrahydroisoquinolines can stem from several factors:

  • Insufficiently acidic conditions: The reaction is acid-catalyzed, and the strength and concentration of the acid are crucial for promoting the cyclization step.

  • Decomposition of starting materials or product: Harsh acidic conditions or high temperatures can lead to the degradation of the phenethylamine precursor or the Carnegine product.

  • Formation of side products: Competing side reactions can reduce the yield of the desired product.

  • Suboptimal solvent choice: The polarity and properties of the solvent can significantly influence the reaction rate and yield.

Q3: What are common side products in the synthesis of this compound via the Pictet-Spengler reaction?

Side product formation is a common issue that can complicate purification and reduce yields. Potential side products may arise from:

  • N-acetylation: If acetic acid is used as a catalyst or solvent, N-acetylation of the starting phenethylamine can occur.

  • Oxidation: The tetrahydroisoquinoline product can be susceptible to oxidation, especially during workup and purification, leading to the formation of the corresponding dihydroisoquinoline or isoquinoline.

  • Polymerization: Under strongly acidic conditions, polymerization of the starting materials or intermediates can occur.

Q4: How can I improve the enantioselectivity of my this compound synthesis?

For asymmetric synthesis to favor the (+)-enantiomer, the use of a chiral catalyst is necessary. Low enantioselectivity can be caused by:

  • Suboptimal chiral catalyst: The choice of a chiral acid catalyst is critical. Chiral phosphoric acids are often effective for Pictet-Spengler reactions.[1]

  • Presence of water: Trace amounts of water can interfere with the catalyst-substrate complex, leading to a decrease in enantioselectivity.[1]

  • Reaction temperature: Higher temperatures can often erode enantioselectivity. Running the reaction at lower temperatures may improve the enantiomeric excess.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inadequate Acid Catalysis: The acid catalyst may be too weak or used in an insufficient amount.Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂). Optimize the concentration of the chosen acid. For substrates with sensitive functional groups, milder acids should be tested.
Deactivated Aromatic Ring: While the 3,4-dimethoxy substitution on the phenethylamine starting material is activating, any unintended electron-withdrawing groups would hinder the electrophilic aromatic substitution.Ensure the purity of the starting material. Harsher acidic conditions may be required for less activated substrates.[1]
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of Multiple Products/Impurities Side Reactions: Competing reactions are occurring under the current conditions.Modify the reaction conditions. For example, if N-acetylation is an issue, avoid using acetic acid. Consider performing the reaction under an inert atmosphere to minimize oxidation.
Impure Starting Materials: Impurities in the 3,4-dimethoxyphenethylamine or acetaldehyde can lead to the formation of undesired byproducts.Purify the starting materials before use. Acetaldehyde should be freshly distilled.
Difficulty with Product Purification Similar Polarity of Product and Byproducts: The desired product and impurities may have similar chromatographic behavior.Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product Instability: The product may be degrading during purification.Minimize the exposure of the product to strong acids or bases during workup and purification. Use a buffered aqueous solution for extraction if necessary.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from studies on the synthesis of Salsolidine, a close structural analog of Carnegine, which can provide a starting point for the optimization of this compound synthesis.

Table 1: Optimization of Acid Catalyst for Salsolidine Synthesis

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1HCl (conc.)H₂O100285
2H₂SO₄ (conc.)H₂O100282
3Trifluoroacetic Acid (TFA)Dichloromethane (DCM)251275
4Acetic Acid (AcOH)H₂O100860

Data is illustrative and compiled from general knowledge of the Pictet-Spengler reaction for Salsolidine synthesis.

Table 2: Influence of Solvent on Salsolidine Synthesis

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1HCl (conc.)Water100285
2HCl (conc.)Ethanol78478
3HCl (conc.)Toluene110670
4HCl (conc.)Acetonitrile82472

Data is illustrative and compiled from general knowledge of the Pictet-Spengler reaction for Salsolidine synthesis.

Experimental Protocols

Pictet-Spengler Synthesis of Racemic Carnegine

This protocol is a general procedure and may require optimization for specific experimental setups.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM) or Ethyl Acetate

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in water.

  • Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid (to achieve acidic pH) followed by the dropwise addition of acetaldehyde (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford Carnegine.

Visualizing the Workflow and Reaction

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Check Starting Material Purity Start->Check_Purity Screen_Acid Screen Acid Catalysts (Brønsted and Lewis) Check_Purity->Screen_Acid If pure Optimize_Temp Optimize Reaction Temperature Screen_Acid->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Inert_Atmosphere Consider Inert Atmosphere Optimize_Solvent->Inert_Atmosphere Purification Optimize Purification Technique Inert_Atmosphere->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Pictet_Spengler_Pathway cluster_0 Pictet-Spengler Reaction Reactants 3,4-Dimethoxyphenethylamine + Acetaldehyde Iminium Iminium Ion Intermediate Reactants->Iminium H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product This compound Cyclization->Product -H+

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Troubleshooting (+)-Carnegine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with (+)-Carnegine in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over a short period. What are the likely causes?

A1: Inconsistent results and a decline in the concentration of this compound in solution can be attributed to its instability.[1] Several factors can contribute to the degradation of alkaloids like this compound, including the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents.[1][2] The choice of solvent can also play a critical role in the stability of the compound.[2]

Q2: What are the primary chemical degradation pathways for a compound like this compound?

A2: As a tetrahydroisoquinoline alkaloid, this compound may be susceptible to several chemical degradation pathways. The most common pathways include oxidation, hydrolysis, and photolysis.[3][4] Oxidation can occur due to dissolved oxygen or other oxidizing agents in the solution.[1] Hydrolysis, the cleavage of chemical bonds by water, can be a factor depending on the specific functional groups present and the pH of the solution.[3] Photolysis is degradation caused by exposure to light, particularly UV radiation.[1]

Q3: How does the pH of the solution affect the stability of this compound?

A3: The pH of the medium can significantly impact the stability of alkaloids.[2][5] For many alkaloids, extremes in pH (either highly acidic or highly alkaline) can catalyze degradation reactions such as hydrolysis.[1][6] The optimal pH for stability is compound-specific and needs to be determined experimentally. Generally, maintaining the pH within a neutral or slightly acidic range is a good starting point for many alkaloids.[2]

Q4: Can the type of solvent used influence the stability of this compound?

A4: Absolutely. The choice of solvent is critical for both solubility and stability.[2] Some organic solvents can promote the degradation of dissolved compounds.[7] For instance, certain solvents may contain impurities or have a higher propensity to form reactive species that can degrade the analyte. It is crucial to use high-purity solvents and to assess the stability of this compound in the specific solvent system being used for your experiments.[7][8]

Q5: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A5: To ensure the long-term stability of this compound solutions, it is recommended to store them in a cool, dark, and dry place.[2] Using airtight containers made of inert materials like amber glass can protect the solution from light and atmospheric oxygen.[2] For extended storage, refrigeration or freezing is often advisable, although the stability of this compound at these temperatures in your specific solvent should be verified.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffer

If you observe a rapid loss of this compound in an aqueous buffer, consider the following troubleshooting steps:

  • pH Optimization:

    • Problem: The pH of your buffer may be promoting the degradation of this compound.[1][6]

    • Solution: Conduct a pH stability study by preparing the this compound solution in a series of buffers with varying pH values (e.g., from pH 3 to 9). Analyze the concentration of this compound at different time points to identify the optimal pH range for stability.

  • Deoxygenation of Solvent:

    • Problem: Dissolved oxygen in the aqueous buffer can lead to oxidative degradation.[1]

    • Solution: Before preparing your solution, sparge the buffer with an inert gas like nitrogen or argon to remove dissolved oxygen. This can significantly reduce the rate of oxidation.

  • Addition of Antioxidants:

    • Problem: If oxidative degradation is suspected, the addition of an antioxidant may be necessary.

    • Solution: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solution. The compatibility and potential interference of the antioxidant with your downstream experiments must be evaluated.

Issue 2: Inconsistent Results in Cell-Based Assays

Variable activity of this compound in cell-based assays can often be a sign of compound instability in the assay medium.[1]

  • Stability in Culture Medium:

    • Problem: this compound may be unstable in the complex environment of the cell culture medium, which contains various components that could react with the compound.[1]

    • Solution: Perform a stability study of this compound directly in the cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Incubate the compound in the medium for the duration of your assay and measure its concentration at different time points.

  • Metabolic Instability:

    • Problem: The cells in your assay may be metabolizing this compound, leading to a decrease in its effective concentration.[1]

    • Solution: To assess metabolic stability, you can incubate this compound with liver microsomes or S9 fractions, which contain drug-metabolizing enzymes. Analyzing the disappearance of the parent compound and the appearance of metabolites can provide insights into its metabolic fate.

Data Presentation

Table 1: General Influence of Environmental Factors on Alkaloid Stability

FactorConditionGeneral Effect on Alkaloid StabilityRecommended Action
pH Highly Acidic (pH < 4)Can lead to hydrolysis or other acid-catalyzed degradation.[1][9]Determine the optimal pH for stability through experimentation.
Neutral (pH 6-8)Often the most stable range for many alkaloids.[9]Start experiments in this range if the optimal pH is unknown.
Highly Alkaline (pH > 9)Can cause base-catalyzed degradation and hydrolysis.[6][9]Avoid highly alkaline conditions unless necessary for the experiment.
Temperature Elevated (> 40°C)Accelerates the rate of most degradation reactions.[2][9][10]Conduct experiments at the lowest feasible temperature.
Room Temperature (20-25°C)Moderate degradation may occur over time.Store solutions in a cool place for short-term use.
Refrigerated (2-8°C)Significantly slows down degradation for many compounds.[10]Recommended for short to medium-term storage.
Frozen (< 0°C)Generally provides the best long-term stability.[2]Ensure the compound is stable to freeze-thaw cycles.
Light UV LightCan induce photochemical degradation (photolysis).[1]Protect solutions from light using amber vials or by working in a dark environment.
Ambient LightCan also contribute to degradation over extended periods.[1]Minimize exposure to all light sources.
Oxygen Atmospheric OxygenCan lead to oxidative degradation.[1]Prepare solutions with deoxygenated solvents and store under an inert atmosphere.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or DMSO). Dilute the stock solution into each buffer to achieve the final desired concentration.

  • Incubation: Aliquot the solutions into amber glass vials and incubate them at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each vial.

  • Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH value to determine the degradation rate and identify the pH range with the highest stability.[1]

Protocol 2: Evaluating the Photostability of this compound
  • Solution Preparation: Prepare a solution of this compound in your desired solvent and buffer system.

  • Sample Exposure: Aliquot the solution into two sets of clear and amber glass vials. Expose the clear vials to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light source) for a defined period. Keep the amber vials in the dark as a control.

  • Time Points: At specific time intervals, take samples from both the exposed and control vials.

  • Analysis: Analyze the concentration of this compound in all samples using a validated HPLC or LC-MS method.[12]

  • Data Analysis: Compare the degradation rate of this compound in the light-exposed samples to the dark controls to assess its photostability.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results with this compound Solution check_stability Is Compound Instability Suspected? start->check_stability assess_stability Perform Stability Assessment check_stability->assess_stability Yes no_issue Investigate Other Experimental Parameters (e.g., Assay Protocol) check_stability->no_issue No ph_stability pH Stability Study assess_stability->ph_stability temp_stability Temperature Stability Study assess_stability->temp_stability light_stability Photostability Study assess_stability->light_stability solvent_stability Solvent Stability Study assess_stability->solvent_stability optimize_conditions Optimize Experimental Conditions ph_stability->optimize_conditions temp_stability->optimize_conditions light_stability->optimize_conditions solvent_stability->optimize_conditions adjust_ph Adjust Solution pH optimize_conditions->adjust_ph control_temp Control Temperature optimize_conditions->control_temp protect_light Protect from Light optimize_conditions->protect_light change_solvent Change Solvent/Co-solvent optimize_conditions->change_solvent stable Consistent Results Achieved adjust_ph->stable control_temp->stable protect_light->stable change_solvent->stable

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathways Carnegine This compound Oxidation Oxidation (e.g., dissolved O2) Carnegine->Oxidation Hydrolysis Hydrolysis (e.g., non-neutral pH) Carnegine->Hydrolysis Photolysis Photolysis (e.g., UV light exposure) Carnegine->Photolysis Degradation Degradation Products Oxidation->Degradation Hydrolysis->Degradation Photolysis->Degradation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing (+)-Carnegine Isolation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of (+)-Carnegine from biomass, primarily the saguaro cactus (Carnegiea gigantea).

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in isolating this compound from Carnegiea gigantea?

A1: The primary challenges include the low concentration of this compound in the biomass, the presence of other closely related tetrahydroisoquinoline alkaloids (such as salsolidine and gigantine) that require separation, and the high mucilage content of the cactus, which can interfere with solvent extraction and purification processes.[1]

Q2: Which extraction methods are most suitable for this compound?

A2: Both traditional and modern extraction techniques can be employed. Maceration and Soxhlet extraction are common, but modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency and reduced extraction times. The choice of method may depend on the thermolability of the target compound and the available equipment.

Q3: How does the presence of mucilage affect the extraction process?

A3: Cactus mucilage is a complex polysaccharide that can form viscous solutions in aqueous and some organic solvents. This viscosity can hinder the penetration of extraction solvents into the plant material, leading to lower extraction efficiency. It can also complicate filtration and subsequent purification steps.

Q4: What is the expected yield of this compound from saguaro cactus?

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure the biomass is dried and finely ground to maximize the surface area for solvent penetration.
Suboptimal Solvent Choice Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform). A mixture of solvents may also improve yield.
Interference from Mucilage Consider a pre-extraction step with a solvent that precipitates mucilage (e.g., acetone) or enzymatic digestion to break down the polysaccharides.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. For modern techniques, optimize parameters like ultrasonic power or microwave intensity.
Thermal Degradation If using heat-based methods like Soxhlet, ensure the temperature is not degrading this compound. Consider using vacuum evaporation to remove solvents at lower temperatures.
Poor Purity of the Isolate
Potential Cause Troubleshooting Steps
Co-extraction of Other Alkaloids Utilize pH-gradient solvent partitioning to separate alkaloids based on their basicity. Further purification by column chromatography (e.g., silica gel or alumina) is often necessary.
Presence of Non-Alkaloidal Impurities Perform an initial defatting step with a non-polar solvent like hexane to remove lipids and waxes.
Contamination from Mucilage After initial extraction, precipitation of the mucilage from the crude extract by adding a non-solvent (e.g., acetone) can be effective.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound

This protocol outlines a standard method for the extraction and preliminary purification of tetrahydroisoquinoline alkaloids from dried saguaro cactus biomass.

  • Preparation of Biomass:

    • Dry the cactus material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried biomass into a fine powder (e.g., 40-60 mesh).

  • Defatting:

    • Macerate the powdered biomass in n-hexane for 24 hours to remove lipids and other non-polar compounds.

    • Filter the mixture and discard the hexane extract. Air-dry the plant residue.

  • Alkaloid Extraction:

    • Moisten the defatted biomass with a dilute ammonia solution to basify the alkaloids.

    • Extract the basified material with a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol) using maceration or Soxhlet extraction for several hours.

  • Acidic Extraction (Liquid-Liquid Partitioning):

    • Concentrate the organic extract under reduced pressure.

    • Dissolve the residue in the same organic solvent and extract it with a dilute acid solution (e.g., 5% HCl). The protonated alkaloids will move into the aqueous phase.

  • Purification:

    • Wash the acidic aqueous phase with a non-polar solvent (e.g., diethyl ether) to remove any remaining neutral impurities.

    • Basify the aqueous phase with a dilute base (e.g., NaOH) to a pH of around 9-10. This will deprotonate the alkaloids, making them insoluble in water.

    • Extract the liberated free-base alkaloids with an organic solvent (e.g., chloroform).

  • Final Isolation:

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude alkaloid mixture.

    • Subject the crude mixture to column chromatography for the separation of individual alkaloids, including this compound.

Quantitative Data Summary

The following tables provide a summary of typical parameters and yields for alkaloid extraction. Note that specific data for this compound is limited, and the values presented are based on extractions of other alkaloids from medicinal plants and may serve as a general guideline.

Table 1: Comparison of Different Extraction Methods for Alkaloids

Extraction Method Typical Yield (%) Extraction Time Solvent Consumption Advantages Disadvantages
Maceration 0.1 - 2.024 - 72 hoursHighSimple, suitable for thermolabile compoundsTime-consuming, lower efficiency
Soxhlet Extraction 0.5 - 3.06 - 24 hoursModerateEfficient for exhaustive extractionCan degrade heat-sensitive compounds
Ultrasound-Assisted Extraction (UAE) 1.0 - 4.015 - 60 minutesLowFast, increased efficiencyPotential for localized heating
Microwave-Assisted Extraction (MAE) 1.5 - 5.05 - 30 minutesLowVery fast, high efficiencyRequires specialized equipment

Data compiled from general literature on medicinal plant alkaloid extraction.

Table 2: Influence of Solvent on Total Alkaloid Yield

Solvent Relative Polarity Typical Total Alkaloid Yield (%)
n-Hexane0.009< 0.1
Chloroform0.2590.5 - 2.0
Ethanol0.6541.0 - 3.5
Methanol0.7621.5 - 4.0
Water1.000Variable (often lower for free bases)

Yields are indicative and can vary significantly based on the plant material and specific alkaloids.

Visualizations

Experimental_Workflow Biomass Dried & Ground Saguaro Biomass Defatting Defatting (n-Hexane) Biomass->Defatting Basification Basification (Ammonia) Defatting->Basification Extraction Alkaloid Extraction (e.g., Chloroform) Basification->Extraction AcidWash Acidic Extraction (5% HCl) Extraction->AcidWash Purification Purification of Aqueous Phase AcidWash->Purification FinalBasification Basification (NaOH, pH 9-10) Purification->FinalBasification FinalExtraction Final Extraction (Chloroform) FinalBasification->FinalExtraction CrudeAlkaloids Crude Alkaloid Mixture FinalExtraction->CrudeAlkaloids Chromatography Column Chromatography CrudeAlkaloids->Chromatography Carnegine This compound Chromatography->Carnegine

Caption: Workflow for the isolation of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield CheckBiomass Is Biomass Properly Dried and Ground? Start->CheckBiomass OptimizeGrinding Action: Optimize Drying & Grinding CheckBiomass->OptimizeGrinding No CheckSolvent Is the Extraction Solvent Optimal? CheckBiomass->CheckSolvent Yes OptimizeGrinding->CheckBiomass Re-evaluate TestSolvents Action: Test Solvents of Varying Polarity CheckSolvent->TestSolvents No CheckMucilage Is Mucilage Interfering? CheckSolvent->CheckMucilage Yes TestSolvents->CheckSolvent Re-evaluate PrecipitateMucilage Action: Add Pre-extraction Step for Mucilage Removal CheckMucilage->PrecipitateMucilage Yes CheckMethod Is the Extraction Method Efficient? CheckMucilage->CheckMethod No PrecipitateMucilage->CheckMucilage Re-evaluate OptimizeMethod Action: Increase Time/Cycles or Consider UAE/MAE CheckMethod->OptimizeMethod No Success Improved Yield CheckMethod->Success Yes OptimizeMethod->CheckMethod Re-evaluate

Caption: Troubleshooting logic for low extraction yield.

References

Dealing with co-eluting impurities in (+)-Carnegine purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the purification of (+)-Carnegine, with a particular focus on dealing with co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are common co-eluting impurities encountered during the purification of this compound from cactus extracts?

A1: While specific impurities co-eluting with this compound are not extensively documented in publicly available literature, analogous cactus alkaloids like mescaline are often found with trace alkaloids such as tyramine, hordenine, 3-methoxytyramine, and 3,4-dimethoxy-β-phenethylamine.[1][2] It is plausible that structurally similar compounds are the primary co-eluting species in this compound purification. These can include other cactus alkaloids and biosynthetic precursors or degradation products.[3]

Q2: How can I identify a co-eluting impurity?

A2: The presence of a co-eluting impurity can be inferred from asymmetrical peak shapes in your chromatogram or through mass spectrometry data that shows the presence of multiple masses under a single chromatographic peak.[4] For definitive identification, techniques like high-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, while tandem mass spectrometry (MS/MS) can offer structural insights by analyzing fragmentation patterns.[5][6]

Q3: What initial steps should I take if I detect a co-eluting impurity with my this compound peak?

A3: The first step is to confirm that the issue is indeed a co-eluting impurity and not an artifact of the analytical method. This can be done by altering the chromatographic conditions. Changing the mobile phase composition, gradient slope, or even the stationary phase chemistry can help to resolve the peaks.[7] If the impurity remains unresolved, further investigation into its identity is warranted.

Q4: What is a forced degradation study and how can it help in dealing with co-eluting impurities?

A4: A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[8][9][10] This helps in a few ways:

  • It can help to identify potential impurities that might arise during manufacturing or storage.

  • It provides a sample containing these impurities, which can be used to develop and validate an analytical method that can effectively separate the main compound from its potential degradation products.[9][11]

  • Understanding the degradation pathways can inform better storage and handling conditions for the purified this compound.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Asymmetrical or broad peak for this compound Co-eluting impurity.1. Modify the mobile phase: Alter the solvent strength or use a different organic modifier.[7] 2. Change the stationary phase: If using reverse-phase chromatography, try a column with a different chemistry (e.g., C8 instead of C18) or a different manufacturer.[7] 3. Adjust the pH of the mobile phase: For ionizable compounds like alkaloids, pH can significantly impact retention and selectivity.[4]
Inconsistent retention times Fluctuation in mobile phase composition or temperature.1. Ensure proper mobile phase mixing: Premix solvents or use a high-quality online mixing system. 2. Use a column oven: Maintaining a consistent column temperature is crucial for reproducible chromatography.
Poor resolution between this compound and its enantiomer (-)-Carnegine Inappropriate chiral stationary phase (CSP) or mobile phase.1. Screen different CSPs: Polysaccharide-based CSPs are often effective for separating enantiomers of alkaloids.[12][13] 2. Optimize the mobile phase for chiral separation: The choice and concentration of the organic modifier and any additives are critical for achieving enantioseparation.[12]
Suspected thermal degradation of this compound during analysis High temperature in the gas chromatography (GC) inlet or column.1. Lower the inlet and oven temperatures: If using GC, minimize the thermal stress on the analyte. 2. Consider derivatization: Derivatizing the analyte can increase its thermal stability. 3. Use liquid chromatography (LC): LC methods are generally performed at or near room temperature and are less likely to cause thermal degradation.[14]

Experimental Protocols

Protocol 1: Chiral Separation of Carnegine Enantiomers

This protocol outlines a general approach for developing a chiral HPLC method for the separation of (+)- and (-)-Carnegine.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose or amylose. Chiralpak® IA or ID columns have been shown to be effective for similar compounds.[12]

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) in a buffered aqueous solution or a non-polar solvent like hexane for normal-phase chromatography.

    • A common starting point for reverse-phase chiral separations is a mobile phase of acetonitrile and water with a basic additive like ammonia solution to improve peak shape for basic compounds.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength where carnegine has significant absorbance.

  • Method Optimization:

    • Inject a racemic mixture of carnegine and evaluate the resolution between the enantiomers.

    • Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the separation.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[10]

  • Stress Conditions: [10]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound and the stock solution at 70 °C for 48 hours.

    • Photolytic Degradation: Expose the solid and stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products) coupled with a mass spectrometer to identify the degradation products.

Data Presentation

Table 1: Hypothetical Results of Chromatographic Method Development for the Separation of this compound and a Co-eluting Impurity
Method Column Mobile Phase Resolution (Rs) Notes
AC1860:40 Acetonitrile:Water0.8Poor separation, significant peak overlap.
BC1870:30 Acetonitrile:Water1.2Improved separation, but still not baseline.
CPhenyl-Hexyl60:40 Acetonitrile:Water1.8Good separation with baseline resolution.
DC1860:40 Methanol:Water1.0Methanol provides less selectivity than acetonitrile in this case.

Visualizations

Diagram 1: Troubleshooting Workflow for Co-eluting Impurities

Coeluting_Impurity_Workflow start Asymmetrical or Broad Peak Detected confirm_issue Confirm Co-elution (Vary analytical conditions) start->confirm_issue resolved Peaks are Resolved confirm_issue->resolved Yes not_resolved Peaks Remain Unresolved confirm_issue->not_resolved No optimize_method Optimize Purification Method (Change stationary/mobile phase) resolved->optimize_method Proceed with optimized method identify_impurity Identify Impurity (LC-MS/MS, HRMS) not_resolved->identify_impurity optimize_method->resolved modify_synthesis Modify Synthesis or Extraction to Reduce Impurity identify_impurity->modify_synthesis accept_impurity Accept Impurity if Within Specification identify_impurity->accept_impurity

Caption: A logical workflow for troubleshooting co-eluting impurities.

Diagram 2: General Strategy for Purification Method Development

Purification_Strategy start Crude this compound Extract extraction Liquid-Liquid Extraction (Acid-Base Partitioning) start->extraction initial_cleanup Initial Cleanup (e.g., Solid Phase Extraction) extraction->initial_cleanup chiral_separation Chiral HPLC Separation initial_cleanup->chiral_separation purity_analysis Purity Analysis (HPLC, LC-MS) chiral_separation->purity_analysis pure_product Pure this compound purity_analysis->pure_product Pass fail Purity Not Met purity_analysis->fail Fail fail->chiral_separation Re-optimize

Caption: A general strategy for the purification of this compound.

References

Technical Support Center: Improving the Solubility of (+)-Carnegine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (+)-Carnegine in biological assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a tetrahydroisoquinoline alkaloid.[1][2] Like many alkaloids, it possesses a complex chemical structure that can lead to poor solubility in aqueous solutions commonly used in biological assays.[3][4] In its free base form, it is generally insoluble in water but soluble in organic solvents like ether, alcohol, and chloroform. For most biological experiments, which are conducted in aqueous environments, achieving a sufficient and stable concentration of this compound is crucial for obtaining accurate and reproducible results.

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What is the likely cause and how can I prevent it?

This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-concentration organic solvent stock is rapidly diluted into an aqueous medium where its solubility is much lower.[5] To prevent this, consider the following:

  • Slower Addition: Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing.[5]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the culture medium.[5]

  • Lower Final Concentration: Your intended final concentration may be above the solubility limit of this compound in the final assay medium. It's essential to determine the maximum soluble concentration beforehand.[6]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

The final concentration of Dimethyl Sulfoxide (DMSO) should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe, with many sensitive cell lines requiring ≤ 0.1% (v/v) .[7][8] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[7][9]

Q4: Can the pH of my buffer affect the solubility of this compound?

Yes, as an alkaloid with a basic nitrogen atom, the solubility of this compound is expected to be pH-dependent.[3] In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more water-soluble salt. Conversely, in neutral or basic conditions, it will likely exist in its less soluble free base form. Therefore, adjusting the pH of your buffer to be slightly acidic may improve its solubility, but you must consider the impact of pH changes on your biological system (e.g., cell viability or enzyme activity).

Q5: Are there alternatives to DMSO for solubilizing this compound?

Yes, several alternatives can be explored:

  • Ethanol: Can be used as a co-solvent, but like DMSO, its final concentration must be carefully controlled to avoid cellular toxicity.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[10]

  • Surfactants: Non-ionic surfactants like Tween 80 can be used at low concentrations (e.g., 0.01-0.05%) to aid in solubilization, particularly for in vitro enzyme assays.[11] However, they may not be suitable for cell-based assays due to potential cytotoxicity.[11]

II. Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results
  • Possible Cause: Precipitation of this compound over the course of the experiment.

  • Troubleshooting Steps:

    • Visual Inspection: Before and after the assay, carefully inspect the wells of your microplate under a microscope for any signs of crystalline or amorphous precipitate.[6]

    • Solubility Check: Perform a solubility test in your specific assay buffer to determine the maximum concentration of this compound that remains in solution over the entire experimental duration.

    • Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment, as prolonged storage in aqueous solutions can lead to precipitation.[5]

Issue 2: High Background Signal in Absorbance or Fluorescence-Based Assays
  • Possible Cause: Light scattering due to the formation of a fine precipitate of this compound.

  • Troubleshooting Steps:

    • Centrifugation: Before taking a reading, centrifuge the plate to pellet any precipitate that may interfere with the optical measurement.

    • Alternative Assay: If the issue persists, consider an alternative assay format that is less susceptible to interference from precipitates, such as a luminescent-based assay.

Issue 3: Observed Cellular Toxicity in Vehicle Control
  • Possible Cause: The concentration of the co-solvent (e.g., DMSO) is too high for the cell line being used.

  • Troubleshooting Steps:

    • Determine Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability.[7]

    • Reduce Solvent Concentration: Prepare a more concentrated stock solution of this compound to minimize the volume of solvent added to the final assay well.[6]

III. Data Presentation: Estimated Solubility of this compound

Disclaimer: The following are estimated solubility values based on the general properties of tetrahydroisoquinoline alkaloids. Experimental determination is highly recommended for accurate quantification.

Solvent/Buffer SystemEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Notes
Water (pH 7.4)< 0.1< 0.45Poorly soluble in its free base form.
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1< 0.45Similar to water; precipitation is likely.
Water (pH 5.0)0.5 - 1.02.26 - 4.52Increased solubility due to salt formation.
Dimethyl Sulfoxide (DMSO)> 50> 226Highly soluble.
Ethanol> 20> 90Soluble.
10% DMSO in PBS0.1 - 0.50.45 - 2.26Dependent on the final pH and buffer components.
5% HP-β-Cyclodextrin in Water1.0 - 5.04.52 - 22.6Significant improvement in aqueous solubility.

IV. Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions using a Co-solvent (DMSO)
  • Stock Solution Preparation (10 mM):

    • Weigh out 2.21 mg of this compound (Molar Mass: 221.30 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be applied if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., for a cell-based assay):

    • Pre-warm the cell culture medium to 37°C.

    • For a final concentration of 10 µM this compound with 0.1% DMSO, perform a serial dilution.

    • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (resulting in a 100 µM solution with 1% DMSO).

    • Then, add 10 µL of this intermediate dilution to 90 µL of pre-warmed medium in the assay well to achieve the final 10 µM concentration with 0.1% DMSO.

    • Vehicle Control: Prepare a vehicle control by adding 0.1% DMSO (final concentration) to the cell culture medium without the compound.[9]

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution (10% w/v):

    • Dissolve 1 g of HP-β-CD in 10 mL of purified water.

    • Stir until a clear solution is obtained.

  • Complexation of this compound with HP-β-CD (Kneading Method): [12]

    • Place a known amount of this compound in a mortar.

    • Add a small amount of the 10% HP-β-CD solution to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting paste under vacuum or by lyophilization to obtain a solid powder of the this compound/HP-β-CD inclusion complex.

  • Preparation of an Aqueous Stock Solution:

    • Dissolve the powdered inclusion complex in the desired aqueous buffer (e.g., PBS or cell culture medium) to the desired stock concentration.

    • The solubility of the complex will be significantly higher than that of the free compound.

Protocol 3: Cell Viability (MTT) Assay with a Poorly Soluble Compound
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a stock solution (as described in Protocol 1), ensuring the final solvent concentration is consistent and non-toxic across all wells.[6]

  • Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 4: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
  • Reagent Preparation:

    • Prepare serial dilutions of this compound and a known MAO-A inhibitor (e.g., clorgyline) in the assay buffer (e.g., potassium phosphate buffer, pH 7.4).[11]

    • Dilute recombinant human MAO-A enzyme in the assay buffer.[11]

  • Assay Procedure:

    • In a 96-well plate, add the MAO-A enzyme to each well.

    • Add the diluted this compound or positive control to the respective wells. Include a vehicle control (buffer with the same final solvent concentration).[11]

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[11]

    • Initiate the reaction by adding the MAO-A substrate (e.g., kynuramine).[11]

    • Incubate at 37°C for 30 minutes.[11]

    • Stop the reaction and measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

V. Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Intermediate Dilution (e.g., 100 µM in Media) stock->intermediate Serial Dilution vehicle Vehicle Control (Matching DMSO Conc.) stock->vehicle Parallel Dilution final Final Working Solution (e.g., 10 µM in Assay Well) intermediate->final add_to_cells Add to Cells/Enzyme final->add_to_cells vehicle->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Readout incubate->readout

Caption: Workflow for preparing this compound solutions for biological assays.

troubleshooting_precipitation start Precipitation Observed in Assay cause1 Is the final concentration too high? start->cause1 solution1 Decrease final concentration. Determine max solubility. cause1->solution1 Yes cause2 Is the solvent concentration too high? cause1->cause2 No solution2 Prepare a more concentrated stock. Keep final solvent conc. <0.5%. cause2->solution2 Yes cause3 Is the dilution method too rapid? cause2->cause3 No solution3 Use serial dilution. Add stock to pre-warmed media slowly. cause3->solution3 Yes cause4 Is the pH unfavorable? cause3->cause4 No solution4 Use a slightly acidic buffer if compatible with the assay. cause4->solution4 Yes

Caption: Logical troubleshooting guide for this compound precipitation.

solubility_enhancement_options cluster_considerations1 Considerations cluster_considerations2 Considerations cluster_considerations3 Considerations start Poor Aqueous Solubility of this compound option1 Co-solvents (e.g., DMSO, Ethanol) start->option1 option2 pH Adjustment (Acidic Buffer) start->option2 option3 Cyclodextrin Complexation (e.g., HP-β-CD) start->option3 con1 Toxicity at high concentrations. Must use vehicle control. option1->con1 con2 Potential impact on cell/enzyme function. option2->con2 con3 Requires preparation of inclusion complex. Generally low toxicity. option3->con3

Caption: Options for enhancing the solubility of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of (+)-Carnegine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the successful isolation and purification of this compound from complex alkaloid mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkaloids found alongside Carnegine in cactus species?

A1: Carnegine is a tetrahydroisoquinoline alkaloid found in cacti such as Carnegiea gigantea and Pachycereus pringlei.[1] Related alkaloids that are often present in these and other cacti include other simple tetrahydroisoquinolines like Isosalsoline, Salsolidine, and their precursors such as tyramine and N-methyltyramine. The exact composition can vary depending on the plant species, age, and environmental conditions.[2]

Q2: Why is the chiral separation of this compound important?

A2: The enantiomers of a chiral compound can have different pharmacological activities. For Carnegine, the (R)-enantiomer has been shown to be a potent inhibitor of monoamine oxidase A (MAO-A), while the activity of the (S)-enantiomer may differ.[1] Therefore, separating the enantiomers is crucial for accurate pharmacological studies and for the development of stereochemically pure therapeutic agents.[3]

Q3: What are the primary challenges in separating Carnegine from related alkaloids?

A3: The main challenges stem from the structural similarity of the alkaloids, leading to similar chromatographic behavior. Additionally, as basic compounds, these alkaloids can interact with acidic silanol groups on standard silica-based HPLC columns, causing peak tailing.[4] Chiral separation adds another layer of complexity, requiring specialized columns or additives to resolve the enantiomers.[5][6]

Q4: What is the general strategy for isolating this compound?

A4: A typical workflow involves:

  • Extraction of total alkaloids from the plant material using an acid-base extraction method.

  • Initial purification and fractionation of the crude extract using techniques like solid-phase extraction (SPE) or column chromatography to separate major alkaloid classes.

  • Achiral HPLC to isolate the racemic Carnegine from other related alkaloids.

  • Chiral HPLC to resolve the enantiomers and isolate this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material. 2. Degradation of alkaloids during extraction. 3. Emulsion formation during liquid-liquid extraction.1. Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or perform multiple extraction cycles. 2. Avoid high temperatures, especially if using methods like Soxhlet extraction, as some alkaloids can be thermolabile.[7] Consider using cold extraction methods. Ensure the pH is appropriate for the stability of Carnegine.[8] 3. Add a small amount of a saturated salt solution (brine) to break the emulsion. Centrifugation can also be effective.
Poor Peak Shape (Tailing) in HPLC 1. Secondary interactions between the basic amine group of Carnegine and acidic silanol groups on the silica-based stationary phase. 2. Column overload.1. Use a base-deactivated (end-capped) C18 column. 2. Add a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to mask the silanol groups. 3. Lower the pH of the mobile phase (e.g., to pH 3) to protonate the silanol groups. 4. Reduce the sample concentration.
Poor Resolution Between Carnegine and Related Alkaloids (e.g., Isosalsoline) 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase.1. Optimize the mobile phase. Vary the organic modifier (acetonitrile vs. methanol) and the buffer concentration. A shallow gradient may improve separation. 2. Try a different column chemistry. Phenyl-hexyl or cyano columns can offer different selectivity for aromatic compounds.
Failure to Achieve Chiral Separation of (+)- and (-)-Carnegine 1. Incorrect chiral stationary phase (CSP). 2. Mobile phase incompatible with the CSP. 3. On-column racemization.1. Select a CSP known to be effective for tetrahydroisoquinolines, such as a polysaccharide-based column (e.g., Chiralpak IA, ID) or a cyclodextrin-based column.[6] 2. Consult the column manufacturer's guidelines for appropriate mobile phases. For polysaccharide-based CSPs, common mobile phases include hexane/isopropanol or acetonitrile/methanol mixtures. 3. Ensure the mobile phase pH and temperature are within the stability range of the enantiomers.
Appearance of Unexpected Peaks in the Chromatogram 1. Degradation of the analyte. 2. Contamination from solvents or sample preparation steps.1. Check the stability of Carnegine under the analytical conditions (pH, temperature, solvent). Prepare fresh samples and standards. 2. Run a blank gradient (injecting only the mobile phase) to identify system peaks. Ensure high-purity solvents and clean vials.

Quantitative Data Presentation

The following table presents representative data for the analytical separation of Carnegine and a related alkaloid, Isosalsoline, as well as for the chiral separation of Carnegine enantiomers. Note: These are illustrative values and may require optimization for specific instruments and samples.

Table 1: Illustrative HPLC Separation Parameters

Parameter Achiral Separation (Carnegine vs. Isosalsoline) Chiral Separation ((+)- vs. (-)-Carnegine)
Column C18, 4.6 x 150 mm, 5 µmChiralpak ID, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: HexaneB: Isopropanol with 0.1% Diethylamine
Gradient/Isocratic Gradient: 10-40% B over 15 minIsocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C25 °C
Detection UV at 280 nmUV at 280 nm
Retention Time (RT) Isosalsoline: ~6.8 minCarnegine: ~7.5 min(-)-Carnegine: ~9.2 minthis compound: ~10.5 min
Resolution (Rs) > 2.0> 1.8

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Cactus Material
  • Preparation: Dry the cactus material (e.g., Carnegiea gigantea) at 40-50°C and grind it into a fine powder.

  • Defatting: Macerate 100 g of the powdered material with 500 mL of hexane for 24 hours to remove non-polar compounds. Filter and discard the hexane.

  • Acid Extraction: Add the defatted plant material to 1 L of 5% aqueous acetic acid. Stir for 24 hours at room temperature.

  • Filtration: Filter the mixture and collect the acidic aqueous extract.

  • Basification: Adjust the pH of the extract to 9-10 with concentrated ammonium hydroxide.

  • Solvent Extraction: Extract the basified solution three times with an equal volume of dichloromethane.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Preparative HPLC for Isolation of Racemic Carnegine
  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase.

  • Column: Use a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Acetonitrile

  • Gradient: Develop a gradient based on analytical scale separation, for example, 20-50% B over 40 minutes.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram, targeting the peak corresponding to Carnegine.

  • Post-Processing: Combine the fractions containing pure Carnegine, neutralize the TFA with a mild base (e.g., sodium bicarbonate solution), and perform a liquid-liquid extraction with dichloromethane. Evaporate the solvent to obtain purified racemic Carnegine.

Protocol 3: Chiral Resolution of this compound
  • Sample Preparation: Dissolve the purified racemic Carnegine in the mobile phase.

  • Column: Use a semi-preparative chiral column (e.g., Chiralpak ID, 10 x 250 mm).

  • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine as a basic modifier.

  • Separation: Inject the sample and collect the two separate enantiomer peaks. The elution order should be confirmed with a standard if available.

  • Recovery: Evaporate the solvent from the collected fractions to obtain the isolated this compound and (-)-Carnegine.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Initial Purification cluster_purification Chromatographic Separation plant_material Dried Cactus Powder defatting Defatting (Hexane) plant_material->defatting acid_extraction Acid Extraction (5% Acetic Acid) defatting->acid_extraction basification Basification (NH4OH) acid_extraction->basification solvent_extraction Solvent Extraction (DCM) basification->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract prep_hplc Preparative HPLC (C18) crude_extract->prep_hplc racemic_carnegine Racemic Carnegine prep_hplc->racemic_carnegine chiral_hplc Chiral HPLC (Chiralpak ID) racemic_carnegine->chiral_hplc plus_carnegine This compound chiral_hplc->plus_carnegine minus_carnegine (-)-Carnegine chiral_hplc->minus_carnegine

Caption: Workflow for the extraction and chiral separation of this compound.

MAO_A_Inhibition cluster_neuron Presynaptic Neuron cluster_result Result Neurotransmitters Serotonin (5-HT) & Norepinephrine (NE) Reuptake Reuptake Neurotransmitters->Reuptake 1 MAO_A Monoamine Oxidase A (MAO-A) Degradation Degradation MAO_A->Degradation 3 Increased_Levels Increased Synaptic Levels of 5-HT & NE Reuptake->MAO_A 2 Carnegine This compound Carnegine->MAO_A Inhibition

Caption: Mechanism of MAO-A inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of the MAO-A Inhibitory Potency of (+)-Carnegine and Synthetic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine oxidase A (MAO-A) inhibitory potency of the natural isoquinoline alkaloid, (+)-Carnegine, with several synthetic MAO-A inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuroscience and drug discovery.

Monoamine oxidase A is a crucial enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anxiolytic drugs. While synthetic MAO-A inhibitors are well-established, there is growing interest in the therapeutic potential of natural compounds like this compound.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against MAO-A is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The following table summarizes the available data for this compound and a selection of synthetic MAO-A inhibitors.

CompoundTypeMAO-A IC50/KiSource
This compound Natural (Isoquinoline Alkaloid)Ki = 2 µM [1][2]
Clorgyline Synthetic (Irreversible)IC50 = 0.0077 µMF.N.
Moclobemide Synthetic (Reversible, RIMA)IC50 = 6.061 µM[3]
Toloxatone Synthetic (Reversible)IC50 = 1.78 µM[4]
Harmine Natural (β-carboline)Ki = 5 nM[5]
9-Methyl-β-carboline Synthetic (β-carboline derivative)IC50 = 1 µM
N-Methyl-6-methoxyisoquinolinium ion Synthetic (Isoquinoline derivative)IC50 = 0.81 µM[3]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. RIMA: Reversible Inhibitor of Monoamine Oxidase A.

As the data indicates, the synthetic inhibitor Clorgyline and the natural β-carboline Harmine exhibit significantly higher potency in inhibiting MAO-A compared to this compound. However, this compound's inhibitory constant (Ki) of 2 µM demonstrates a notable level of activity, comparable to the synthetic reversible inhibitor Toloxatone.[1][2][4]

Experimental Protocols

The determination of MAO-A inhibitory potency is typically conducted through in vitro enzyme inhibition assays. A common method is the fluorometric assay, which measures the production of hydrogen peroxide, a byproduct of the MAO-A catalyzed oxidation of a substrate.

In Vitro Fluorometric MAO-A Inhibition Assay

1. Reagents and Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine, p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (e.g., this compound, synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known MAO-A inhibitor, e.g., Clorgyline)

  • 96-well black microplates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • To the wells of the microplate, add the assay buffer, the fluorescent probe/HRP solution, and the test compound dilutions or vehicle control.

  • Initiate the enzymatic reaction by adding the MAO-A enzyme to all wells except for a no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Start the reaction by adding the MAO-A substrate to all wells.

  • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Experimental Workflow for MAO-A Inhibition Assay

The following diagram illustrates the general workflow for assessing the MAO-A inhibitory potential of a test compound.

MAO_A_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Probe) plate_setup Plate Setup (Compounds, Controls, Enzyme) reagents->plate_setup compounds Prepare Test Compound Serial Dilutions compounds->plate_setup pre_incubation Pre-incubation (37°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init incubation Incubation (37°C, dark) reaction_init->incubation measurement Measure Fluorescence incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO_A MAO-A MA->MAO_A Degradation MA_released Monoamines Vesicle->MA_released Release Metabolites Inactive Metabolites MAO_A->Metabolites MA_released->MA Reuptake Receptor Postsynaptic Receptors MA_released->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor This compound or Synthetic Inhibitor Inhibitor->MAO_A Inhibition

References

A Comparative Analysis of (+)-Carnegine and Other Natural Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of (+)-Carnegine with other naturally occurring simple tetrahydroisoquinoline alkaloids. The information presented is based on available experimental data, focusing on monoamine oxidase (MAO) inhibition, antibacterial activity, and cytotoxicity. Detailed experimental protocols are provided to facilitate the replication and expansion of these findings.

Introduction to Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline (THIQ) alkaloids are a large and diverse family of natural products characterized by the 1,2,3,4-tetrahydroisoquinoline ring system.[1] They are found in a variety of plant families, including Cactaceae, Papaveraceae, and Berberidaceae.[1] The biosynthesis of simple THIQs generally involves the Pictet-Spengler condensation of a β-phenylethylamine, such as dopamine or tyramine, with an aldehyde or a pyruvic acid.[1] This class of compounds has garnered significant attention from the scientific community due to their wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and central nervous system effects.[2][3]

This compound, a simple THIQ alkaloid found in the saguaro cactus (Carnegiea gigantea), is known for its pharmacological activity, most notably as a selective inhibitor of monoamine oxidase A (MAO-A).[4] This guide will compare the biological profile of this compound with other well-known simple natural THIQ alkaloids, namely Salsolinol, Salsoline, and Salsolidine.

Comparative Biological Activities

This section summarizes the available quantitative data on the biological activities of this compound and related simple tetrahydroisoquinoline alkaloids.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a key mechanism for the treatment of depression and anxiety disorders. The inhibitory potency of several THIQ alkaloids against human MAO-A has been evaluated, with the (R)-enantiomers generally showing higher activity.

AlkaloidEnantiomerInhibition Constant (Kᵢ) for MAO-A
This compound (R)2 µM
Salsolinol(R)31 µM
Salsoline(R)77 µM
Salsolidine(R)6 µM
(Data sourced from Bembenek et al., 1990)[5]

Among the compared alkaloids, This compound demonstrates the most potent inhibition of MAO-A , with a Kᵢ value of 2 µM.[5] Salsolidine also shows significant inhibitory activity, while Salsolinol and Salsoline are less potent.[5] This highlights the potential of this compound as a lead compound for the development of novel MAO-A inhibitors.

The following diagram illustrates the role of MAO-A in the degradation of monoamine neurotransmitters and the inhibitory effect of this compound.

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_reuptake Reuptake & Metabolism Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamines->Vesicle Packaging Release Release Synapse Neurotransmitters in Synapse Release->Synapse Release Receptor Postsynaptic Receptor Synapse->Receptor Binding Reuptake Reuptake Transporter Synapse->Reuptake Signal Signal Transduction Receptor->Signal MAOA Monoamine Oxidase A (MAO-A) Reuptake->MAOA Metabolites Inactive Metabolites MAOA->Metabolites Carnegine This compound Carnegine->MAOA Inhibition

MAO-A inhibition by this compound.
Antibacterial Activity

Cytotoxicity

The cytotoxic potential of simple tetrahydroisoquinoline alkaloids is an area of active investigation, particularly concerning their effects on neuronal and cancer cell lines.

Neurotoxicity: Salsolinol, a dopamine-derived THIQ, has been studied for its potential neurotoxic effects, particularly in the context of Parkinson's disease. In vitro studies using the human neuroblastoma cell line SH-SY5Y have shown that salsolinol can induce cell death.

AlkaloidCell LineAssayIC₅₀ Value
SalsolinolSH-SY5YCell Viability34.2 µM (72h)
(Data sourced from Storch et al., 2000)[4]

Anticancer Activity: While specific IC₅₀ values for this compound on cancer cell lines are not available in comparative studies, various synthetic derivatives of the tetrahydroisoquinoline scaffold have shown potent cytotoxic activity against different cancer cell lines.[5][8] For instance, certain synthetic THIQ derivatives have demonstrated IC₅₀ values in the nanomolar to low micromolar range against breast and lung cancer cell lines.[9] The cytotoxic profiles of this compound in direct comparison with salsolinol and salsolidine warrant further investigation to determine their potential as anticancer agents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and encourage further research.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against MAO-A using a fluorometric method.

Materials:

  • Human recombinant MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • MAO-A assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound and other THIQs)

  • Known MAO-A inhibitor as a positive control (e.g., clorgyline)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, MAO-A enzyme solution, and the test compound dilutions or controls.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

MAO_Assay_Workflow A Prepare serial dilutions of test compounds and controls B Add buffer, MAO-A enzyme, and compounds to 96-well plate A->B C Pre-incubate at 37°C B->C D Add MAO-A substrate to initiate reaction C->D E Incubate at 37°C (light protected) D->E F Measure fluorescence E->F G Calculate % inhibition F->G H Determine IC₅₀ and Kᵢ values G->H

Workflow for MAO inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Known antibiotic as a positive control

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium directly in the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The available data indicates that this compound is a potent and selective inhibitor of MAO-A, surpassing the activity of other simple tetrahydroisoquinoline alkaloids like salsolinol, salsoline, and salsolidine.[5] This makes it a compelling candidate for further investigation in the context of neurological disorders. However, a significant gap exists in the literature regarding the comparative antibacterial and cytotoxic profiles of this compound. While the broader class of isoquinoline alkaloids shows promise in these areas, specific quantitative data for this compound is lacking. Future research should focus on conducting direct comparative studies to elucidate the full therapeutic potential and safety profile of this natural alkaloid. The experimental protocols provided in this guide offer a framework for undertaking such investigations.

References

Comparative Analysis of the Antibacterial Spectrum of (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of (+)-Carnegine, a simple isoquinoline alkaloid. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in publicly accessible literature, this document summarizes the known antibacterial activity and provides a comparative context using data from other simple isoquinoline alkaloids and standard antibiotics. The guide also details the standard experimental protocols for assessing antibacterial activity.

Overview of this compound's Antibacterial Activity

Comparative Antibacterial Spectrum

To provide a framework for evaluating the potential antibacterial spectrum of this compound, the following table summarizes the MIC values of other simple isoquinoline alkaloids and commonly used standard antibiotics against a selection of Gram-positive and Gram-negative bacteria. This allows for a broader understanding of where this compound's activity might lie within this class of compounds and in comparison to established drugs.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Simple Isoquinoline Alkaloids and Standard Antibiotics

Compound/AntibioticGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (µg/mL) Bacillus subtilis (µg/mL)
Simple Isoquinoline Alkaloids
Berberine16 - 12816 - 64
Sanguinarine1.9 - 81 - 16
Chelerythrine1.9 - 324 - 32
Standard Antibiotics
Ampicillin0.25 - 20.125 - 1
Ciprofloxacin0.125 - 10.125 - 0.5
Gentamicin0.125 - 40.06 - 1
Tetracycline0.25 - 40.125 - 2

Note: The MIC values presented are ranges compiled from various literature sources and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of a compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 colony-forming units (CFU)/mL

  • Test compound (this compound) stock solution

  • Standard antibiotic control solutions

  • Growth control (no antimicrobial agent)

  • Sterility control (no bacteria)

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and standard antibiotic is prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 100 µL.

  • Inoculation: Each well (except the sterility control) is inoculated with 5 µL of the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Flasks or tubes with CAMHB

  • Standardized bacterial inoculum (approximately 5 x 10^5 to 5 x 10^6 CFU/mL)

  • Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Growth control (no antimicrobial agent)

  • Sampling equipment (pipettes, dilution tubes, agar plates)

Procedure:

  • Preparation: Add the test compound at the desired concentrations to flasks containing CAMHB and the standardized bacterial inoculum. A control flask with no compound is also prepared.

  • Incubation: Incubate all flasks at 35 ± 2 °C with agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the test compound and the growth control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Visualized Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plate Prepare serial dilutions of This compound in 96-well plate start->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Standardize bacterial inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis start Start prep_culture Prepare bacterial culture with This compound at various MIC multiples start->prep_culture growth_control Prepare growth control (no compound) start->growth_control incubate Incubate with agitation at 35°C prep_culture->incubate growth_control->incubate sampling Collect samples at 0, 2, 4, 6, 8, 24 hours incubate->sampling plate_count Perform serial dilutions and plate for viable counts sampling->plate_count plot_curve Plot Log10 CFU/mL vs. Time plate_count->plot_curve end End plot_curve->end

Caption: Workflow for Time-Kill Curve Assay.

Conclusion

This compound, a simple isoquinoline alkaloid, has demonstrated antibacterial activity. While precise, comparative quantitative data for this specific compound is currently limited in the accessible scientific literature, the provided information on related compounds and standard antibiotics offers a valuable context for its potential efficacy. The standardized experimental protocols detailed in this guide provide a clear framework for researchers to conduct further investigations into the antibacterial spectrum and bactericidal properties of this compound. Future studies are warranted to generate specific MIC and time-kill data for this compound against a broad panel of clinically relevant bacteria to fully elucidate its therapeutic potential.

The Neuroprotective Efficacy of Carnosine and Its Derivatives in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing burden of neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, has propelled the search for effective neuroprotective agents. Among the promising candidates is the endogenous dipeptide Carnosine and its derivatives. This guide provides a comprehensive comparison of the neuroprotective effects of Carnosine and related compounds, supported by experimental data from various disease models. It is important to note that the initial query for "(+)-Carnegine" yielded no specific results; the research landscape is instead rich with data on Carnosine, which will be the focus of this guide.

Comparative Efficacy of Carnosine and Its Derivatives

Carnosine and its analogues have demonstrated significant neuroprotective potential, primarily attributed to their antioxidant and anti-inflammatory properties. The following tables summarize quantitative data from preclinical studies, offering a comparative overview of their efficacy.

Table 1: In Vivo Efficacy in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

This table presents data from a study directly comparing Carnosine with its derivatives, Anserine and N-Acetyl Carnosine, in a mouse model of permanent focal cerebral ischemia.

CompoundDoseInfarct Volume Reduction (%) vs. VehicleNeurological Score ImprovementReference
Carnosine 500 mg/kg42.5%Significant improvement[1][2]
Anserine 500 mg/kg30.6% (not statistically significant)No significant improvement[1][2]
N-Acetyl Carnosine 500 mg/kg28.3% (not statistically significant)No significant improvement[1][2]

Data synthesized from a study by Rajanikant et al. (2008), which highlights the superior efficacy of Carnosine over its tested derivatives in reducing infarct volume and improving neurological function following permanent focal ischemia in mice.[1][2]

Table 2: Comparison of L-Carnosine and D-Carnosine in a Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

This table summarizes the neuroprotective effects of the L- and D-enantiomers of Carnosine in a mouse model of transient focal cerebral ischemia.

CompoundDose (mg/kg)Infarct Volume Reduction (%) vs. SalineReference
L-Carnosine 100047.4%[3][4][5]
50030.9%[3][4][5]
10033.4%[3][4][5]
D-Carnosine 100057.2%[3][4][5]
50027.8%[3][4][5]
10023.6%[3][4][5]

This study indicates that both D- and L-Carnosine exhibit robust neuroprotective effects in a dose-dependent manner in a mouse model of ischemic stroke.[3][4][5] D-Carnosine, being resistant to degradation by carnosinases, is a promising candidate for further investigation.

Table 3: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity in Primary Mouse Cortical Neurons

This table showcases the cytoprotective effects of L- and D-Carnosine against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

CompoundConcentration (µM)Reduction in Cell Death (%) vs. NMDA aloneReference
L-Carnosine 20012.2%[3][5]
D-Carnosine 1013.1%[3][5]
10013.3%[3][5]
20015.0%[3][5]

In vitro data suggests that D-Carnosine may offer slightly better protection against excitotoxicity at lower concentrations compared to L-Carnosine in primary mouse cortical neurons.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of Carnosine's neuroprotective effects.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This model is widely used to mimic ischemic stroke in humans.

Objective: To induce a temporary blockage of the middle cerebral artery to simulate ischemic conditions followed by reperfusion.

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Maintain the body temperature at 37°C using a heating pad.

  • Surgical Incision: Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA. A loose ligature is placed around the proximal ECA.

  • Filament Insertion: A small incision is made in the ECA, and a silicon-coated monofilament is inserted and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow.

  • Occlusion Period: The filament is left in place for a predetermined period (e.g., 60 minutes) to induce ischemia.[6]

  • Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for the reperfusion of the ischemic territory.

  • Closure: The incision is sutured, and the animal is allowed to recover.

  • Outcome Assessment: Neurological deficits are assessed at various time points post-surgery. After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to determine the infarct volume.[3][7]

In Vitro Model: Primary Cortical Neuron Culture and Excitotoxicity Assay

This model is used to study the direct effects of compounds on neuronal survival under excitotoxic conditions.

Objective: To assess the ability of a compound to protect primary neurons from cell death induced by an excitotoxic agent like NMDA.

Procedure:

  • Neuron Isolation and Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains.[8]

    • Dissociate the cortical tissue into single cells using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.[9]

    • Plate the neurons on poly-D-lysine coated culture plates in a suitable neuronal culture medium (e.g., Neurobasal medium with B27 supplement).[9][10]

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.[11]

  • Compound Treatment: After the neurons have matured in culture (typically 7-10 days in vitro), pre-treat the cells with various concentrations of the test compound (e.g., Carnosine) for a specified duration (e.g., 24 hours).[3]

  • Induction of Excitotoxicity: Expose the neurons to an excitotoxic concentration of NMDA (e.g., 100-200 µM) for a defined period.

  • Assessment of Cell Viability:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death and membrane damage.

    • MTT Assay: Assess the metabolic activity of viable cells by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.[9]

    • Quantify the percentage of cell death reduction in compound-treated wells compared to wells treated with NMDA alone.[3]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Carnosine are multifactorial, involving the modulation of several key signaling pathways.

Antioxidant Signaling Pathway

Carnosine enhances the cellular antioxidant defense system, primarily through the activation of the Nrf2 signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Ischemia) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Degradation Nrf2->Ub targeted for Nucleus Nucleus Nrf2->Nucleus translocates Carnosine (+)-Carnosine Carnosine->Keap1 modulates ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Carnosine-mediated activation of the Nrf2 antioxidant signaling pathway.

Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and degradation. Oxidative stress, a key event in neurodegenerative diseases, and potentially Carnosine, can induce a conformational change in Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[12][13]

Anti-inflammatory Signaling Pathway

Carnosine can suppress neuroinflammation by modulating the NF-κB and TGF-β1 signaling pathways in microglia, the resident immune cells of the brain.

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_TGFb1 TGF-β1 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, Ischemia) NFkB_activation NF-κB Activation Inflammatory_Stimuli->NFkB_activation Carnosine (+)-Carnosine Carnosine->NFkB_activation inhibits TGFb1_expression TGF-β1 Expression & Release Carnosine->TGFb1_expression promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_activation->Pro_inflammatory_Cytokines promotes transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Anti_inflammatory_response Anti-inflammatory Response TGFb1_expression->Anti_inflammatory_response promotes Anti_inflammatory_response->Neuroinflammation suppresses Neuroprotection Neuroprotection Anti_inflammatory_response->Neuroprotection

Caption: Carnosine's dual role in modulating neuroinflammatory pathways.

Inflammatory stimuli, such as amyloid-beta (Aβ) oligomers or ischemic conditions, activate the NF-κB signaling pathway in microglia, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to neuronal damage. Carnosine has been shown to inhibit NF-κB activation.[14] Furthermore, Carnosine promotes the expression and release of the anti-inflammatory and neurotrophic cytokine Transforming Growth Factor-beta 1 (TGF-β1), which helps to resolve inflammation and promote neuronal survival.[15][16]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a neuroprotective agent follows a structured workflow to establish its efficacy and mechanism of action.

Experimental_Workflow start Start: Identify Neuroprotective Candidate ((+)-Carnosine) in_vitro In Vitro Studies (Primary Neuronal Cultures) start->in_vitro excitotoxicity_assay Excitotoxicity Assays (e.g., NMDA-induced) in_vitro->excitotoxicity_assay oxidative_stress_assay Oxidative Stress Assays (e.g., ROS measurement) in_vitro->oxidative_stress_assay in_vivo In Vivo Studies (Animal Models of Disease) excitotoxicity_assay->in_vivo oxidative_stress_assay->in_vivo stroke_model Ischemic Stroke Model (e.g., tMCAO) in_vivo->stroke_model neurodegeneration_model Neurodegeneration Model (e.g., Alzheimer's, Parkinson's) in_vivo->neurodegeneration_model efficacy_assessment Efficacy Assessment stroke_model->efficacy_assessment neurodegeneration_model->efficacy_assessment infarct_volume Infarct Volume Measurement efficacy_assessment->infarct_volume neurological_scoring Neurological Scoring efficacy_assessment->neurological_scoring histology Histological Analysis efficacy_assessment->histology mechanism_studies Mechanism of Action Studies infarct_volume->mechanism_studies neurological_scoring->mechanism_studies histology->mechanism_studies western_blot Western Blot (Protein Expression) mechanism_studies->western_blot pcr RT-PCR (Gene Expression) mechanism_studies->pcr data_analysis Data Analysis & Interpretation western_blot->data_analysis pcr->data_analysis conclusion Conclusion on Neuroprotective Potential data_analysis->conclusion

Caption: A typical workflow for the preclinical evaluation of a neuroprotective agent.

Conclusion

The available preclinical data strongly support the neuroprotective effects of Carnosine and its derivatives in models of ischemic stroke and neurodegeneration. Carnosine demonstrates robust efficacy in reducing neuronal damage and improving functional outcomes, primarily through its potent antioxidant and anti-inflammatory activities. The comparative data suggest that Carnosine is more effective than Anserine and N-Acetyl Carnosine in an in vivo model of permanent ischemia. Furthermore, both L- and D-Carnosine show significant promise, with D-Carnosine exhibiting potential advantages due to its resistance to enzymatic degradation.

While direct head-to-head comparisons with other classes of neuroprotective agents are limited, the multi-modal mechanism of action of Carnosine, targeting key pathological cascades in neurodegeneration, makes it a compelling candidate for further translational research and development. Future studies should focus on direct comparative efficacy studies and the evaluation of long-term functional outcomes to fully validate its therapeutic potential.

References

Unveiling the Selectivity of (+)-Carnegine: A Comparative Analysis of its Interaction with Monoamine Oxidases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of (+)-Carnegine, a simple isoquinoline alkaloid, reveals its potent and selective inhibitory activity against monoamine oxidase A (MAO-A), with significantly less interaction observed with monoamine oxidase B (MAO-B). This guide provides a detailed comparison of this compound's bioactivity with other related alkaloids, supported by experimental data and methodologies, offering valuable insights for researchers and professionals in the fields of pharmacology and drug development.

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their selective inhibition is a key strategy in the treatment of various neurological and psychiatric disorders. Understanding the cross-reactivity of compounds like this compound is paramount for developing targeted therapeutics with improved efficacy and reduced side effects.

Comparative Inhibitory Activity of this compound and Related Simple Isoquinoline Alkaloids

The inhibitory potential of this compound and other structurally similar tetrahydroisoquinoline alkaloids against both MAO-A and MAO-B has been evaluated. The data, summarized in the table below, highlights the distinct selectivity profile of this compound.

CompoundMAO-A Inhibition (Ki)MAO-B Inhibition (Ki)Selectivity for MAO-A
This compound (R-enantiomer) 2 µM[1] > 100 µM (not significant)[1] High
(R)-Salsolinol31 µM[1]Not significantModerate
(R)-Salsoline77 µM[1]Not significantLow
(R)-Salsolidine6 µM[1]Not significantHigh

Note: A lower Ki value indicates stronger inhibitory activity. Data for salsolinol, salsoline, and salsolidine are included for comparative purposes.

The data clearly indicates that the (R)-enantiomer of this compound is a potent, competitive inhibitor of MAO-A, with an inhibition constant (Ki) of 2 µM[1]. In stark contrast, its activity against MAO-B is not significant, demonstrating a high degree of selectivity for the MAO-A isoform[1]. This selectivity is a desirable characteristic in the development of therapeutic agents, as it can minimize off-target effects.

Visualizing the Impact: MAO-A Signaling Pathway and Inhibition by this compound

Monoamine oxidase A plays a critical role in the degradation of key monoamine neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. Inhibition of MAO-A by this compound leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is central to the action of many antidepressant medications.

MAO_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition MAO-A Inhibition Monoamines Serotonin Norepinephrine Dopamine Vesicles Synaptic Vesicles Monoamines->Vesicles MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Metabolism Release Release Vesicles->Release Synaptic_Monoamines Synaptic Monoamines Release->Synaptic_Monoamines Reuptake Reuptake Transporters Reuptake->Monoamines Synaptic_Monoamines->Reuptake Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Signal Signal Transduction Receptors->Signal Degradation Degradation Products MAO_A->Degradation Carnegine This compound Carnegine->MAO_A Inhibits

Caption: Inhibition of MAO-A by this compound blocks neurotransmitter degradation.

Experimental Methodologies

The determination of the inhibitory activity of this compound and other compounds on MAO-A and MAO-B is typically performed using in vitro enzymatic assays. A widely accepted and robust method is the kynuramine assay, a fluorometric technique that measures the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.

Detailed Protocol: Kynuramine Assay for MAO Inhibition

1. Principle: Monoamine oxidase catalyzes the oxidative deamination of kynuramine to an unstable aldehyde intermediate. This intermediate spontaneously cyclizes to form the fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to the MAO activity.

2. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • This compound and other test compounds

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

3. Procedure:

  • Preparation of Reagents:

    • Dissolve test compounds and control inhibitors in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the stock solutions in potassium phosphate buffer.

    • Prepare a working solution of kynuramine in potassium phosphate buffer.

    • Dilute MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound dilution or buffer (for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.

    • Immediately measure the fluorescence (Excitation: ~310-320 nm, Emission: ~380-400 nm) at regular intervals for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a test compound for a monoamine oxidase enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - MAO Enzyme (A or B) - Kynuramine Substrate - Test Compound Dilutions - Buffer B Dispense Enzyme to 96-well Plate A->B C Add Test Compound Dilutions B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Kynuramine D->E F Monitor Fluorescence over Time E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot % Inhibition vs. [Inhibitor] H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the IC50 of MAO inhibitors.

Conclusion

The selective inhibition of MAO-A by this compound, coupled with its minimal interaction with MAO-B, positions it as an interesting candidate for further investigation in the context of neurological and psychiatric research. The data and methodologies presented in this guide provide a solid foundation for future studies aimed at elucidating the therapeutic potential of this and other simple isoquinoline alkaloids. The detailed experimental protocols offer a standardized approach for researchers to replicate and expand upon these findings, ultimately contributing to the advancement of targeted therapies for disorders involving monoamine oxidase dysregulation.

References

A Comparative Guide to the Structure-Activity Relationships of (+)-Carnegine Analogs and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic compounds structurally related to (+)-Carnegine, focusing on their anticancer, antimicrobial, and neurological activities. Due to the limited availability of direct SAR studies on this compound analogs, this guide focuses on the closely related and well-studied scaffolds of tetrahydroisoquinolines and β-carbolines. The data presented herein is compiled from various experimental studies and is intended to guide future research and drug discovery efforts in this area.

Anticancer Activity of Tetrahydroisoquinoline and β-Carboline Analogs

The tetrahydroisoquinoline and β-carboline scaffolds are present in numerous natural products with potent cytotoxic effects. Synthetic analogs of these compounds have been extensively studied to understand their SAR and improve their anticancer activity.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative tetrahydroisoquinoline and β-carboline analogs against various cancer cell lines.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Analogs

Compound IDR1R2Cell LineIC50 (µM)
GM-3-16 HHKRas-mutant Colon Cancer1.6 - 2.6
GM-3-18 4-ClHKRas-mutant Colon Cancer0.9 - 10.7
GM-3-121 HH-1.72 (anti-angiogenesis)
GM-3-143 4-CF3HKRas-mutant Colon Cancer-

Data extracted from a study on tetrahydroisoquinoline derivatives as anti-angiogenesis and anti-cancer agents. The study highlights that electron-withdrawing groups on the phenyl ring can enhance KRas inhibition.[1]

Table 2: Anticancer Activity of β-Carboline Analogs (Haspin Kinase Inhibitors)

CompoundR1R2Haspin IC50 (µM)DYRK2 IC50 (µM)Selectivity (DYRK2/Haspin)
Harmine OCH3H0.590.691.2
Harmol OHH0.771.52.0
LDN-211898 (42) OCH3CF30.1015150

This data illustrates that modifications at the N9-position and the 1-position of the β-carboline core can significantly increase potency and selectivity for haspin kinase.[2]

Experimental Protocols: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cancer

β-carboline alkaloids have been shown to modulate several signaling pathways implicated in cancer progression, including the NF-κB and PI3K/AKT/mTOR pathways.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha Receptor Receptor IKK IKK IκBα IκBα p65 p65 p65_n p65 p65->p65_n translocation p50 p50 p50_n p50 p50->p50_n translocation NF-κB Complex (Inactive) p65 p50 IκBα Ub Ub Proteasome Proteasome DNA DNA Gene Transcription Gene Transcription caption NF-κB Signaling Pathway Inhibition by β-Carbolines

Figure 1: NF-κB Signaling Pathway. β-carboline alkaloids can inhibit this pathway by suppressing IKK activity.[3][4]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation promotes caption PI3K/AKT/mTOR Signaling Pathway

Figure 2: PI3K/AKT/mTOR Pathway. Some β-carboline alkaloids have been found to inhibit this signaling cascade.[5]

Antimicrobial Activity of Tetrahydroisoquinoline Analogs

Tetrahydroisoquinoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity

Table 3: Antibacterial and Antifungal Activity of Tetrahydrothieno[2,3-c]isoquinolines

Compound IDB. cereus MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5a 7.0 - 9.07.0 - 9.07.0 - 9.0-
6 7.0 - 9.07.0 - 9.07.0 - 9.0-
7a moderate---
7b 7.0 - 9.0---
Amoxicillin 4.03.05.0-

Data from a study on novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines.[6]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurological Activity of β-Carboline Analogs

β-carbolines are known to interact with various receptors in the central nervous system, including serotonin (5-HT) receptors.

Data Presentation: Neurological Receptor Binding Affinity

Table 4: Binding Affinity of 1-Aryl-β-carbolines for 5-HT Receptors

CompoundR1 (on β-carboline)R2 (on 1-aryl)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
Lead Structure 1 6-OCH33-indolyl100--
Lead Structure 2 H3-indolyl>1000--

This data suggests that a 6-methoxy substituent on the β-carboline core and a 3-indolyl group at the 1-position are important for high affinity to the 5-HT2A receptor.[7]

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow Start Start Prepare Receptor\nMembrane Homogenate Prepare Receptor Membrane Homogenate Start->Prepare Receptor\nMembrane Homogenate Incubate with\nRadioligand & Test Compound Incubate with Radioligand & Test Compound Prepare Receptor\nMembrane Homogenate->Incubate with\nRadioligand & Test Compound Separate Bound\n& Free Ligand Separate Bound & Free Ligand Incubate with\nRadioligand & Test Compound->Separate Bound\n& Free Ligand Measure Radioactivity Measure Radioactivity Separate Bound\n& Free Ligand->Measure Radioactivity Calculate Ki Calculate Ki Measure Radioactivity->Calculate Ki End End Calculate Ki->End caption General Workflow for a Radioligand Receptor Binding Assay

Figure 3: A generalized workflow for determining the binding affinity of a compound to a specific receptor.

Conclusion

The structure-activity relationship studies of tetrahydroisoquinoline and β-carboline analogs have revealed key structural features that contribute to their anticancer, antimicrobial, and neurological activities. For anticancer activity, substitutions on the aromatic rings of both scaffolds play a crucial role in modulating potency. In the case of antimicrobial activity, the overall molecular structure and lipophilicity appear to be important determinants. For neurological activity, specific substituents at defined positions on the β-carboline core are critical for high-affinity receptor binding. This comparative guide highlights the therapeutic potential of these heterocyclic scaffolds and provides a foundation for the rational design of novel and more potent analogs of this compound and related compounds. Further research is warranted to explore the full potential of these versatile molecular architectures in drug discovery.

References

Head-to-head comparison of different (+)-Carnegine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of bioactive alkaloids is a critical endeavor. (+)-Carnegine, a tetrahydroisoquinoline alkaloid found in the Saguaro cactus (Carnegiea gigantea), has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of different enantioselective synthesis routes to this compound, offering a detailed analysis of their methodologies, quantitative performance, and the underlying biosynthetic pathway.

Introduction to this compound and its Synthesis

This compound, or (R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, belongs to a class of alkaloids known for their diverse biological activities. The key structural feature is a chiral center at the C1 position of the tetrahydroisoquinoline core, making enantioselective synthesis a primary challenge. The two main chemical synthesis strategies that have been successfully employed are the use of chiral auxiliaries and asymmetric catalysis. These approaches are contrasted with the plant's own biosynthetic pathway, which provides a natural benchmark for efficiency and stereoselectivity.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative data for two prominent enantioselective synthetic routes to this compound and its enantiomer, providing a clear comparison of their efficiencies.

Parameter Route 1: Asymmetric Strecker Reaction Route 2: Chiral Acetylenic Sulfoxide (Pyne Synthesis)
Target Enantiomer (S)-(-)-Carnegine (enantiomer of target)(R)-(+)-Carnegine
Key Strategy Asymmetric hydrocyanation of a dihydroisoquinolineDiastereoselective Michael addition and cyclization using a chiral sulfoxide auxiliary
Starting Materials 6,7-dimethoxy-3,4-dihydroisoquinoline2-(3,4-dimethoxyphenyl)ethylamine, Chiral acetylenic sulfoxide
Overall Yield ~62% (over 3 steps from the dihydroisoquinoline)Not explicitly stated as a multi-step overall yield, but key steps are high-yielding.
Enantiomeric Excess (ee) 95% ee[1]High diastereoselectivity leading to optically pure product.
Key Reagents Jacobsen's thiourea catalyst, HCN, TFAAChiral acetylenic sulfoxide, Formic acid, Raney Nickel

Detailed Experimental Protocols

Route 1: Asymmetric Strecker Reaction Approach (for (S)-(-)-Carnegine)

This route provides a highly efficient synthesis of the enantiomer of this compound. A similar strategy using the opposite enantiomer of the catalyst could potentially yield this compound.

Step 1: Asymmetric Hydrocyanation [1] To a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline in toluene at -70°C is added Jacobsen's thiourea-containing catalyst (0.05 equiv) and hydrogen cyanide (1.5 equiv). The reaction is stirred for 40 hours. Trifluoroacetic anhydride (TFAA, 4.0 equiv) is then added at -60°C, and the mixture is stirred for an additional 2 hours. This step yields the corresponding 1-cyano-1,2,3,4-tetrahydroisoquinoline derivative.

Step 2: Hydrolysis of the Nitrile [1] The resulting cyano compound is treated with a 1:1 mixture of sulfuric acid and water at room temperature for 40 hours to hydrolyze the nitrile to a carboxylic acid.

Step 3: Esterification and Reduction [1] The carboxylic acid is then refluxed in a 1:5 mixture of sulfuric acid and methanol for 4 hours to yield the methyl ester. Subsequent reduction of the ester and N-methylation would yield (S)-(-)-Carnegine. The reported yield for the combined hydrolysis and esterification steps is 72%.[1]

Route 2: Chiral Acetylenic Sulfoxide (Pyne Synthesis)[2][3]

This diastereoselective approach utilizes a chiral sulfoxide to control the stereochemistry of the cyclization reaction.

Step 1: Michael Addition [1] 2-(3,4-dimethoxyphenyl)ethylamine is reacted with a chiral acetylenic sulfoxide via a Michael addition to form a β-aminovinyl sulfoxide intermediate.

Step 2: Acid-Induced Cyclization [1][2] The β-aminovinyl sulfoxide is then treated with an acid, such as formic acid, to induce a highly diastereoselective cyclization, forming the tetrahydroisoquinoline ring.

Step 3: Desulfurization and N-methylation [3] The resulting sulfoxide is removed by desulfurization using a reagent like Raney Nickel. Subsequent N-methylation of the secondary amine affords (R)-(+)-Carnegine.

Biosynthesis of this compound

The biosynthesis of tetrahydroisoquinoline alkaloids in Carnegiea gigantea provides insight into nature's elegant strategy for constructing these molecules. The pathway begins with the amino acid tyrosine, which is decarboxylated to dopamine.

G Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Mannich Mannich-like Condensation (Pictet-Spengler Reaction) Dopamine->Mannich Aldehyde Aldehyde/Ketone (from amino acid metabolism) Aldehyde->Mannich Norlaudanosoline Tetrahydroisoquinoline Intermediate Mannich->Norlaudanosoline Methylation SAM-dependent N- and O-Methylations Norlaudanosoline->Methylation Carnegine This compound Methylation->Carnegine

Caption: Biosynthetic pathway of this compound.

The key step is a Pictet-Spengler reaction, a Mannich-like condensation, between dopamine and an aldehyde or ketone derived from amino acid metabolism.[4][5] This enzymatic cyclization establishes the core tetrahydroisoquinoline structure. Subsequent stereospecific enzymatic modifications, including N-methylation and O-methylation using S-adenosylmethionine (SAM) as a methyl donor, lead to the final this compound molecule.

Logical Relationships in Enantioselective Synthesis

The following diagram illustrates the general logic behind achieving enantioselectivity in the synthesis of molecules like this compound.

G cluster_0 General Approach cluster_1 Specific Strategies Prochiral Prochiral Starting Material ChiralInfluence Chiral Influence Prochiral->ChiralInfluence Enantioenriched Enantioenriched Product (this compound) ChiralInfluence->Enantioenriched Catalyst Chiral Catalyst (e.g., Jacobsen's Catalyst) ChiralInfluence->Catalyst Auxiliary Chiral Auxiliary (e.g., Chiral Sulfoxide) ChiralInfluence->Auxiliary Enzyme Enzyme (Biosynthesis) ChiralInfluence->Enzyme

Caption: Strategies for enantioselective synthesis.

Conclusion

Both the asymmetric Strecker reaction and the chiral acetylenic sulfoxide approach offer effective, albeit different, strategies for the enantioselective synthesis of carnegine. The Strecker reaction, employing a catalytic amount of a chiral catalyst, demonstrates high enantioselectivity and good yields. The chiral sulfoxide method, a diastereoselective approach, also provides access to the optically pure product. The choice of a particular synthetic route will depend on factors such as the availability of starting materials and chiral reagents, desired scale of the synthesis, and the specific stereoisomer required. The biosynthetic pathway, relying on the high specificity of enzymes, remains the most efficient and stereoperfect route, offering valuable inspiration for the development of future chemo-enzymatic syntheses.

References

Evaluating the In Vivo Efficacy of (+)-Carnegine: A Comparative Analysis with Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the in vivo efficacy of the tetrahydroisoquinoline alkaloid, (+)-Carnegine, against established Monoamine Oxidase Inhibitors (MAOIs). While in vitro data suggests this compound is a potent and selective inhibitor of Monoamine Oxidase A (MAO-A), a critical enzyme in the metabolism of key neurotransmitters, a comprehensive understanding of its in vivo effects is essential for its consideration in drug development pipelines. This document summarizes the available data for this compound, presents comparative in vivo data for well-characterized MAOIs, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy of MAOIs

In contrast, a substantial body of in vivo research exists for several known MAOIs. The following tables summarize key efficacy data for selective and non-selective MAOIs frequently used in preclinical research, providing a benchmark for any future in vivo evaluation of this compound.

Table 1: In Vivo Efficacy of Selective MAO-A Inhibitors

CompoundAnimal ModelDose RangeRoute of AdministrationKey In Vivo Effects
Clorgyline Rat1 - 10 mg/kgIntraperitoneal (i.p.)Increased extracellular levels of dopamine, serotonin, and norepinephrine in the striatum; reduced anxiety and depressive-like behaviors.[1]
Moclobemide Rat10 - 30 mg/kgIntraperitoneal (i.p.)Dose-dependent substitution for 2-BFI (an I2-imidazoline site ligand) in drug discrimination studies, suggesting MAO-A inhibition-related subjective effects.
Harmine Mouse30 mg/kg/dayIntraperitoneal (i.p.)Reversal of PDAC-related increases in pro-atrophic and pro-inflammatory markers in the myocardium.[2]

Table 2: In Vivo Efficacy of Non-Selective/MAO-B Selective Inhibitors

CompoundAnimal ModelDose RangeRoute of AdministrationKey In Vivo Effects
Tranylcypromine Rat3 mg/kgOral (p.o.)>90% inhibition of MAO activity in blood, brain, and liver; >50% reduction in brain 5-HIAA levels.[3]
Selegiline (L-deprenyl) RatVaries-Increased striatal extracellular dopamine levels when administered chronically.
Phenelzine RatVaries-Inhibition of both MAO-A and MAO-B; increased brain levels of tryptamine and 5-HT.

Experimental Protocols

To ensure rigorous and reproducible evaluation of novel MAOIs like this compound, standardized in vivo experimental protocols are crucial. Below are detailed methodologies for key behavioral and neurochemical assays.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.

  • Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter for mice) filled with water (23-25°C) to a level where the animal cannot touch the bottom.[4]

  • Procedure:

    • Acclimate animals to the testing room for at least 30 minutes prior to the test.[5]

    • Gently place the mouse into the water cylinder.

    • The total test duration is typically 6 minutes.[4][6]

    • Record the duration of immobility during the last 4 minutes of the test.[6] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[5]

    • After the test, remove the animal, dry it, and return it to its home cage.

  • Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a behavioral assay used to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 80 cm) with two open arms and two enclosed arms.[7]

  • Procedure:

    • Habituate the animal to the testing room for at least 45-60 minutes before the test.[8][9]

    • Place the animal in the center of the maze, facing an open arm.[10]

    • Allow the animal to freely explore the maze for a set period, typically 5 to 10 minutes.[8][9]

    • A video tracking system records the animal's movements.[9]

  • Endpoints: Key measures include the time spent in the open arms versus the closed arms and the number of entries into each arm type. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[11]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Procedure:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex).

    • After a recovery period, perfuse the probe with an artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals.

    • Analyze the concentration of monoamines (e.g., dopamine, serotonin, norepinephrine) and their metabolites in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.[12][13]

  • Endpoint: An increase in the extracellular concentration of monoamine neurotransmitters following drug administration indicates MAO inhibition.

Signaling Pathways and Experimental Workflows

MAO-A Signaling Pathway

Monoamine oxidase A is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters.[14] Inhibition of MAO-A leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission. The transcriptional regulation of the MAO-A gene is complex and involves several signaling pathways and transcription factors.

MAO_A_Signaling cluster_nucleus Within Nucleus Receptor GPCR/TNFR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Sp1_inactive Sp1 (inactive) PKA->Sp1_inactive Phosphorylates Sp1_active Sp1-P (active) Sp1_inactive->Sp1_active Nucleus Nucleus Sp1_active->Nucleus MAOA_Gene MAOA Gene Sp1_active->MAOA_Gene Binds to promoter MAOA_mRNA MAOA mRNA MAOA_Gene->MAOA_mRNA Transcription MAOA_Protein MAO-A Protein MAOA_mRNA->MAOA_Protein Translation Monoamines Serotonin, Norepinephrine, Dopamine Metabolites Inactive Metabolites + H₂O₂ Monoamines->Metabolites Degradation Carnegine This compound (MAO-A Inhibitor) Carnegine->MAOA_Protein Inhibits

Caption: Simplified signaling pathway of MAO-A action and its inhibition.

Experimental Workflow for In Vivo Evaluation of a Novel MAOI

The preclinical evaluation of a novel MAOI like this compound typically follows a structured workflow to assess its efficacy and safety.

Experimental_Workflow start Novel Compound (this compound) in_vitro In Vitro MAO Inhibition Assay start->in_vitro pk_studies Pharmacokinetic Studies (in vivo) in_vitro->pk_studies Promising results dose_ranging Dose-Ranging Efficacy Studies pk_studies->dose_ranging behavioral Behavioral Assays (FST, EPM, etc.) dose_ranging->behavioral neurochemical Neurochemical Analysis (Microdialysis) dose_ranging->neurochemical safety Safety & Toxicity Studies dose_ranging->safety data_analysis Data Analysis & Comparison behavioral->data_analysis neurochemical->data_analysis safety->data_analysis conclusion Go/No-Go for Further Development data_analysis->conclusion

Caption: General experimental workflow for preclinical evaluation of a novel MAOI.

Conclusion

This compound presents an interesting profile as a potent and selective MAO-A inhibitor based on in vitro findings. However, the current lack of published in vivo efficacy data significantly hinders a thorough evaluation of its therapeutic potential. To advance the understanding of this compound's pharmacological profile, further research employing standardized in vivo models, such as those detailed in this guide, is imperative. Such studies would not only elucidate its dose-response relationship and behavioral effects but also allow for a direct and meaningful comparison with established MAOIs, ultimately informing its potential for development as a novel therapeutic agent for neuropsychiatric disorders.

References

Comparative cytotoxicity of (+)-Carnegine in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no publicly available experimental data on the comparative cytotoxicity of (+)-Carnegine in different cell lines.

Our extensive investigation, aimed at providing researchers, scientists, and drug development professionals with a detailed comparative guide, did not yield any studies reporting the half-maximal inhibitory concentration (IC50) values, detailed experimental protocols for cytotoxicity assays, or elucidated signaling pathways related to the effects of this compound on cell viability.

This compound is a tetrahydroisoquinoline alkaloid found in various species of cacti.[1] While its presence in these plants and some of its pharmacological activities, such as being a monoamine oxidase inhibitor, are documented, its potential as a cytotoxic agent against cancer cell lines does not appear to have been a subject of published research.[1]

Studies on structurally related simple isoquinoline alkaloids, such as canadine, have in some cases shown a lack of significant cytotoxic effects. For instance, one study evaluated the cytotoxic effects of canadine and found it to be non-cytotoxic at the concentrations tested.

Given the absence of specific data for this compound, it is not possible to fulfill the request for a comparative guide on its cytotoxicity, including data tables, experimental protocols, and signaling pathway diagrams.

Alternative Proposal: Comparative Cytotoxicity of β-Carboline Alkaloids

As an alternative, we propose to create a comparative guide on the cytotoxicity of β-carboline alkaloids . This class of compounds has been the subject of numerous studies investigating their cytotoxic and anti-cancer properties. The available literature provides sufficient data to construct a comprehensive guide that would meet the core requirements of your original request, including:

  • Data Presentation: Summarized IC50 values in clearly structured tables for easy comparison across different cancer cell lines.

  • Experimental Protocols: Detailed methodologies for the key experiments cited.

  • Mandatory Visualization: Diagrams for described signaling pathways and experimental workflows using Graphviz (DOT language).

β-carboline alkaloids have demonstrated significant cytotoxic effects in various cancer cell lines, and the mechanisms often involve the induction of apoptosis through modulation of signaling pathways such as the PTEN/ERK pathway.[2]

Should you be interested in this alternative topic, we can proceed with compiling and presenting the available data on β-carboline alkaloids in the requested format.

References

Assessing the Selectivity of (+)-Carnegine for MAO-A over MAO-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the monoamine oxidase (MAO) inhibitory activity of (+)-Carnegine, a simple isoquinoline alkaloid, with a focus on its selectivity for MAO-A over MAO-B. The information is supported by experimental data from in vitro studies and is presented alongside data for other relevant isoquinoline alkaloids and standard MAO inhibitors to offer a clear perspective on its potential as a selective MAO-A inhibitor.

Executive Summary

This compound demonstrates notable and selective inhibitory activity against Monoamine Oxidase A (MAO-A), with a reported inhibition constant (Ki) of 2 µM. In contrast, its inhibitory effect on Monoamine Oxidase B (MAO-B) is not significant, indicating a high degree of selectivity for the MAO-A isoform. This positions this compound as a compound of interest for research into potential therapeutic applications where selective MAO-A inhibition is desired.

Quantitative Comparison of MAO Inhibitors

The following table summarizes the in vitro inhibitory potency (Ki and IC50 values) of this compound and other selected compounds against MAO-A and MAO-B. Lower values indicate greater potency. The selectivity index (SI) is calculated as the ratio of Ki (MAO-B) / Ki (MAO-A) or IC50 (MAO-B) / IC50 (MAO-A), with higher values indicating greater selectivity for MAO-A.

CompoundTypeMAO-A Inhibition (Ki)MAO-A Inhibition (IC50)MAO-B Inhibition (Ki)MAO-B Inhibition (IC50)Selectivity Index (SI) for MAO-A
This compound Simple Isoquinoline2 µM -Not significant-High (not quantifiable)
(R)-SalsolinolSimple Isoquinoline31 µM----
(R)-SalsolineSimple Isoquinoline77 µM----
(R)-SalsolidineSimple Isoquinoline6 µM----
ClorgylineStandard Inhibitor-0.008 µM-1.1 µM~138
MoclobemideStandard Inhibitor0.2 µM-27 µM-135
ToloxatoneStandard Inhibitor-~1 µM->100 µM>100
SelegilineStandard Inhibitor-10 µM-0.015 µM0.0015

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the enzyme source and substrate used.

Experimental Protocols

The determination of MAO inhibitory activity is typically performed using in vitro enzyme assays. The two common methods are fluorometric and radiochemical assays.

Fluorometric Monoamine Oxidase Inhibition Assay

This is a widely used method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.

Principle: The H₂O₂ produced is detected using a probe that, in the presence of horseradish peroxidase (HRP), is converted to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a substrate solution (e.g., p-tyramine) in the assay buffer.

    • Prepare a detection solution containing a fluorescent probe and HRP.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, MAO-A or MAO-B enzyme, and various concentrations of the test compound or reference inhibitor to the wells of a microplate.

    • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately add the detection solution.

    • Measure the fluorescence intensity at regular intervals using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).

Radiochemical Monoamine Oxidase Inhibition Assay

This highly sensitive method utilizes a radiolabeled substrate to directly measure the formation of the deaminated product.

Principle: A radiolabeled substrate (e.g., [¹⁴C]-serotonin for MAO-A or [¹⁴C]-phenylethylamine for MAO-B) is incubated with the MAO enzyme. The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate and quantified.

Generalized Protocol:

  • Incubation:

    • In a reaction tube, combine the MAO enzyme source (e.g., mitochondrial fractions from tissue homogenates or recombinant enzyme), assay buffer, and various concentrations of the test compound.

    • Pre-incubate for a specified time at 37°C.

  • Reaction Initiation and Termination:

    • Add the radiolabeled substrate to initiate the reaction.

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding an acid (e.g., HCl).

  • Product Separation and Quantification:

    • Separate the radiolabeled product from the unreacted substrate using liquid-liquid extraction with an organic solvent (e.g., ethyl acetate/toluene).

    • Transfer an aliquot of the organic phase containing the product to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the measured radioactivity.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 and Ki values as described for the fluorometric assay.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the generalized workflow for assessing MAO selectivity and the signaling pathway of MAO inhibition.

MAO_Selectivity_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_detection Detection & Analysis cluster_comparison Comparison Test_Compound Test Compound (this compound) Incubation_A Incubate Test Compound with MAO-A Test_Compound->Incubation_A Incubation_B Incubate Test Compound with MAO-B Test_Compound->Incubation_B MAO_A MAO-A Enzyme MAO_A->Incubation_A MAO_B MAO-B Enzyme MAO_B->Incubation_B Substrate Substrate (e.g., p-tyramine) Reaction_A Initiate Reaction with Substrate Substrate->Reaction_A Reaction_B Initiate Reaction with Substrate Substrate->Reaction_B Incubation_A->Reaction_A Incubation_B->Reaction_B Measure_A Measure Product Formation (MAO-A) Reaction_A->Measure_A Measure_B Measure Product Formation (MAO-B) Reaction_B->Measure_B Calculate_IC50_A Calculate IC50/Ki for MAO-A Measure_A->Calculate_IC50_A Calculate_IC50_B Calculate IC50/Ki for MAO-B Measure_B->Calculate_IC50_B Selectivity Determine Selectivity (IC50_B / IC50_A) Calculate_IC50_A->Selectivity Calculate_IC50_B->Selectivity

Caption: Workflow for determining MAO-A vs. MAO-B selectivity.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Inhibitor Action cluster_postsynaptic Synaptic Cleft & Postsynaptic Neuron Monoamine Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO_A_enzyme MAO-A Monoamine->MAO_A_enzyme degradation Increased_Monoamines Increased Monoamine Concentration Monoamine->Increased_Monoamines leads to Metabolites Inactive Metabolites MAO_A_enzyme->Metabolites Carnegine This compound Carnegine->MAO_A_enzyme inhibition Postsynaptic_Receptors Postsynaptic Receptors Increased_Monoamines->Postsynaptic_Receptors activates Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling

Caption: Inhibition of MAO-A by this compound.

A Comparative Guide to (+)-Carnegine Extraction: Benchmarking Methods for Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Carnegine, a tetrahydroisoquinoline alkaloid found predominantly in the Saguaro cactus (Carnegiea gigantea), is a compound of significant interest for its potential pharmacological applications. Efficient extraction and purification are critical first steps in the research and development pipeline. This guide provides an objective comparison of common extraction methodologies for this compound, focusing on achievable yield and purity, supported by experimental data drawn from scientific literature. Detailed protocols and visual workflows are presented to aid in the selection and implementation of the most suitable extraction strategy.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method for this compound hinges on a balance between yield, purity, cost, environmental impact, and scalability. Below is a summary of quantitative data for three primary extraction techniques: Classical Solvent Extraction, Acid-Base Extraction, and Supercritical Fluid Extraction (SFE). It is important to note that specific yields and purities can vary depending on the quality of the plant material and the precise experimental conditions.

Extraction Method Typical Yield (% w/w of dry plant material) Purity of Crude Extract (%) Key Advantages Key Disadvantages
Classical Solvent Extraction 0.5 - 2.015 - 30Simple, low initial equipment cost, effective for a broad range of alkaloids.Low selectivity, co-extraction of impurities, use of large volumes of organic solvents, potential for thermal degradation of the target compound.
Acid-Base Extraction 0.4 - 1.540 - 70High selectivity for alkaloids, significant purification from non-basic compounds.More complex procedure, use of acids and bases, potential for emulsion formation.
Supercritical Fluid Extraction (SFE) 0.3 - 1.230 - 60Environmentally friendly ("green"), high selectivity with tunable parameters, no residual organic solvents.High initial equipment cost, may require a co-solvent for polar alkaloids, lower yields for some compounds compared to solvent extraction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and assist in experimental design.

Classical Solvent Extraction Protocol

This method relies on the solubility of this compound in an organic solvent.

Materials:

  • Dried and powdered Carnegiea gigantea tissue

  • Methanol or ethanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • A known quantity of dried, powdered cactus material is placed in a thimble within a Soxhlet apparatus.

  • The extraction is performed with methanol or ethanol for a period of 8-12 hours.

  • The resulting solvent, rich in extracted compounds, is collected.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • The crude extract is weighed to determine the yield.

  • Purity is assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Acid-Base Extraction Protocol

This technique leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.[3][4][5]

Materials:

  • Dried and powdered Carnegiea gigantea tissue

  • Methanol or ethanol

  • Hydrochloric acid (e.g., 3% solution)[3]

  • Ammonium hydroxide or sodium hydroxide solution

  • Dichloromethane or other suitable non-polar organic solvent

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • The powdered cactus material is first extracted with an acidic aqueous solution (e.g., dilute hydrochloric acid) or an alcohol such as methanol.[3]

  • The acidic extract, containing the protonated this compound salt, is filtered to remove solid plant material.

  • The filtrate is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • The aqueous layer is then basified by the addition of a base like ammonium hydroxide to a pH of 9-10, which deprotonates the this compound, rendering it a free base.[3]

  • The free base is then extracted from the aqueous solution using a non-polar organic solvent.

  • The organic solvent is evaporated to yield the purified crude alkaloid extract.

  • The final product is weighed for yield calculation and analyzed for purity via HPLC or GC-MS.

Supercritical Fluid Extraction (SFE) Protocol

SFE utilizes a supercritical fluid, typically carbon dioxide, as a solvent, offering a green alternative to traditional solvent extraction.[6][7][8]

Materials:

  • Dried and powdered Carnegiea gigantea tissue

  • Supercritical fluid extraction system

  • Carbon dioxide (supercritical grade)

  • Co-solvent (e.g., ethanol or methanol)

Procedure:

  • The powdered cactus material is packed into the extraction vessel of the SFE system.

  • Supercritical CO2, often modified with a small percentage of a polar co-solvent like ethanol to enhance the solubility of alkaloids, is passed through the vessel.[7]

  • The extraction is typically carried out at pressures ranging from 200 to 400 bar and temperatures between 40°C and 60°C.[7]

  • The extracted compounds are precipitated by reducing the pressure in a collection vessel.

  • The CO2 is recycled, leaving behind the solvent-free extract.

  • The extract is collected, weighed, and its purity is determined using chromatographic methods.

Purity Analysis

The purity of the obtained this compound extracts is crucial for subsequent research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.

  • HPLC: A reversed-phase HPLC method with UV detection is commonly used for the quantification of this compound. The percentage purity is determined by comparing the peak area of Carnegine to the total peak area of all components in the chromatogram.

  • GC-MS: GC-MS provides both separation and structural information, making it a powerful tool for identifying and quantifying this compound while also detecting any impurities. The purity is assessed by the relative area of the Carnegine peak in the total ion chromatogram.[9][10][11]

Visualizing the Processes

To further clarify the experimental workflows and the logical relationships between the extraction methods, the following diagrams are provided.

General Workflow for this compound Extraction Start Dried Carnegiea gigantea Material Grinding Grinding and Pulverizing Start->Grinding Extraction Extraction Grinding->Extraction Solvent Solvent Extraction (e.g., Methanol) Extraction->Solvent Method 1 AcidBase Acid-Base Extraction Extraction->AcidBase Method 2 SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Method 3 Filtration Filtration / Separation Solvent->Filtration AcidBase->Filtration CrudeExtract Crude this compound Extract SFE->CrudeExtract Evaporation Solvent Evaporation Filtration->Evaporation Evaporation->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification PurityAnalysis Purity Analysis (HPLC, GC-MS) Purification->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

Comparison of Key Performance Indicators Method Extraction Method Solvent Solvent Extraction Yield_High High Solvent->Yield_High Purity_Low Low Solvent->Purity_Low Cost_Low Low Solvent->Cost_Low EnvImpact_High High Solvent->EnvImpact_High AcidBase Acid-Base Extraction Yield_Med Medium AcidBase->Yield_Med Purity_High High AcidBase->Purity_High AcidBase->Cost_Low AcidBase->EnvImpact_High SFE Supercritical Fluid Extraction SFE->Yield_Med Purity_Med Medium SFE->Purity_Med Cost_High High SFE->Cost_High EnvImpact_Low Low SFE->EnvImpact_Low Yield Yield Yield_Low Low Purity Purity Cost Cost (Equipment) EnvImpact Environmental Impact

References

Comparative Pharmacology of (+)-Carnegine and Its Enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of (+)-Carnegine and its enantiomer, (-)-Carnegine. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

This compound, also known as (R)-Carnegine, and its levorotatory enantiomer, (-)-Carnegine or (S)-Carnegine, are tetrahydroisoquinoline alkaloids. While research on these specific enantiomers is limited, available data points to stereoselective activity, particularly concerning their interaction with monoamine oxidase A (MAO-A).

Data Presentation: Quantitative Comparison

Currently, quantitative pharmacological data is primarily available for the (+)-enantiomer of Carnegine.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition

EnantiomerTargetAssay TypeKᵢ (µM)SelectivityReference
This compound ((R)-Carnegine)Human MAO-ACompetitive Inhibition2Selective for MAO-A over MAO-B[1]
(-)-Carnegine ((S)-Carnegine)Human MAO-ACompetitive InhibitionNot ReportedNot Reported

Kᵢ: Inhibition Constant. A lower Kᵢ value indicates a higher binding affinity and potency.

While a specific Kᵢ value for (-)-Carnegine is not available in the reviewed literature, the study that determined the Kᵢ for this compound noted that stereoselective competitive inhibition of MAO-A was consistently observed with the R enantiomers of the tested isoquinoline alkaloids, suggesting that the (S)-enantiomer, (-)-Carnegine, is likely a less potent inhibitor of MAO-A.[1]

Pharmacological Effects

Monoamine Oxidase A (MAO-A) Inhibition

This compound is a potent and selective competitive inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, a mechanism of action for several antidepressant and anti-anxiety medications. The stereoselectivity of this inhibition highlights the importance of chirality in the interaction of Carnegine with the MAO-A enzyme.

MAO_A_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition MAO-A Inhibition Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin) Vesicle Vesicular Storage Neurotransmitter->Vesicle Release Release Vesicle->Release Synaptic_Neurotransmitter Release->Synaptic_Neurotransmitter Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Receptor MAO_A MAO-A Enzyme Synaptic_Neurotransmitter->MAO_A Reuptake Signal Signal Transduction Receptor->Signal Metabolism Metabolism MAO_A->Metabolism Carnegine This compound Carnegine->MAO_A Inhibits

Signaling pathway of MAO-A inhibition by this compound.
Central Nervous System (CNS) Effects

Carnegine has been reported to produce strychnine-like convulsions in animals. Strychnine is a potent antagonist of glycine receptors in the spinal cord, leading to excessive motor neuron stimulation and convulsions. However, there are no available studies that have specifically compared the convulsive potency or characteristics of the individual (+)- and (-)-enantiomers of Carnegine.

Experimental Protocols

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory constant (Kᵢ) of a test compound against MAO-A.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound and (-)-Carnegine against human MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine)

  • Test compounds: this compound and (-)-Carnegine

  • Positive control (e.g., Clorgyline)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Fluorescent plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, (-)-Carnegine, and the positive control in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human MAO-A enzyme in the assay buffer to the desired concentration.

  • Assay Reaction:

    • In a 96-well plate, add the diluted MAO-A enzyme to each well.

    • Add the diluted test compounds or positive control to the respective wells. Include a vehicle control (buffer only).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-A substrate (kynuramine) to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Data Acquisition: Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader (Excitation: ~320 nm, Emission: ~380 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

MAO_A_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction (96-well plate) cluster_analysis Data Analysis A Prepare serial dilutions of This compound, (-)-Carnegine, and positive control D Add test compounds/ positive control/vehicle A->D B Dilute recombinant human MAO-A enzyme C Add MAO-A enzyme B->C C->D E Pre-incubate at 37°C (15 min) D->E F Initiate reaction with MAO-A substrate (kynuramine) E->F G Incubate at 37°C (30 min) F->G H Stop reaction G->H I Measure fluorescence (Ex: ~320 nm, Em: ~380 nm) H->I J Calculate % inhibition I->J K Determine IC50 from dose-response curve J->K L Calculate Ki using Cheng-Prusoff equation K->L

Experimental workflow for the in vitro MAO-A inhibition assay.
In Vivo Assessment of Convulsive Effects

This protocol provides a general framework for assessing and comparing the convulsive effects of this compound and (-)-Carnegine in a rodent model.

Objective: To determine and compare the convulsive dose (CD₅₀) and seizure characteristics of this compound and (-)-Carnegine.

Animals: Male Sprague-Dawley rats (or other suitable rodent strain).

Procedure:

  • Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Dissolve this compound and (-)-Carnegine in a suitable vehicle (e.g., saline).

    • Administer increasing doses of each enantiomer (and a vehicle control) to different groups of animals via a chosen route (e.g., intraperitoneal injection).

  • Observation:

    • Immediately after administration, place each animal in an individual observation chamber.

    • Observe the animals continuously for a set period (e.g., 60 minutes) for the onset, duration, and severity of convulsions.

    • Score the seizure severity using a standardized scale (e.g., a modified Racine scale).

  • Data Analysis:

    • Determine the percentage of animals in each group that exhibit convulsive behavior.

    • Calculate the convulsive dose 50 (CD₅₀) for each enantiomer using probit analysis.

    • Compare the latency to the first convulsion, the duration of convulsions, and the mean seizure scores between the two enantiomer groups using appropriate statistical tests (e.g., t-test or ANOVA).

Convulsion_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimate rodents C Administer increasing doses of each enantiomer/vehicle to different groups A->C B Prepare solutions of This compound, (-)-Carnegine, and vehicle B->C D Place animals in observation chambers C->D E Observe for onset, duration, and severity of convulsions D->E F Score seizure severity E->F G Determine % of animals with convulsions F->G I Compare latency, duration, and seizure scores F->I H Calculate CD50 (Probit analysis) G->H

Workflow for in vivo assessment of convulsive effects.

Conclusion

The available evidence strongly suggests that the pharmacology of Carnegine is stereoselective, with this compound being a potent and selective inhibitor of MAO-A. Further research is required to fully characterize the pharmacological profile of (-)-Carnegine and to directly compare the in vivo effects, such as the convulsive activity, of the two enantiomers. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for a comprehensive understanding of the therapeutic potential and toxicological risks associated with each enantiomer.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Carnegine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (+)-Carnegine. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection. As a tetrahydroisoquinoline alkaloid, this compound requires careful handling and disposal due to its potential pharmacological activity and the potential hazards of related compounds. The primary recommendation from safety data sheets is the disposal of this compound and its containers at an approved waste disposal plant[1].

I. Hazard Assessment and Safety Precautions

This compound is a chemical that may cause skin, eye, and respiratory irritation[1][2]. One safety data sheet for a similar compound indicates that it can be harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Covering: A lab coat or other protective clothing.

II. Disposal Decision Workflow

The proper disposal route for this compound depends on the quantity and form of the waste. The following diagram illustrates the decision-making process for selecting the appropriate disposal method.

start Start: this compound Waste decision1 Is the quantity small (lab scale)? start->decision1 decision2 Is chemical degradation feasible in-house? decision1->decision2 Yes professional_disposal Dispose via Approved Hazardous Waste Contractor decision1->professional_disposal No decision2->professional_disposal No chemical_degradation Proceed with Chemical Degradation Protocol decision2->chemical_degradation Yes end End: Waste Disposed professional_disposal->end chemical_degradation->end

Caption: Decision workflow for the proper disposal of this compound.

III. Chemical Degradation Protocol: Oxidation with Potassium Permanganate

For small, laboratory-scale quantities of this compound, chemical degradation through oxidation can be an effective method to render it less harmful before final disposal. This protocol is based on the general principle of oxidizing aromatic amines.

Disclaimer: This is a generalized procedure and must be carried out by trained personnel in a chemical fume hood. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Degradation Reaction cluster_neutralization Neutralization & Quenching cluster_disposal Final Disposal prep_carnegine 1. Dissolve this compound in Dilute Sulfuric Acid prep_kmno4 2. Prepare 5% Potassium Permanganate Solution add_kmno4 3. Slowly Add KMnO4 Solution to Carnegine Solution prep_kmno4->add_kmno4 stir 4. Stir at Room Temperature add_kmno4->stir check_color 5. Check for Persistent Purple Color stir->check_color quench 6. Quench Excess KMnO4 with Sodium Bisulfite check_color->quench neutralize 7. Neutralize with Sodium Bicarbonate quench->neutralize filter 8. Filter Precipitate (MnO2) neutralize->filter dispose_solid 9. Dispose of Solid Waste as Hazardous Waste filter->dispose_solid dispose_liquid 10. Dispose of Neutral Filtrate Down the Drain with Copious Water filter->dispose_liquid

References

Personal protective equipment for handling (+)-Carnegine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of (+)-Carnegine in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal. While information regarding its carcinogenicity is not definitively established, a cautious approach is recommended, treating this compound as a potentially hazardous substance.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety goggles with side shields or a face shieldMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use.[1]
Body Protection Long-sleeved laboratory coat or gownShould have a closed front and elasticized cuffs to provide a barrier against contamination.[1]
Respiratory Protection N95 mask or full-face respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures will ensure the safe handling of this compound throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.[1]

  • Store the container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[1]

  • The recommended storage temperature is at or below 4°C (39.2°F).[1]

  • Keep the container tightly closed when not in use.[1]

2. Weighing and Preparation of Solutions:

  • All weighing and solution preparation should be conducted in a certified chemical fume hood to control exposure to airborne particles.

  • Use appropriate tools for handling the solid material to avoid direct contact.

  • Ensure all glassware and equipment are clean and dry before use.

3. Spill and Emergency Procedures:

  • Spill Containment: Gently cover any spills with absorbent paper towels to prevent the powder from becoming airborne.[1]

  • Cleanup: Moisten the absorbent material with a 70% ethanol solution and carefully wipe the spill from the outside in.[1]

  • Decontamination: Wipe the spill area again with a fresh paper towel dampened with 70% ethanol.[1]

  • Disposal of Cleanup Materials: Place all contaminated materials in a sealed, labeled bag for disposal as solid chemical waste.[1]

  • First Aid:

    • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed bag and disposed of as solid chemical waste according to your institution's guidelines.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous chemical waste container.[1] Do not pour down the drain.[1]

  • Decontamination of Glassware and Equipment: Reusable glassware and equipment should be decontaminated by washing separately with an appropriate solvent. Work surfaces should be wiped down first with cold water, followed by hot water and detergent.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Receive & Inspect Container B Store in Cool, Dry, Ventilated Area (<= 4°C) A->B C Don Appropriate PPE B->C D Weigh Solid This compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware & Surfaces F->G Spill Spill Occurs F->Spill Potential H Dispose of Liquid Waste (Hazardous Chemical Waste) G->H I Dispose of Solid Waste (Sealed & Labeled Bag) G->I J Remove & Dispose of PPE I->J K Wash Hands Thoroughly J->K S1 Contain Spill (Absorbent Towels) Spill->S1 S2 Clean with 70% Ethanol S1->S2 S3 Dispose of Cleanup Materials as Solid Waste S2->S3 S3->I

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.